molecular formula C11H16N2O6 B15597211 N1-Ethylpseudouridine

N1-Ethylpseudouridine

货号: B15597211
分子量: 272.25 g/mol
InChI 键: AMMRPAYSYYGRKP-BGZDPUMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-Ethylpseudouridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H16N2O6

分子量

272.25 g/mol

IUPAC 名称

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,9+/m1/s1

InChI 键

AMMRPAYSYYGRKP-BGZDPUMWSA-N

产品来源

United States

Foundational & Exploratory

N1-Ethylpseudouridine: A Technical Guide to its Role in Messenger RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of mRNA therapeutics has been revolutionized by the use of modified nucleosides to enhance stability, increase translational efficiency, and reduce the innate immunogenicity of synthetic mRNA. While N1-methylpseudouridine (m1Ψ) has gained prominence through its use in COVID-19 vaccines, other N1-substituted pseudouridine (B1679824) analogs, such as N1-Ethylpseudouridine (e1Ψ), are emerging as viable alternatives with potentially beneficial properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into mRNA, and its subsequent impact on mRNA function. The available data suggests that e1Ψ modification can significantly boost protein expression from synthetic mRNA, rivaling the performance of m1Ψ, while also mitigating the cytotoxic effects associated with unmodified mRNA. This document synthesizes the current knowledge on e1Ψ, presenting comparative data, experimental methodologies, and logical workflows to aid researchers and drug developers in evaluating and potentially implementing this promising modification in their mRNA-based platforms.

Introduction to this compound

This compound (e1Ψ) is a synthetic analog of the naturally occurring modified nucleoside pseudouridine (Ψ). In the canonical nucleoside uridine (B1682114), the ribose sugar is attached to the nitrogen at position 1 (N1) of the uracil (B121893) base. In pseudouridine, the ribose is attached to the carbon at position 5 (C5) of the uracil base. This compound further modifies this structure by the addition of an ethyl group to the N1 position of the pseudouridine base.

The rationale for exploring N1-alkyl modifications of pseudouridine stems from the groundbreaking discovery that nucleoside modifications can significantly dampen the innate immune response to exogenous mRNA.[1][2] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8), leading to the production of pro-inflammatory cytokines and the shutdown of translation.[1] The incorporation of pseudouridine was shown to abrogate this immune recognition.[1][2] Subsequent research demonstrated that N1-methylation of pseudouridine (m1Ψ) further enhanced protein expression and reduced immunogenicity, setting a new standard for mRNA therapeutics.[1][3] this compound is part of a broader exploration into N1-substituted pseudouridines to fine-tune the properties of therapeutic mRNA.[1]

Synthesis and Incorporation into mRNA

This compound is chemically synthesized as a 5'-triphosphate (e1ΨTP) to serve as a substrate for in vitro transcription (IVT).[1] The general scheme involves the preparation of N1-ethyl-pseudouridine, followed by its phosphorylation to the triphosphate form.

The incorporation of e1Ψ into an mRNA molecule occurs during IVT, where T7, T3, or SP6 RNA polymerase is used to transcribe a DNA template. In this process, e1ΨTP completely replaces uridine triphosphate (UTP) in the reaction mixture. The polymerase recognizes e1ΨTP as a substrate and incorporates it into the nascent mRNA strand at positions where a uridine would normally be found.[1]

Impact of this compound on mRNA Properties

The incorporation of this compound into mRNA has been shown to influence several key properties of the molecule, including transcription efficiency, translation efficiency, and cytotoxicity.

In Vitro Transcription Efficiency

Table 1: Comparative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates (Qualitative)

N1-Substituted Pseudouridine TriphosphateRelative mRNA Yield
N1-Methylpseudouridine (m1ΨTP)Reference
This compound (e1ΨTP) Dependent on size and electronic properties of the ethyl group[1]
Other N1-Alkyl-ΨTPsVariable yields based on the substituent[1]

Note: This table is based on qualitative statements from a technical presentation, as specific quantitative data for this compound is not publicly available.

Translational Efficiency

A primary goal of modifying mRNA is to enhance the yield of the protein it encodes. This compound has demonstrated a significant positive impact on the translational efficiency of mRNA. In a study utilizing a firefly luciferase (FLuc) reporter mRNA, the incorporation of various N1-substituted pseudouridines was evaluated in the THP-1 monocyte cell line, which is a sensitive model for innate immune activation.[1]

The results indicated that mRNA modified with this compound was among four of the seven tested N1-substituted pseudouridine mRNAs that exhibited higher luciferase activity than mRNA containing the parent molecule, pseudouridine. The performance of these top candidates was noted to be close to that of mRNA modified with N1-methylpseudouridine.[1]

Table 2: Comparative Translational Efficiency of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells (Qualitative)

mRNA ModificationRelative Luciferase Activity
Wild-Type (Uridine)Low
Pseudouridine (Ψ)Moderate
N1-Methylpseudouridine (m1Ψ)High (Reference)
This compound (e1Ψ) High (Comparable to m1Ψ) [1]
N1-(2-fluoroethyl)-ΨHigh (Comparable to m1Ψ)[1]
N1-propyl-ΨHigh (Comparable to m1Ψ)[1]
N1-methoxymethyl-ΨHigh (Comparable to m1Ψ)[1]

Note: This table is based on qualitative statements from a technical presentation describing four of seven N1-substituted mRNAs as having high activity. Specific quantitative fold-changes for this compound are not publicly available.

The enhanced protein expression from e1Ψ-modified mRNA is likely due to a combination of factors, including increased mRNA stability and a significant reduction in the activation of innate immune pathways that would otherwise lead to the shutdown of protein synthesis.[1]

Immunogenicity and Cytotoxicity

A key advantage of using modified nucleosides in mRNA is the reduction of the innate immune response. While direct measurements of cytokine production in response to e1Ψ-modified mRNA are not widely published, the increased translational efficiency in immune-sensitive cell lines like THP-1 strongly suggests a dampened immunogenic profile.[1]

Furthermore, N1-substituted pseudouridine-modified mRNAs have been shown to decrease cell toxicity. An MTT assay, which measures cell metabolic activity as an indicator of cell viability, demonstrated that N1-substituted Ψ-mRNAs resulted in lower cytotoxicity compared to both wild-type (uridine-containing) and pseudouridine-containing mRNA.[1]

Table 3: Comparative Cytotoxicity of Modified FLuc mRNA in THP-1 Cells (Qualitative)

mRNA ModificationCell Toxicity (MTT Assay)
Wild-Type (Uridine)High
Pseudouridine (Ψ)Moderate
N1-Substituted Pseudouridines (including e1Ψ) Decreased [1]

Note: This table is based on qualitative statements from a technical presentation. Specific quantitative data on cell viability percentages for this compound are not publicly available.

Experimental Protocols

The following sections provide generalized methodologies for key experiments related to the synthesis and evaluation of this compound-modified mRNA. It is important to note that these are foundational protocols and may require optimization for specific applications.

Synthesis of this compound-5'-Triphosphate (e1ΨTP)

The chemical synthesis of e1ΨTP is a multi-step process that is typically performed by specialized chemical synthesis companies. A general, conceptual workflow is as follows:

  • Protection of Ribose Hydroxyls: The hydroxyl groups of pseudouridine are protected to ensure regioselective modification.

  • N1-Alkylation: The N1 position of the protected pseudouridine is alkylated using an ethylating agent (e.g., ethyl iodide).

  • Deprotection: The protecting groups on the ribose are removed.

  • 5'-Triphosphorylation: The 5'-hydroxyl group of this compound is enzymatically or chemically phosphorylated to yield the 5'-triphosphate.

  • Purification: The final product is purified using chromatographic techniques such as HPLC.

In Vitro Transcription (IVT) for e1Ψ-mRNA Synthesis

This protocol outlines the general steps for synthesizing mRNA with complete substitution of uridine with this compound.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • This compound-5'-Triphosphate (e1ΨTP)

  • ATP, CTP, GTP

  • RNase Inhibitor

  • Transcription Buffer (containing MgCl2)

  • DNase I

  • RNA purification kit (e.g., column-based or magnetic bead-based)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube on ice, combine the transcription buffer, ATP, CTP, GTP, e1ΨTP, linearized DNA template, and RNase inhibitor.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and mix gently.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized e1Ψ-mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

Luciferase Reporter Assay

This protocol describes a general method for assessing the translational efficiency of e1Ψ-modified mRNA in a cell line.

Materials:

  • e1Ψ-modified FLuc mRNA

  • Control mRNAs (e.g., unmodified, Ψ-modified, m1Ψ-modified)

  • Mammalian cell line (e.g., THP-1, HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the chosen cell line in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Prepare transfection complexes by mixing the mRNA with the transfection reagent in serum-free medium, according to the manufacturer's protocol. Add the complexes to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and compare the relative light units (RLUs) produced by the different mRNA modifications.

MTT Cytotoxicity Assay

This protocol provides a general framework for evaluating the cytotoxicity of e1Ψ-modified mRNA.

Materials:

  • e1Ψ-modified mRNA and control mRNAs

  • Mammalian cell line

  • Cell culture medium and supplements

  • Transfection reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 of the Luciferase Reporter Assay protocol.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to untreated control cells.

Visualizations

Chemical Structures

G cluster_uridine Uridine cluster_pseudouridine Pseudouridine (Ψ) cluster_e1psi This compound (e1Ψ) uridine pseudouridine e1psi

Caption: Chemical structures of Uridine, Pseudouridine, and this compound.

Experimental Workflow for Evaluating e1Ψ-mRNA

G cluster_synthesis mRNA Synthesis cluster_evaluation Functional Evaluation template Linearized DNA Template ivt In Vitro Transcription (with ATP, CTP, GTP, e1ΨTP) template->ivt purification mRNA Purification ivt->purification qc Quality Control (Gel, NanoDrop) purification->qc transfection Transfection into Cells (e.g., THP-1) qc->transfection luc_assay Luciferase Assay transfection->luc_assay mtt_assay MTT Assay transfection->mtt_assay protein_exp Protein Expression (Translational Efficiency) luc_assay->protein_exp cytotoxicity Cell Viability/ Cytotoxicity mtt_assay->cytotoxicity

Caption: Workflow for the synthesis and functional evaluation of e1Ψ-modified mRNA.

Signaling Pathway of Innate Immune Activation by Unmodified mRNA

G unmodified_mrna Unmodified ssRNA tlr7_8 TLR7/8 (in endosome) unmodified_mrna->tlr7_8 myd88 MyD88 tlr7_8->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb type1_ifn Type I Interferons irf7->type1_ifn inflammatory_cytokines Inflammatory Cytokines nfkb->inflammatory_cytokines translation_shutdown Translation Shutdown type1_ifn->translation_shutdown inflammatory_cytokines->translation_shutdown

Caption: Simplified pathway of innate immune activation by unmodified ssRNA.

Conclusion and Future Directions

This compound represents a promising modification for the development of next-generation mRNA therapeutics. The available evidence, though limited in the public domain, suggests that e1Ψ can enhance protein expression from synthetic mRNA to levels comparable with the widely used N1-methylpseudouridine, while also reducing the cytotoxicity associated with unmodified mRNA. These characteristics make e1Ψ an attractive candidate for applications where high levels of protein production and a favorable safety profile are paramount.

Further research is needed to fully elucidate the properties of e1Ψ-modified mRNA. Specifically, detailed quantitative studies on its impact on mRNA stability, in vivo protein expression kinetics, and direct measures of immunogenicity are required. A head-to-head comparison with m1Ψ across a range of cell types and in vivo models would be invaluable for determining the specific advantages and potential niche applications of this compound. As the field of mRNA therapeutics continues to evolve, the exploration of a diverse palette of nucleoside modifications, including this compound, will be crucial for optimizing the efficacy and safety of this transformative technology.

References

The Advent of N1-Ethylpseudouridine: A Technical Guide to its Discovery, Synthesis, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of messenger RNA (mRNA) therapeutics has been revolutionized by the strategic incorporation of modified nucleosides, a pivotal advancement that enhances mRNA stability and translational efficacy while mitigating innate immunogenicity. Among these critical modifications, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone, notably utilized in the highly successful COVID-19 mRNA vaccines.[1][2] Building on this success, researchers have explored other N1-substituted pseudouridine (B1679824) analogs, leading to the investigation of N1-Ethylpseudouridine (e1Ψ). This technical guide provides an in-depth overview of the discovery, synthesis, and biological implications of this compound, offering a valuable resource for professionals engaged in the development of next-generation RNA-based medicines.

Discovery and Rationale for N1-Substituted Pseudouridines

The journey to this compound began with the foundational discovery that pseudouridine (Ψ), a naturally occurring isomer of uridine (B1682114), could be incorporated into mRNA to dampen the innate immune response.[3] This breakthrough, pioneered by Katalin Karikó and Drew Weissman, addressed a major hurdle in mRNA therapeutics: the inflammatory response triggered by unmodified single-stranded RNA. The incorporation of pseudouridine was found to reduce the activation of key innate immune sensors such as Toll-like receptors (TLRs) and protein kinase R (PKR).[3]

Further research revealed that methylation of the N1 position of pseudouridine to create N1-methylpseudouridine (m1Ψ) offered even greater advantages, including enhanced protein expression and further reduced immunogenicity compared to pseudouridine-modified mRNA.[2][4] This led to the hypothesis that other N1-alkyl substitutions could also yield beneficial properties. Scientists at TriLink BioTechnologies synthesized and investigated a series of N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ (e1Ψ), to explore the impact of the size and electronic properties of the N1-substituent on mRNA function.[3]

Synthesis of this compound and its Triphosphate

The synthesis of this compound and its subsequent conversion to the triphosphate form (e1ΨTP) are critical steps for its incorporation into mRNA. Both chemical and chemo-enzymatic routes have been developed for the synthesis of modified nucleoside triphosphates.

Chemical Synthesis

A general approach to the synthesis of N1-substituted pseudouridine analogs involves the selective alkylation of the N1 position of a protected pseudouridine intermediate. A "one-pot, three-step" chemical method has been described for the synthesis of modified nucleoside triphosphates, which can be adapted for this compound.[5] The process generally involves:

  • Monophosphorylation of the nucleoside.

  • Reaction with pyrophosphate .

  • Hydrolysis of the cyclic intermediate to yield the nucleoside triphosphate.

For N1-alkylation, a common strategy involves the protection of the ribose hydroxyl groups, followed by selective methylation or ethylation of the N1 position of the pseudouridine base, and subsequent deprotection.

Chemo-enzymatic Synthesis

Biocatalytic cascade reactions offer a highly efficient and atom-economic route to modified nucleosides. A chemo-enzymatic strategy for producing N1-methylpseudouridine-5'-triphosphate (m1ΨTP) has been detailed, which can be conceptually applied to the synthesis of e1ΨTP.[6] This process can be summarized as:

  • Biocatalytic cascade rearrangement of uridine to pseudouridine-5'-monophosphate (ΨMP).

  • Selective N1-alkylation of a protected ΨMP intermediate.

  • Enzymatic phosphorylation of the N1-alkylated-ΨMP to the corresponding diphosphate (B83284) (e1ΨDP) and then triphosphate (e1ΨTP) using specific kinases.[6]

Experimental Protocols

General Protocol for N1-Alkylation of Pseudouridine

This protocol is a generalized representation based on common organic chemistry principles and may require optimization.

  • Protection of Ribose Hydroxyls: Dissolve pseudouridine in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., TBDMS-Cl) and a catalyst (e.g., DMAP). Stir at room temperature until the reaction is complete (monitored by TLC).

  • N1-Ethylation: To the protected pseudouridine, add a suitable base (e.g., NaH) in an anhydrous aprotic solvent (e.g., DMF). After deprotonation, add an ethylating agent (e.g., ethyl iodide). Stir until the reaction is complete.

  • Deprotection: Remove the protecting groups using a standard deprotection agent (e.g., TBAF for TBDMS groups).

  • Purification: Purify the resulting this compound using column chromatography.

In Vitro Transcription for Incorporation of e1ΨTP into mRNA

This protocol is based on the methods described by TriLink BioTechnologies.[3]

  • Transcription Reaction Setup: Combine a linearized DNA template containing the gene of interest, T7 RNA polymerase, RNase inhibitor, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and e1ΨTP, completely replacing UTP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for a further 15-30 minutes at 37°C.

  • mRNA Purification: Purify the resulting e1Ψ-modified mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns.

  • Capping and Polyadenylation: The mRNA is typically co-transcriptionally capped using a cap analog (e.g., CleanCap™) and a poly(A) tail is encoded in the DNA template.[3]

Data Presentation: Impact of N1-Substituted Pseudouridines

The incorporation of N1-substituted pseudouridines into mRNA has been shown to significantly impact protein expression and the immunogenic potential of the mRNA. The following tables summarize key quantitative findings from studies on N1-substituted pseudouridine-modified mRNA.

N1-SubstitutionRelative Transcription Efficiency (%)[3]Relative Luciferase Activity in THP-1 Cells (%)[3]Cell Viability (MTT Assay, % of control)[3]
Unmodified (U)100~20~60
Pseudouridine (Ψ)~110100~80
N1-Methyl-Ψ (m1Ψ)~120~150>95
N1-Ethyl-Ψ (e1Ψ) ~115 ~140 >95
N1-Propyl-Ψ (pr1Ψ)~100~130>95
N1-Isopropyl-Ψ (ipr1Ψ)~50~100>95

Note: The values presented are approximate and intended for comparative purposes, as reported in the cited literature.[3]

Mandatory Visualizations

Signaling Pathways Modulated by Modified mRNA

Innate_Immune_Signaling cluster_endosome Endosome cluster_cytosol Cytosol TLR7 TLR7/8 MyD88 MyD88 TLR7->MyD88 PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylates RIGI RIG-I unmodified_mRNA Unmodified mRNA unmodified_mRNA->TLR7 Binds unmodified_mRNA->PKR Binds & Activates unmodified_mRNA->RIGI Binds modified_mRNA e1Ψ-mRNA modified_mRNA->TLR7 Reduced Binding modified_mRNA->PKR Reduced Activation Translation Protein Translation modified_mRNA->Translation IRFs IRF3/7 MyD88->IRFs NFkB NF-κB MyD88->NFkB Type_I_IFN Type I IFN Production IRFs->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines eIF2a_P eIF2α-P Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition

Caption: Innate immune sensing of unmodified vs. e1Ψ-modified mRNA.

Experimental Workflow for e1Ψ-mRNA Production and Evaluation

experimental_workflow template_prep Linearized DNA Template Preparation ivt In Vitro Transcription (with ATP, GTP, CTP, e1ΨTP) template_prep->ivt purification mRNA Purification (DNase treatment, LiCl precipitation) ivt->purification quality_control Quality Control (Concentration, Integrity, Purity) purification->quality_control transfection Transfection into Immune Cells (e.g., THP-1) quality_control->transfection analysis Downstream Analysis transfection->analysis protein_expression Protein Expression (e.g., Luciferase Assay) analysis->protein_expression cytotoxicity Cytotoxicity (e.g., MTT Assay) analysis->cytotoxicity

Caption: Workflow for producing and evaluating e1Ψ-modified mRNA.

Conclusion

This compound represents a promising modification in the expanding toolkit for mRNA therapeutic development. Its synthesis is achievable through established chemical and chemo-enzymatic methods, and its incorporation into mRNA has been demonstrated to enhance protein expression while maintaining a low immunogenicity profile, comparable to the well-established N1-methylpseudouridine. For researchers and drug developers, the exploration of this compound and other novel nucleoside analogs will continue to be a critical area of investigation, paving the way for the creation of safer and more effective mRNA-based vaccines and therapeutics. The detailed methodologies and comparative data presented in this guide serve as a foundational resource for advancing these endeavors.

References

N1-Ethylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Ethylpseudouridine (N1-Et-Ψ) is a modified nucleoside, an analog of uridine, that has garnered significant interest in the field of messenger RNA (mRNA) therapeutics and vaccine development. As a derivative of pseudouridine (B1679824) (Ψ), the most abundant RNA modification found in nature, this compound plays a crucial role in enhancing the stability and translational efficiency of synthetic mRNA while mitigating its inherent immunogenicity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the N1 position of the uracil (B121893) base, which is C-glycosidically linked to the ribose sugar. This modification, similar to the well-studied N1-methylpseudouridine (m1Ψ), significantly influences the physicochemical and biological properties of the nucleoside and the mRNA into which it is incorporated.

Physicochemical Properties

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethylpyrimidine-2,4(1H,3H)-dione
CAS Number 1613529-72-8
Molecular Formula C₁₁H₁₆N₂O₆
Molecular Weight 272.25 g/mol
Canonical SMILES CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChI Key AMMRPAYSYYGRKP-BGZDPUMWSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid
Solubility Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly)
Melting Point Data not available
pKa Data not available
Density 1.501±0.06 g/cm³ (predicted)

Biological Properties and Applications

The primary application of this compound lies in its incorporation into synthetic mRNA to improve its therapeutic potential. Unmodified in vitro transcribed (IVT) mRNA can trigger an innate immune response, leading to inflammation and degradation of the mRNA, thus limiting protein expression.[2] The ethylation at the N1 position of pseudouridine helps the mRNA evade recognition by key innate immune sensors.

Reduced Immunogenicity

N1-substituted pseudouridines, including this compound, have been shown to reduce the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[1][2] These receptors are responsible for detecting foreign RNA and initiating an inflammatory cascade. By modifying the mRNA with this compound, the interaction with these receptors is diminished, leading to a dampened innate immune response.[][4] Studies have shown that mRNA containing N1-substituted pseudouridines leads to decreased cell toxicity compared to unmodified mRNA.[5]

Enhanced Translational Efficiency

In addition to reducing immunogenicity, the incorporation of this compound can enhance the translational efficiency of mRNA.[5] While the precise mechanism for this compound is still under investigation, it is believed to be similar to that of N1-methylpseudouridine, which has been shown to increase ribosome pausing and density on the mRNA, ultimately leading to higher protein yields.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not widely published. However, a general approach involves the N1-alkylation of pseudouridine. A representative protocol for the synthesis of N1-alkylated pseudouridines is outlined below.

Disclaimer: This is a generalized protocol and may require optimization for the synthesis of this compound.

Materials:

  • Pseudouridine

  • Ethyl iodide (or other ethylating agent)

  • A suitable base (e.g., potassium carbonate, DBU)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve pseudouridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base to the reaction mixture.

  • Slowly add the ethylating agent (e.g., ethyl iodide) to the mixture at a controlled temperature.

  • Stir the reaction at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro Transcription with this compound-5'-Triphosphate

The incorporation of this compound into mRNA is achieved through in vitro transcription (IVT) using T7, T3, or SP6 RNA polymerase. A detailed protocol for a standard IVT reaction is provided below.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-triphosphate (N1-Et-ΨTP)

  • ATP, CTP, GTP

  • T7 RNA polymerase

  • RNase inhibitor

  • Transcription buffer

  • DNase I (RNase-free)

  • Purification system (e.g., spin columns, precipitation reagents)

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer (10X)

    • ATP, CTP, GTP solution

    • This compound-5'-triphosphate solution

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA polymerase

  • Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.[5]

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purify the transcribed mRNA using a suitable method, such as spin column chromatography or lithium chloride precipitation, to remove unincorporated nucleotides, enzymes, and the digested DNA template.

  • Quantify the purified mRNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Signaling Pathways and Logical Relationships

The incorporation of this compound into mRNA is a key strategy to modulate the innate immune response. The following diagram illustrates the general mechanism by which modified mRNA evades recognition by endosomal Toll-like receptors, thereby preventing downstream inflammatory signaling.

Innate_Immune_Evasion cluster_0 Endosome cluster_1 Cellular Response unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 unmodified_mRNA->TLR7_8 Recognition modified_mRNA N1-Et-Ψ-mRNA modified_mRNA->TLR7_8 Evasion protein_expression Enhanced Protein Expression modified_mRNA->protein_expression Leads to MyD88 MyD88 TLR7_8->MyD88 Activation IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB cytokines Pro-inflammatory Cytokines IRF7->cytokines NFkB->cytokines translation_shutdown Translational Shutdown cytokines->translation_shutdown

Caption: Evasion of Innate Immune Recognition by this compound-Modified mRNA.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound-modified mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_evaluation Functional Evaluation dna_template Linearized DNA Template ivt In Vitro Transcription (with N1-Et-ΨTP) dna_template->ivt purification mRNA Purification ivt->purification qc Quality Control (Concentration, Integrity) purification->qc transfection Transfection into Cells qc->transfection protein_assay Protein Expression Assay (e.g., Luciferase, ELISA) transfection->protein_assay immuno_assay Immunogenicity Assay (e.g., Cytokine Measurement) transfection->immuno_assay

References

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of N1-Ethylpseudouridine in Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic nucleoside N1-Ethylpseudouridine (N1-Et-Ψ), and its close analog N1-methylpseudouridine (m1Ψ), have emerged as critical components in the development of mRNA-based therapeutics and vaccines. Their incorporation into messenger RNA (mRNA) transcripts confers significant advantages, primarily by reducing the innate immunogenicity of the RNA molecule and enhancing its translational capacity. However, the mechanism of action is multifaceted, presenting a dual-edged sword of enhanced protein production and potential translational inaccuracies. This technical guide provides a comprehensive overview of the molecular mechanisms by which N1-Et-Ψ and its analogs influence the translational machinery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular pathways involved. While much of the available research focuses on m1Ψ, the structural and functional similarities allow for its use as a proxy to understand the effects of N1-Et-Ψ.

Introduction: The Rise of Modified Nucleosides in mRNA Therapeutics

The therapeutic potential of mRNA has been recognized for decades, but its inherent instability and immunogenicity have been major hurdles. The discovery that modified nucleosides, such as pseudouridine (B1679824) (Ψ) and its derivatives, can circumvent these issues has revolutionized the field. N1-alkylated pseudouridines, including N1-Et-Ψ and m1Ψ, are particularly effective. They are incorporated into mRNA during in vitro transcription (IVT) to replace uridine (B1682114). This modification significantly dampens the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, which would otherwise trigger an innate immune response leading to translational shutdown and mRNA degradation.[1][2] Beyond this immune-evasive function, these modifications directly impact the process of translation, influencing its efficiency and fidelity.

Mechanism of Action at the Ribosome

The incorporation of N1-Et-Ψ or m1Ψ into an mRNA sequence introduces subtle but significant changes to the codon structure, which in turn affects its interaction with the ribosome and transfer RNAs (tRNAs).

Enhanced Translational Efficiency

The primary benefit of using N1-alkylated pseudouridines is a marked increase in protein expression from the modified mRNA.[3] This is attributed to two main mechanisms:

  • Evasion of Innate Immune Sensors: By reducing the activation of PRRs, N1-Et-Ψ modified mRNAs prevent the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[2][4] Phosphorylated eIF2α is a potent inhibitor of translation initiation. By preventing this, modified mRNAs ensure a sustained and robust initiation of protein synthesis.

  • Increased Ribosome Loading: Studies have shown that m1Ψ-containing mRNAs can exhibit increased ribosome density.[4][5][6] This suggests that the modification may directly or indirectly promote more efficient recruitment of the ribosomal machinery to the mRNA, leading to a higher rate of protein production.

Impact on Translational Fidelity

While enhancing efficiency, the presence of N1-alkylated pseudouridines can also compromise the fidelity of translation. This is a critical consideration for therapeutic applications where the precise amino acid sequence of the resulting protein is paramount.

  • Ribosomal Frameshifting: A significant finding is that the incorporation of m1Ψ can induce +1 ribosomal frameshifting.[7][8][9][10] This occurs at "slippery sequences" within the mRNA, where the ribosome can shift its reading frame by one nucleotide. This is thought to be a consequence of m1Ψ-induced ribosome stalling at these specific sites.[7][8][10] The resulting out-of-frame translation produces aberrant proteins that could be non-functional or even immunogenic.[8][9]

  • Miscoding and Altered Codon Recognition: The altered structure of the modified uridine can lead to changes in codon-anticodon interactions. While some studies suggest that m1Ψ does not significantly alter overall decoding accuracy in a reconstituted system, others indicate it can subtly modulate the fidelity of amino acid incorporation in a manner that is dependent on the codon position and the specific tRNA involved.[11][12][13][14][15][16] This context-dependent effect means that the impact on fidelity can vary depending on the specific mRNA sequence.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of N1-methylpseudouridine on translation.

ParameterModificationOrganism/SystemObservationReference
Translational Fidelity
+1 Ribosomal Frameshifting1-methylΨIn vitro translationApproximately 8% of the corresponding in-frame protein was produced as a +1 frameshifted product.[8]
Miscodingm1ΨIn vitro (E. coli)Can increase or decrease misincorporation of amino acids depending on the codon position and tRNA identity.[12][17]
Translational Efficiency
Protein ExpressionN1-methylΨMammalian cell linesHigher reporter gene expression compared to Ψ-substituted mRNA.[2]
Ribosome DensityN1-methyl-ΨIn vitroIncreased ribosome loading.[5]
Translation Rate1-methylΨIn vitro translationSlower translation elongation compared to unmodified mRNA.[8]

Key Experimental Protocols

The study of N1-Et-Ψ's mechanism of action relies on a set of specialized biochemical and molecular biology techniques.

In Vitro Transcription (IVT) for Synthesis of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with N1-Et-ΨTP or its analogs.

Methodology:

  • A linearized DNA template containing the gene of interest downstream of a T7 RNA polymerase promoter is prepared.

  • The in vitro transcription reaction is assembled in a buffer containing T7 RNA polymerase, RNase inhibitors, and a mixture of ATP, GTP, CTP, and N1-Et-ΨTP (or m1ΨTP) instead of UTP.

  • The reaction is incubated at 37°C for a defined period, typically 2-4 hours.

  • The DNA template is removed by DNase treatment.

  • The synthesized mRNA is purified, often by lithium chloride precipitation or column-based methods.

  • The integrity and concentration of the modified mRNA are assessed by gel electrophoresis and spectrophotometry.[2][18]

In Vitro Translation Assays

Objective: To assess the translational efficiency and fidelity of modified mRNA in a cell-free system.

Methodology:

  • A cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, is prepared.[19][20] These lysates contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

  • The in vitro synthesized modified mRNA is added to the lysate along with a mixture of amino acids, including a radiolabeled amino acid (e.g., ³⁵S-methionine) for detection.

  • The reaction is incubated at 30°C for a specific time.

  • The synthesized proteins are then analyzed. For efficiency, the total amount of incorporated radioactivity is measured. For fidelity, the protein products are separated by SDS-PAGE and visualized by autoradiography to detect any frameshifted or truncated products.[19][21]

Ribosome Profiling

Objective: To determine the positions of ribosomes on mRNA transcripts at a sub-codon resolution, revealing sites of ribosome pausing or stalling.

Methodology:

  • Cells are transfected with the modified mRNA of interest.

  • Translation is arrested using a drug like cycloheximide.

  • The cells are lysed, and the polysomes (mRNAs with multiple ribosomes) are isolated.

  • The samples are treated with RNase to digest the mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically around 28-30 nucleotides in length.

  • The ribosomes are then removed, and the RPFs are purified.

  • The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.

  • The sequencing reads are mapped back to the reference mRNA sequence to determine the precise locations of the ribosomes. An accumulation of reads at specific locations indicates ribosome stalling.[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Impact of this compound on Translation Initiation

Translation_Initiation_Pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Et-Ψ Modified mRNA Unmodified_mRNA Unmodified mRNA PRR PRR Activation (TLRs, RIG-I) Unmodified_mRNA->PRR eIF2a_P eIF2α Phosphorylation PRR->eIF2a_P Translation_Inhibition Translation Initiation Inhibited eIF2a_P->Translation_Inhibition Modified_mRNA N1-Et-Ψ Modified mRNA PRR_bypass PRR Evasion Modified_mRNA->PRR_bypass eIF2a Active eIF2α PRR_bypass->eIF2a Translation_Activation Translation Initiation Proceeds eIF2a->Translation_Activation

Caption: N1-Et-Ψ modification allows mRNA to evade immune sensors, preventing translational shutdown.

Ribosome Profiling Experimental Workflow

Ribosome_Profiling_Workflow Transfection 1. Transfect Cells with Modified mRNA Arrest 2. Arrest Translation (e.g., Cycloheximide) Transfection->Arrest Lysis 3. Cell Lysis and Polysome Isolation Arrest->Lysis RNase 4. RNase Digestion to Generate RPFs Lysis->RNase Purification 5. Purify Ribosome- Protected Fragments (RPFs) RNase->Purification Library_Prep 6. cDNA Library Preparation Purification->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing Mapping 8. Map Reads to Reference mRNA Sequencing->Mapping Analysis 9. Identify Ribosome Stall Sites Mapping->Analysis Logical_Relationship cluster_efficiency Translational Efficiency cluster_fidelity Translational Fidelity N1_Et_Psi N1-Et-Ψ Incorporation Immune_Evasion Immune Evasion N1_Et_Psi->Immune_Evasion Ribosome_Loading Increased Ribosome Loading N1_Et_Psi->Ribosome_Loading Ribosome_Stalling Ribosome Stalling N1_Et_Psi->Ribosome_Stalling Altered_Codon_Recognition Altered Codon Recognition N1_Et_Psi->Altered_Codon_Recognition Increased_Protein Increased Protein Production Immune_Evasion->Increased_Protein Ribosome_Loading->Increased_Protein Frameshifting Frameshifting Ribosome_Stalling->Frameshifting Miscoding Miscoding Altered_Codon_Recognition->Miscoding

References

The Impact of N1-Alkylation on Pseudouridine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of RNA therapeutics and vaccine development. Among these modifications, N1-alkylation of pseudouridine (B1679824) (Ψ), particularly N1-methylpseudouridine (m1Ψ), has emerged as a critical alteration for enhancing the efficacy and safety of mRNA-based platforms. This technical guide provides an in-depth analysis of the functional consequences of N1-alkylation on pseudouridine, focusing on its impact on mRNA stability, translational efficiency, and immunogenicity. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways to equip researchers and drug development professionals with the essential knowledge for advancing RNA-based technologies.

Introduction: The Significance of Pseudouridine and its N1-Alkylation

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1] Its presence in various RNA species contributes to their structural stability and function. In the context of synthetic mRNA, the substitution of uridine with pseudouridine was a foundational discovery that demonstrated a reduction in the innate immune response and an increase in protein translation.[1]

Further chemical refinement led to the development of N1-alkylated pseudouridine derivatives, most notably N1-methylpseudouridine (m1Ψ). The addition of a methyl group at the N1 position of the pseudouridine base confers superior properties to the mRNA molecule, leading to significantly enhanced protein expression and a further dampened immune response compared to its Ψ-modified counterpart.[2][3] This breakthrough has been instrumental in the success of mRNA vaccines, such as those developed for COVID-19.[4] This guide will delve into the molecular underpinnings of these improvements and provide practical information for their application in research and development.

Quantitative Impact of N1-Methylpseudouridine on mRNA Function

The incorporation of N1-methylpseudouridine into mRNA results in quantifiable improvements in its biological performance. The following tables summarize key findings from comparative studies of unmodified, pseudouridine-modified, and N1-methylpseudouridine-modified mRNA.

Table 1: Comparative Luciferase Expression in Various Cell Lines

Cell LineModificationRelative Luciferase Activity (vs. Unmodified)Fold Increase (m1Ψ vs. Ψ)Reference
A549Unmodified1.0-[2]
Pseudouridine (Ψ)~10-[2]
N1-methyl-Ψ (m1Ψ)~130~13[2]
BJ FibroblastsUnmodified1.0-[2]
Pseudouridine (Ψ)~8-[2]
N1-methyl-Ψ (m1Ψ)~70~8.75[2]
HeLaUnmodified1.0-[2]
Pseudouridine (Ψ)~7-[2]
N1-methyl-Ψ (m1Ψ)~40~5.7[2]
C2C12Unmodified1.0-[2]
Pseudouridine (Ψ)~5-[2]
N1-methyl-Ψ (m1Ψ)~255[2]

Table 2: In Vivo Luciferase Expression in Mice

Delivery RouteModificationTotal Luciferase Expression (AUC)Fold Increase (m1Ψ vs. Ψ)Reference
Intramuscular (i.m.)UnmodifiedLow-[5]
Pseudouridine (Ψ)Moderate-[5]
N1-methyl-Ψ (m1Ψ)HighSignificant[5]
Intradermal (i.d.)UnmodifiedLow-[5]
Pseudouridine (Ψ)Moderate-[5]
N1-methyl-Ψ (m1Ψ)HighSignificant[5]

Note: AUC refers to the Area Under the Curve, representing the total protein expression over time.

Table 3: Impact on Innate Immune Response (Cytokine Induction)

Cell Line/SystemModificationTNF-α Induction (relative to unmodified)IFN-α Induction (relative to unmodified)Reference
Human dendritic cellsUnmodifiedHighHigh[1]
Pseudouridine (Ψ)ReducedSignificantly Reduced[1]
N1-methyl-Ψ (m1Ψ)Further ReducedFurther Reduced[2]
In vivo (mice)UnmodifiedHighHigh[1]
Pseudouridine (Ψ)Not immunogenicNot immunogenic[1]
N1-methyl-Ψ (m1Ψ)Not immunogenicNot immunogenic

Molecular Mechanisms of Action

The enhanced performance of N1-alkylated pseudouridine-containing mRNA stems from two primary molecular mechanisms: increased translational capacity and evasion of the innate immune system.

Enhanced Translational Efficiency

N1-methylation of pseudouridine is thought to promote a more favorable codon-anticodon interaction within the ribosome, leading to more efficient translation initiation and elongation. This results in a higher density of ribosomes on the mRNA template and, consequently, increased protein synthesis.[6]

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, and the cytoplasmic sensor Protein Kinase R (PKR). This recognition triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to mRNA degradation.

The presence of pseudouridine, and to a greater extent N1-methylpseudouridine, sterically hinders the interaction of the mRNA with these immune sensors.[2][4] This "immune stealth" quality allows the modified mRNA to persist longer within the cell and be translated more robustly without triggering an inflammatory response.

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathways

The following diagram illustrates the signaling cascade initiated by the recognition of single-stranded RNA by TLR7 and TLR8, a pathway that is significantly dampened by N1-alkylation of pseudouridine.

InnateImmuneSignaling cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Unmodified) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Binds m1_ssRNA N1-alkyl-Ψ-mRNA m1_ssRNA->TLR7_8 Binding Reduced MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α) NF_kB_nuc->Cytokines Induces Transcription IFN Type I Interferons (IFN-α/β) IRF7_nuc->IFN Induces Transcription

Caption: Innate immune signaling cascade initiated by ssRNA recognition by TLR7/8.

Experimental Workflow for Modified mRNA Production and Analysis

The following diagram outlines the typical workflow for producing and evaluating N1-alkylated pseudouridine-modified mRNA.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis & Purification cluster_analysis Functional Analysis DNA_template Linearized DNA Template IVT In Vitro Transcription (T7 RNA Polymerase, N1-alkyl-ΨTP) DNA_template->IVT Purification mRNA Purification (e.g., LiCl precipitation) IVT->Purification Transfection Transfection into Cells Purification->Transfection Protein_analysis Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) Transfection->Protein_analysis Immune_analysis Immunogenicity Analysis (e.g., Cytokine ELISA/qPCR) Transfection->Immune_analysis Stability_analysis Stability Analysis (e.g., RNase L Assay) Transfection->Stability_analysis

Caption: Workflow for modified mRNA synthesis and functional evaluation.

Experimental Protocols

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

  • Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL of 10x Transcription Buffer

    • 2.5 µL of 10 mM ATP

    • 2.5 µL of 10 mM CTP

    • 2.5 µL of 10 mM GTP

    • 5 µL of 10 mM m1ΨTP

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Resuspend the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. The quality and integrity of the transcript should be assessed by gel electrophoresis.

Transfection of Mammalian Cells with Modified mRNA

This protocol provides a general guideline for transfecting mammalian cells with mRNA using a lipid-based transfection reagent.

Materials:

  • Mammalian cells of choice (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Opti-MEM I Reduced Serum Medium (or similar)

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Purified N1-alkyl-Ψ-modified mRNA

Procedure:

  • One day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the mRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of mRNA-lipid complexes.

  • Add the mRNA-lipid complexes dropwise to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 24, 48 hours) before downstream analysis.

Quantification of Cytokine Induction by qPCR

This protocol outlines the measurement of pro-inflammatory cytokine mRNA levels in transfected cells.

Materials:

  • Transfected cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target cytokines (e.g., TNF-α, IFN-β) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression in cells transfected with modified mRNA compared to those transfected with unmodified mRNA.

RNase L-Mediated RNA Decay Assay

This assay assesses the stability of modified mRNA in the presence of activated RNase L.

Materials:

  • In vitro transcribed and 5'-radiolabeled (e.g., with 32P) unmodified and modified RNA.

  • Recombinant human RNase L

  • 2-5A (2',5'-oligoadenylate) to activate RNase L

  • RNase L cleavage buffer

  • Urea-TBE loading buffer

Procedure:

  • Activate RNase L by incubating it with 2-5A in cleavage buffer on ice.

  • Add the radiolabeled RNA to the activated RNase L mixture and incubate at 30°C.

  • At various time points, take aliquots of the reaction and stop the cleavage by adding urea-TBE loading buffer and heating.

  • Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the amount of intact RNA remaining at each time point to determine the rate of degradation.

Other N1-Alkylations of Pseudouridine

While N1-methylpseudouridine is the most extensively studied, other N1-alkyl substitutions have also been explored. For instance, N1-ethylpseudouridine and N1-propylpseudouridine have been synthesized and incorporated into mRNA.[7] Preliminary data suggests that the size and chemical properties of the N1-alkyl group can influence the efficiency of in vitro transcription and the translational activity of the resulting mRNA.[7] Further research is needed to fully characterize the impact of these alternative N1-alkylations on mRNA function and to determine their potential therapeutic utility.

Conclusion

The N1-alkylation of pseudouridine, particularly N1-methylation, represents a pivotal advancement in mRNA technology. This modification significantly enhances protein expression by increasing translational efficiency and promotes immune evasion by reducing the activation of innate immune sensors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and developers to leverage the benefits of N1-alkylated pseudouridine in the design of next-generation RNA therapeutics and vaccines. Continued exploration of different N1-alkyl groups and their functional consequences will undoubtedly unlock new possibilities for this versatile platform.

References

An In-depth Technical Guide on the Effects of N1-Ethylpseudouridine on mRNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern therapeutic and vaccine development, enhancing stability, increasing translational efficiency, and reducing immunogenicity. Among these modifications, N1-methylpseudouridine (m1Ψ) has been extensively utilized, notably in the highly effective COVID-19 mRNA vaccines. Its close analog, N1-Ethylpseudouridine (N1-eΨ), is also a modification of significant interest. This technical guide provides a comprehensive overview of the anticipated effects of this compound on mRNA secondary structure. Due to the limited availability of direct quantitative data for N1-eΨ, this document leverages data from its closely related counterpart, N1-methylpseudouridine, to infer its structural impact. We present detailed experimental protocols for probing mRNA secondary structure, specifically SHAPE-MaP and DMS-Seq, which can be adapted for studying mRNAs containing N1-eΨ. Furthermore, this guide includes visualizations of experimental workflows to aid in the design and execution of studies aimed at elucidating the structural consequences of this promising modification.

Introduction

The secondary structure of mRNA is a critical determinant of its lifecycle, influencing everything from translational efficiency and stability to its interactions with RNA-binding proteins and the innate immune system. Chemical modifications of nucleosides can modulate these structures, thereby fine-tuning the therapeutic properties of mRNA. N1-methylpseudouridine (m1Ψ) has been shown to enhance protein expression and reduce innate immune activation, in part by altering the structural and dynamic properties of the mRNA molecule.[1][2][3] this compound (N1-eΨ), a closely related analog, is expected to confer similar, if not uniquely advantageous, properties. Understanding the precise impact of N1-eΨ on mRNA secondary structure is therefore crucial for the rational design of next-generation mRNA therapeutics.

This guide summarizes the current, albeit limited, understanding of N1-eΨ's role in mRNA and provides detailed methodologies for its further investigation.

Quantitative Data on the Impact of N1-Substituted Pseudouridine (B1679824) on mRNA Properties

Direct quantitative data on the effect of this compound on mRNA secondary structure is not extensively available in peer-reviewed literature. However, research by TriLink BioTechnologies provides some insights into its performance in terms of protein expression.[4] To provide a more comprehensive picture, we present this data alongside thermodynamic data for the more thoroughly studied N1-methylpseudouridine, which is expected to have similar structural effects due to the chemical similarity of the N1-substituent.

Table 1: Relative Luciferase Activity of mRNAs Containing Various N1-Substituted Pseudouridine Analogs

N1-SubstituentRelative Luciferase Activity (%) in THP-1 cells
Wild-Type (U)~25
Pseudouridine (Ψ)~75
N1-Ethyl-Ψ (Et1Ψ) ~100
N1-Methyl-Ψ (Me1Ψ)~100
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~100
N1-propyl-Ψ (Pr1Ψ)~100
N1-isopropyl-Ψ (iPr1Ψ)~50
N1-methoxymethyl-Ψ (MOM1Ψ)~75

Data is estimated from graphical representations in a poster by TriLink BioTechnologies and is intended for comparative purposes.[4] This data suggests that this compound is comparable to N1-methylpseudouridine in promoting high levels of protein expression in a cellular model.

Table 2: Predicted Nearest-Neighbor Free Energy Parameters (ΔG°37 in kcal/mol) for RNA Duplexes Containing U, Ψ, and m1Ψ

Nearest-Neighbor Pair (5'-3'/3'-5')UΨm1Ψ
AU/UA-0.93-1.10-1.97
GU/CA-1.44-1.71-2.39
CU/GA-1.48-1.84-2.44
UU/AA0.93-0.76-1.02

These are computationally predicted values and serve as an estimation of the thermodynamic stability conferred by the modifications.[1][5] The data indicates that m1Ψ generally contributes to greater thermodynamic stability of RNA duplexes compared to uridine (B1682114) and pseudouridine, an effect that is likely shared by N1-eΨ.[6][7][8][9][10]

Experimental Protocols for Probing mRNA Secondary Structure

To empirically determine the effect of this compound on mRNA secondary structure, established chemical probing methods can be employed. Below are detailed protocols for SHAPE-MaP and DMS-Seq, adapted for the analysis of in vitro transcribed mRNA containing N1-eΨ.

In Vitro Transcription of N1-eΨ-Modified mRNA

The foundational step for studying an N1-eΨ-modified mRNA is its synthesis. This is typically achieved through in vitro transcription using T7 RNA polymerase.

Protocol:

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is required. This can be a PCR product or a linearized plasmid.

  • Transcription Reaction Setup: For a typical 20 µL reaction, combine the following components at room temperature in nuclease-free tubes:

    • Nuclease-free water: to final volume of 20 µL

    • 5X Transcription Buffer: 4 µL (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM this compound-5'-triphosphate (N1-eΨTP): 2 µL

    • Linear DNA template: 1 µg

    • T7 RNA Polymerase: 2 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation, silica-based columns, or denaturing polyacrylamide gel electrophoresis (PAGE) for size-critical applications.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

SHAPE-MaP Protocol for N1-eΨ-Modified mRNA

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA secondary structure at single-nucleotide resolution.[11][12][13][14]

Workflow for SHAPE-MaP Analysis

SHAPE_MaP_Workflow cluster_rna_prep RNA Preparation cluster_probing Chemical Probing cluster_rt Reverse Transcription cluster_sequencing Sequencing & Analysis rna_prep N1-eΨ-mRNA (from IVT) folding RNA Folding (e.g., MgCl2 buffer) rna_prep->folding probing SHAPE Reagent Addition (e.g., 1M7, NAI) folding->probing quenching Quenching probing->quenching rt Mutational Profiling (MaP) Reverse Transcription quenching->rt lib_prep Library Preparation rt->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing analysis Data Analysis (ShapeMapper) sequencing->analysis structure Secondary Structure Prediction analysis->structure

Caption: Workflow for SHAPE-MaP analysis of N1-eΨ-modified mRNA.

Detailed Protocol:

  • RNA Folding:

    • In a 9 µL reaction, combine:

      • N1-eΨ-modified mRNA (approx. 1 pmol)

      • 3.3X RNA Folding Buffer (e.g., 333 mM HEPES pH 8.0, 333 mM NaCl, 33 mM MgCl2)

      • Nuclease-free water to 9 µL.

    • Incubate at 95°C for 3 minutes, then transfer to ice for 2 minutes.

    • Incubate at 37°C for 20 minutes to allow the RNA to fold.

  • SHAPE Probing:

    • Prepare two reactions: a '+' probe reaction and a '-' probe (no-reagent control) reaction.

    • For the '+' reaction, add 1 µL of a SHAPE reagent (e.g., 100 mM 1M7 or NAI in anhydrous DMSO).

    • For the '-' reaction, add 1 µL of anhydrous DMSO.

    • Incubate both reactions at 37°C for 5 minutes.

  • RNA Purification:

    • Purify the probed RNA from the reaction mixture using a suitable RNA cleanup kit or ethanol (B145695) precipitation.

  • Mutational Profiling (MaP) Reverse Transcription:

    • For each sample, in a 19 µL reaction, combine:

      • Probed RNA (from step 3)

      • Gene-specific primer (1 µM final concentration)

      • dNTPs (0.5 mM each)

      • 5X Reverse Transcription Buffer (without MgCl2)

      • DTT (5 mM)

      • MnCl2 (6 mM)

    • Incubate at 65°C for 5 minutes, then cool to 42°C.

    • Add 1 µL of a reverse transcriptase suitable for MaP (e.g., SuperScript II).

    • Incubate at 42°C for 1.5-3 hours.

  • Library Preparation and Sequencing:

    • Generate sequencing libraries from the resulting cDNA using a standard library preparation kit for Illumina sequencing.

    • Sequence the libraries on an Illumina platform.

  • Data Analysis:

    • Use software such as ShapeMapper to align reads, calculate mutation rates, and generate SHAPE reactivity profiles.

    • Use the reactivity profiles as constraints for RNA secondary structure prediction software (e.g., RNAstructure).

DMS-Seq Protocol for N1-eΨ-Modified mRNA

Dimethyl sulfate (B86663) (DMS) sequencing (DMS-Seq) probes the accessibility of adenine (B156593) and cytosine residues at the Watson-Crick face, providing complementary information to SHAPE.[15][16][17][18][19]

Workflow for DMS-Seq Analysis

DMS_Seq_Workflow cluster_rna_prep RNA Preparation cluster_probing Chemical Probing cluster_rt Reverse Transcription cluster_sequencing Sequencing & Analysis rna_prep N1-eΨ-mRNA (from IVT) folding RNA Folding (e.g., MgCl2 buffer) rna_prep->folding probing DMS Treatment folding->probing quenching Quenching (e.g., β-mercaptoethanol) probing->quenching rt Reverse Transcription (RT stops at modified sites) quenching->rt lib_prep Library Preparation rt->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing analysis Data Analysis sequencing->analysis structure Secondary Structure Prediction analysis->structure

Caption: Workflow for DMS-Seq analysis of N1-eΨ-modified mRNA.

Detailed Protocol:

  • RNA Folding:

    • Fold the N1-eΨ-modified mRNA as described in the SHAPE-MaP protocol (Step 1).

  • DMS Probing:

    • Prepare '+' and '-' probe reactions.

    • To the '+' reaction, add 1 µL of DMS (diluted 1:10 in ethanol).

    • To the '-' reaction, add 1 µL of ethanol.

    • Incubate at 37°C for 5-10 minutes.

  • Quenching:

    • Stop the reaction by adding a quenching agent, such as β-mercaptoethanol to a final concentration of 1 M.

  • RNA Purification:

    • Purify the DMS-probed RNA.

  • Reverse Transcription:

    • Perform reverse transcription using a gene-specific primer. The reverse transcriptase will stall one nucleotide before the DMS-modified base.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA fragments.

  • Data Analysis:

    • Align sequencing reads to the reference sequence and identify the positions of reverse transcription stops.

    • The frequency of stops at each position corresponds to the DMS reactivity, which can be used to infer the secondary structure.

Logical Relationships and Signaling Pathways

The primary effect of N1-eΨ on mRNA is at the molecular level, influencing its biophysical properties which in turn affect downstream biological processes.

Logical Flow of N1-eΨ's Impact on mRNA Function

N1ePsi_Impact N1ePsi This compound Incorporation Structure Altered mRNA Secondary Structure (ΔG° folding) N1ePsi->Structure Immunity Reduced Innate Immune Recognition N1ePsi->Immunity Stability Increased mRNA Stability (Resistance to nucleases) Structure->Stability Translation Enhanced Translation Efficiency Structure->Translation Protein Increased Protein Production Stability->Protein Translation->Protein Immunity->Translation avoids PKR pathway

Caption: The impact of N1-eΨ incorporation on mRNA's structural and functional properties.

Conclusion

While direct experimental data on the structural impact of this compound on mRNA is still emerging, the available information on related N1-substituted pseudouridine analogs strongly suggests that it will influence mRNA secondary structure, likely leading to increased thermodynamic stability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these effects. A thorough understanding of how N1-eΨ modulates mRNA structure will be instrumental in harnessing its full potential for the development of novel and more effective mRNA-based therapeutics and vaccines.

References

An In-depth Technical Guide on the Innate Immune Response to N1-Ethylpseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the innate immune response to messenger RNA (mRNA) modified with N1-Ethylpseudouridine (N1-Et-Ψ). The incorporation of modified nucleosides, such as N1-Et-Ψ, into in vitro transcribed (IVT) mRNA is a critical strategy to mitigate the inherent immunogenicity of exogenous single-stranded RNA, thereby enhancing protein expression and the overall therapeutic potential of mRNA-based platforms. This document details the key innate immune signaling pathways involved, presents available quantitative data on the effects of N1-Et-Ψ modification, outlines detailed experimental protocols for assessing the immune response, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Innate Immunogenicity of mRNA

The introduction of exogenous mRNA into mammalian cells can trigger a potent innate immune response, primarily mediated by pattern recognition receptors (PRRs) that have evolved to detect viral nucleic acids. This recognition can lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines, resulting in translational arrest and degradation of the mRNA therapeutic, thus limiting its efficacy. Key PRRs involved in sensing single-stranded and double-stranded RNA contaminants in IVT mRNA preparations include Toll-like receptors (TLRs) 3, 7, and 8, Retinoic acid-inducible gene I (RIG-I), and Protein Kinase R (PKR).

To overcome this challenge, various nucleoside modifications have been explored to render the mRNA less immunogenic. Pseudouridine (B1679824) (Ψ) was an early and effective modification. Building on this, N1-methylpseudouridine (m1Ψ) has become a widely adopted standard in approved mRNA vaccines, demonstrating significantly reduced immunogenicity and enhanced protein expression.[1][2] More recently, other N1-substituted pseudouridine analogs, including this compound (N1-Et-Ψ), have been investigated for their potential to further fine-tune the immunomodulatory properties of mRNA.

Innate Immune Sensing of Modified mRNA

The innate immune system employs several key pathways to detect foreign RNA. The modification of uridine (B1682114) to N1-Et-Ψ is designed to dampen the activation of these pathways.

Toll-Like Receptor (TLR) Signaling

Endosomal TLRs, primarily TLR7 and TLR8 in humans, recognize guanosine- and uridine-rich single-stranded RNA. Upon binding, they initiate a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons. N1-alkylation of pseudouridine can sterically hinder the interaction between the mRNA and these receptors, thus reducing the downstream inflammatory response.

RIG-I-Like Receptor (RLR) Signaling

Cytosolic sensors like RIG-I detect double-stranded RNA (dsRNA) byproducts of in vitro transcription as well as the 5'-triphosphate group on uncapped or improperly capped mRNA. Activation of RIG-I leads to the induction of type I interferons. While N1-Et-Ψ modification does not directly alter the 5' cap structure, the overall conformational changes induced by the modified nucleoside may influence RIG-I binding and activation.

Protein Kinase R (PKR) Pathway

PKR is a cytosolic sensor that is activated by dsRNA. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. By reducing the formation of immunogenic secondary structures, N1-Et-Ψ modification is expected to decrease PKR activation, thereby preserving translational activity.

2'-5'-Oligoadenylate Synthetase (OAS) - RNase L Pathway

The OAS family of proteins are activated by dsRNA, leading to the synthesis of 2'-5'-oligoadenylates. These, in turn, activate RNase L, an endonuclease that degrades both viral and cellular RNA, leading to translational arrest and apoptosis. Similar to its effect on PKR, N1-Et-Ψ modification is hypothesized to reduce the activation of the OAS-RNase L pathway by minimizing dsRNA contaminants.

Quantitative Data on the Innate Immune Response to N1-Et-Ψ Modified mRNA

Data on the specific immunomodulatory properties of N1-Et-Ψ modified mRNA is emerging. Studies by TriLink BioTechnologies have provided initial characterization in the THP-1 human monocytic cell line, a well-established model for studying innate immune responses.[3]

ModificationCell LineAssayOutcomeInterpretation
Unmodified (WT) THP-1MTT AssayIncreased CytotoxicityIndicates cell death, likely due to a strong innate immune response.
Pseudouridine (Ψ) THP-1MTT AssayModerate CytotoxicityShows a reduction in cytotoxicity compared to unmodified mRNA.
This compound (N1-Et-Ψ) THP-1MTT AssayLow Cytotoxicity Demonstrates a significant reduction in cytotoxicity, suggesting a dampened innate immune response.[3]
Unmodified (WT) THP-1Luciferase Reporter AssayLow Luciferase ActivitySuggests translational repression due to innate immune activation.
Pseudouridine (Ψ) THP-1Luciferase Reporter AssayIncreased Luciferase ActivityIndicates enhanced protein expression due to reduced immune sensing.
This compound (N1-Et-Ψ) THP-1Luciferase Reporter AssayHigh Luciferase Activity Shows robust protein expression, indicative of successful evasion of innate immune-mediated translational shutdown.[3]

Note: The table is a summary of findings from qualitative and semi-quantitative data presented in scientific posters. Specific fold-change values for cytokine expression and gene up/downregulation for N1-Et-Ψ are not yet widely available in peer-reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the innate immune response to N1-Et-Ψ modified mRNA.

In Vitro Transcription of N1-Et-Ψ Modified mRNA

Objective: To synthesize high-quality, N1-Et-Ψ fully substituted mRNA.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • This compound-5'-Triphosphate (TriLink BioTechnologies).

  • ATP, CTP, GTP (TriLink BioTechnologies).

  • T7 RNA Polymerase (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit).

  • Cap analog (e.g., CleanCap® Reagent AG, TriLink BioTechnologies).

  • RNase Inhibitor.

  • DNase I.

  • Nuclease-free water.

  • Purification system (e.g., silica-based columns or LiCl precipitation).

Protocol:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 10X Reaction Buffer.

    • ATP, CTP, GTP (to a final concentration of 2 mM each).

    • This compound-5'-Triphosphate (to a final concentration of 2 mM).

    • Cap analog (as per manufacturer's instructions).

    • 1 µg of linearized DNA template.

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Mix thoroughly by gentle pipetting and incubate at 37°C for 2 hours.

  • Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using a suitable method (e.g., silica (B1680970) column purification or LiCl precipitation) according to the manufacturer's protocol.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the quality and concentration of the mRNA using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0) and confirm integrity via agarose (B213101) gel electrophoresis.

Transfection of THP-1 Cells with Modified mRNA

Objective: To deliver N1-Et-Ψ modified mRNA into THP-1 cells to stimulate an innate immune response.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Purified N1-Et-Ψ modified mRNA and control mRNAs (unmodified, Ψ-modified).

  • Transfection reagent suitable for mRNA delivery to suspension cells (e.g., Lipofectamine™ MessengerMAX™).

  • Opti-MEM™ I Reduced Serum Medium.

  • 24-well tissue culture plates.

Protocol:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.

  • Differentiate the THP-1 monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.

  • On the day of transfection, replace the medium with fresh, antibiotic-free complete medium.

  • For each well to be transfected, dilute 500 ng of mRNA into 25 µL of Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

  • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.

  • Add the mRNA-lipid complexes dropwise to the differentiated THP-1 cells.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 12, 24 hours) before harvesting the supernatant for cytokine analysis and the cells for RNA extraction.

Quantification of Cytokine Secretion by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the cell culture supernatant.

Materials:

  • ELISA kits for the specific cytokines of interest (e.g., R&D Systems DuoSet ELISA).

  • Cell culture supernatants from transfected THP-1 cells.

  • 96-well ELISA plates.

  • Wash buffer (PBS with 0.05% Tween-20).

  • Reagent diluent (e.g., 1% BSA in PBS).

  • Substrate solution (TMB).

  • Stop solution (e.g., 2 N H2SO4).

  • Microplate reader.

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at room temperature.

  • Wash the plate three times with wash buffer.

  • Block the plate with reagent diluent for at least 1 hour at room temperature.

  • Wash the plate three times.

  • Add cell culture supernatants and standards in duplicate to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the streptavidin-HRP conjugate and incubate for 20 minutes in the dark.

  • Wash the plate three times.

  • Add the substrate solution and incubate for 20 minutes in the dark.

  • Add the stop solution and read the absorbance at 450 nm on a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Quantification of Innate Immune Gene Expression by RT-qPCR

Objective: To measure the relative expression levels of key innate immune genes (e.g., IFNB1, TNFA, IL6, RIG-I, OAS1).

Materials:

  • Cell pellets from transfected THP-1 cells.

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit).

  • Reverse transcription kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH).

  • SYBR Green qPCR master mix.

  • qPCR instrument.

Protocol:

  • Extract total RNA from the cell pellets using an RNA extraction kit according to the manufacturer's protocol.

  • Quantify the RNA and assess its purity using a NanoDrop spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. Each reaction should contain cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group (e.g., mock-transfected cells), normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Innate_Immune_Sensing_of_mRNA cluster_Extracellular Extracellular/Endosomal cluster_Cytosol Cytosol cluster_Response Cellular Response mRNA N1-Et-Ψ modified mRNA TLR7_8 TLR7/8 mRNA->TLR7_8 Reduced Recognition IFN Type I IFN (e.g., IFN-β) TLR7_8->IFN Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TLR7_8->Cytokines dsRNA dsRNA byproduct RIG_I RIG-I dsRNA->RIG_I Reduced Activation PKR PKR dsRNA->PKR Reduced Activation OAS OAS dsRNA->OAS Reduced Activation RIG_I->IFN Translation_Shutdown Translational Shutdown PKR->Translation_Shutdown OAS->Translation_Shutdown

Caption: Innate immune sensing pathways for modified mRNA.

Experimental Workflow

Experimental_Workflow cluster_mRNA_Synthesis 1. mRNA Synthesis & Purification cluster_Cell_Culture 2. Cell Culture & Transfection cluster_Analysis 3. Downstream Analysis IVT In Vitro Transcription (with N1-Et-Ψ-TP) Purification mRNA Purification (e.g., Silica Column) IVT->Purification QC Quality Control (NanoDrop, Gel) Purification->QC Transfection Transfection with modified mRNA QC->Transfection THP1_Culture THP-1 Cell Culture & PMA Differentiation THP1_Culture->Transfection Incubation Incubation (6, 12, 24h) Transfection->Incubation Supernatant_Harvest Harvest Supernatant Incubation->Supernatant_Harvest Cell_Lysis Harvest Cells Incubation->Cell_Lysis ELISA Cytokine ELISA (TNF-α, IL-6, IFN-β) Supernatant_Harvest->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction RT_qPCR RT-qPCR for Innate Immune Genes RNA_Extraction->RT_qPCR

References

Biophysical Characterization of N1-Ethylpseudouridine (m1EΨ) Containing RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the incorporation of modified nucleosides, a strategy that enhances stability and reduces immunogenicity. N1-methylpseudouridine (m1Ψ) has become a cornerstone of this approach, notably in the development of COVID-19 mRNA vaccines.[1][2] Building on this success, researchers are exploring other N1-alkylated pseudouridines to further refine the properties of therapeutic RNA. N1-Ethylpseudouridine (m1EΨ) represents one such next-generation modification. A comprehensive biophysical characterization of m1EΨ-containing RNA is crucial for understanding its structural and functional implications, thereby guiding the rational design of novel RNA-based therapeutics.

This technical guide provides a detailed overview of the essential techniques for the biophysical characterization of RNA containing novel modifications like m1EΨ. While direct experimental data for m1EΨ is limited in publicly available literature, this guide offers detailed experimental protocols and comparative data from the closely related and well-studied N1-methylpseudouridine (m1Ψ) and its parent nucleoside, pseudouridine (B1679824) (Ψ). This information serves as a valuable resource for researchers embarking on the characterization of m1EΨ and other innovative RNA modifications.

Section 1: Synthesis of this compound-Containing RNA

The synthesis of RNA oligonucleotides containing specific modifications is predominantly achieved through solid-phase phosphoramidite (B1245037) chemistry.[3][4] This method allows for the sequential addition of nucleotide building blocks to a growing RNA chain attached to a solid support. The key component for incorporating a modified nucleoside is its corresponding phosphoramidite derivative.

While a specific protocol for the synthesis of this compound phosphoramidite is not widely documented, the general approach would likely follow the established procedures for other N1-alkylated pseudouridine phosphoramidites. This involves the synthesis of the N1-ethylated pseudouridine nucleoside, followed by the protection of the 5'-hydroxyl and 2'-hydroxyl groups, and subsequent phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.

cluster_synthesis Solid-Phase RNA Synthesis Cycle start Start with solid support-bound nucleoside detritylation 1. Detritylation: Remove 5'-DMT protecting group start->detritylation coupling 2. Coupling: Add m1EΨ phosphoramidite and activator detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-hydroxyls coupling->capping oxidation 4. Oxidation: Convert phosphite (B83602) triester to phosphate (B84403) triester capping->oxidation oxidation->detritylation Repeat for next nucleotide cleavage 5. Cleavage and Deprotection: Release RNA from support and remove protecting groups oxidation->cleavage Final cycle purification Purified m1EΨ-RNA cleavage->purification

Figure 1: Automated solid-phase synthesis cycle for incorporating m1EΨ into RNA.

Section 2: Biophysical Characterization Techniques

A thorough biophysical characterization is essential to understand how the incorporation of m1EΨ affects the structure, stability, and interaction of RNA molecules. The following sections detail the key experimental protocols for this purpose.

Thermal Stability Analysis by UV-Vis Spectroscopy (UV Melting)

UV melting is a fundamental technique used to determine the thermal stability of nucleic acid duplexes.[5] The melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands, is a key indicator of duplex stability. By measuring the change in UV absorbance at 260 nm as a function of temperature, a melting curve is generated, from which the Tm and other thermodynamic parameters can be derived.[6]

Experimental Protocol:

  • Sample Preparation:

    • Synthesize and purify the m1EΨ-containing RNA oligonucleotide and its complementary strand.

    • Accurately determine the concentration of each strand using their respective molar extinction coefficients at 260 nm.

    • Prepare equimolar solutions of the complementary strands in a buffer of choice (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Typical oligonucleotide concentrations range from 1 to 10 µM.

  • Instrumentation and Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Transfer the RNA duplex solution to a quartz cuvette with a known pathlength.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C) for a sufficient time to ensure complete duplex formation.

  • Data Acquisition:

    • Heat the sample from the starting temperature to a high final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min or 1°C/min).[7]

    • Continuously monitor the absorbance at 260 nm throughout the heating process.

    • After reaching the maximum temperature, cool the sample back to the starting temperature at the same rate to assess the reversibility of the melting transition.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be obtained by fitting the melting curve to a two-state model.

cluster_uv_melting UV Melting Experimental Workflow prep Prepare equimolar RNA duplex solution instrument Place sample in UV-Vis spectrophotometer prep->instrument equilibration Equilibrate at low temperature instrument->equilibration heating Heat at a constant rate, monitoring A260 equilibration->heating cooling Cool at the same rate to check reversibility heating->cooling analysis Analyze melting curve to determine Tm and thermodynamic parameters cooling->analysis

Figure 2: Workflow for UV thermal melting analysis of m1EΨ-RNA duplexes.

Comparative Thermodynamic Data for Ψ and m1Ψ:

The following tables summarize the thermodynamic parameters for RNA duplexes containing Ψ and m1Ψ, which can serve as a reference for interpreting the results obtained for m1EΨ. It is generally observed that pseudouridine and its N1-methyl derivative enhance the thermal stability of RNA duplexes compared to uridine, although the extent of stabilization is sequence-dependent.[1][2]

Table 1: Nearest Neighbor Free Energy Parameters (ΔG°37 in kcal/mol) for U-A, Ψ-A, and m1Ψ-A Pairs

Nearest NeighborU-AΨ-Am1Ψ-A
5'-CA/3'-GU -2.11-2.35-2.45
5'-GA/3'-CU -2.24-2.51-2.61
5'-UA/3'-AU -1.33-1.62-1.72
5'-AA/3'-UU -1.02-1.29-1.39

Note: Data is computationally derived and serves as a predictive guide. Experimental validation is essential.

Table 2: Nearest Neighbor Free Energy Parameters (ΔG°37 in kcal/mol) for Mismatched Pairs

Mismatched PairU-GΨ-Gm1Ψ-GU-UΨ-Um1Ψ-UU-CΨ-Cm1Ψ-C
5'-CU/3'-GG 0.530.280.181.100.830.731.130.870.77
5'-GU/3'-CG 0.530.280.181.100.830.731.130.870.77
5'-UU/3'-AG 0.530.280.181.100.830.731.130.870.77
5'-AU/3'-UG 0.530.280.181.100.830.731.130.870.77

Note: Data is computationally derived and serves as a predictive guide. Experimental validation is essential.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids.[8][9] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD spectrum of RNA is sensitive to its conformation, with A-form helices exhibiting a characteristic positive peak around 260-270 nm and a negative peak around 210 nm.[9] CD spectroscopy can be used to assess whether the incorporation of m1EΨ induces any significant conformational changes in the RNA.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the m1EΨ-containing RNA sample in a suitable buffer, ensuring it is free of any particulates or absorbing impurities. The buffer should be transparent in the far-UV region (e.g., 10 mM sodium phosphate).

    • The RNA concentration should be optimized for the cuvette pathlength to maintain an absorbance below 1.0 at the wavelength of maximum absorption.

  • Instrumentation and Setup:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

    • Use a quartz cuvette with a suitable pathlength (e.g., 1 mm or 0.1 cm).

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the RNA sample over the desired wavelength range (e.g., 190-320 nm).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and pathlength.

    • Compare the CD spectrum of the m1EΨ-containing RNA to that of an unmodified control RNA to identify any conformational differences.

cluster_cd Circular Dichroism Spectroscopy Workflow prep Prepare RNA sample in CD-compatible buffer instrument Place sample in quartz cuvette in spectropolarimeter prep->instrument baseline Acquire baseline spectrum of the buffer instrument->baseline sample_scan Acquire CD spectrum of the RNA sample baseline->sample_scan analysis Process data and compare spectra sample_scan->analysis

Figure 3: Workflow for conformational analysis of m1EΨ-RNA using CD spectroscopy.
Analysis of Molecular Interactions by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions.[10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[11] ITC is invaluable for characterizing the binding of proteins, small molecules, or other nucleic acids to m1EΨ-containing RNA.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the m1EΨ-containing RNA and the binding partner (ligand) in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the RNA and the ligand.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • Instrumentation and Setup:

    • Use an isothermal titration calorimeter.

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the RNA solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Data Acquisition:

    • Perform a series of small, sequential injections of the ligand into the RNA solution.

    • The heat change associated with each injection is measured.

    • The experiment continues until the binding sites on the RNA are saturated, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).

cluster_itc Isothermal Titration Calorimetry Workflow prep Prepare RNA and ligand in identical, degassed buffer loading Load RNA into sample cell and ligand into syringe prep->loading equilibration Equilibrate system to experimental temperature loading->equilibration titration Perform sequential injections of ligand into RNA equilibration->titration analysis Integrate heat changes and fit binding isotherm titration->analysis

Figure 4: Workflow for analyzing molecular interactions with m1EΨ-RNA using ITC.

Conclusion

The biophysical characterization of novel RNA modifications is a critical step in the development of next-generation RNA therapeutics. While direct experimental data for this compound is not yet widely available, the established methodologies presented in this guide provide a robust framework for its comprehensive analysis. By employing UV thermal melting, circular dichroism spectroscopy, and isothermal titration calorimetry, researchers can elucidate the impact of m1EΨ on RNA structure, stability, and molecular interactions. The comparative data for pseudouridine and N1-methylpseudouridine offer a valuable baseline for these investigations. A thorough understanding of the biophysical properties of m1EΨ-containing RNA will be instrumental in harnessing its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N1-Ethylpseudouridine-5'-triphosphate for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the incorporation of modified nucleosides, which can enhance the stability and translational efficiency of messenger RNA (mRNA) while reducing its immunogenicity. N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in this field. Building on this success, a range of other N1-substituted pseudouridine (B1679824) analogs are being explored to further fine-tune the properties of synthetic mRNA. N1-Ethylpseudouridine (N1-Et-Ψ) is one such promising analog. Its 5'-triphosphate form (this compound-5'-triphosphate or N1-Et-ΨTP) is a critical building block for the in vitro transcription (IVT) of modified mRNA.

These application notes provide a comprehensive overview of the synthesis of N1-Et-ΨTP, including detailed protocols for the synthesis of the nucleoside precursor and its subsequent triphosphorylation. Characterization data and a protocol for the incorporation of N1-Et-ΨTP into mRNA via IVT are also presented.

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound-5'-triphosphate
ParameterValueReference/Method
Catalog Number N-1102[1]
Molecular Formula C₁₁H₁₉N₂O₁₅P₃ (free acid)[1]
Molecular Weight 512.20 g/mol (free acid)[1]
Purity ≥90%AX-HPLC[1]
Salt Form Lithium (Li+)[1]
Concentration 100 mM in H₂O[1]
Extinction Coefficient 7,400 L mol⁻¹ cm⁻¹ at pH 7.0[1]
Storage -20°C or below[1]
Table 2: Representative In Vitro Transcription Reaction Yields with N1-Substituted Pseudouridine Triphosphates
N1-Modification of ΨTPRelative mRNA Yield (%)
Unmodified UTP (WT)100
Pseudouridine (Ψ)~125
N1-Methylpseudouridine (m1Ψ)~130
This compound (N1-Et-Ψ) ~110
N1-Propylpseudouridine (N1-Pr-Ψ)~90

Data are representative and may vary depending on the specific IVT conditions and template.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound nucleoside, the precursor for the triphosphorylation reaction. The procedure involves the selective N1-alkylation of pseudouridine.

Materials:

  • Pseudouridine (Ψ)

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pseudouridine (1.0 eq) in anhydrous DMF.

    • Add finely ground potassium carbonate (1.5 eq).

    • Stir the suspension vigorously for 30 minutes at room temperature.

  • Alkylation:

    • Slowly add ethyl iodide (1.2 eq) to the suspension.

    • Heat the reaction mixture to 40-50°C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 v/v). The product, this compound, should have a higher Rf value than pseudouridine.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate.

    • Evaporate the DMF under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 1% and gradually increasing to 10%).

    • Collect the fractions containing the desired product as identified by TLC.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound-5'-triphosphate (Ludwig-Eckstein Method)

This protocol outlines a "one-pot, three-step" method for the triphosphorylation of this compound. This method is widely used for the synthesis of modified nucleoside triphosphates due to its reliability and the generation of fewer by-products compared to other methods.[2]

Materials:

Procedure:

  • Preparation of this compound:

  • Monophosphorylation:

    • Dissolve the dry this compound (1.0 eq) and proton sponge (1.5 eq) in anhydrous trimethyl phosphate under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise while stirring.

    • Stir the reaction at 0°C for 2-4 hours. Monitor the formation of the dichlorophosphate (B8581778) intermediate by ³¹P NMR if possible.

  • Triphosphorylation:

    • In a separate flask, prepare a solution of tributylammonium pyrophosphate (5.0 eq) and tributylamine (5.0 eq) in anhydrous DMF or ACN.

    • Add this pyrophosphate solution to the reaction mixture from the previous step at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis and Quenching:

    • Quench the reaction by adding 1 M TEAB buffer (pH 7.5).

    • Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic triphosphate intermediate.

  • Purification:

    • Dilute the reaction mixture with deionized water and apply it to a DEAE-Sephadex column pre-equilibrated with 50 mM TEAB buffer.

    • Wash the column with the equilibration buffer to remove unreacted starting material and by-products.

    • Elute the N1-Et-ΨTP using a linear gradient of 50 mM to 1 M TEAB buffer.

    • Monitor the fractions for UV absorbance at 260 nm.

    • Combine the fractions containing the triphosphate product.

    • Further purify the product by preparative reverse-phase HPLC if necessary.

  • Desalting and Lyophilization:

    • Remove the TEAB by repeated co-evaporation with methanol or water.

    • Lyophilize the final product to obtain this compound-5'-triphosphate as a white solid (typically the triethylammonium or lithium salt).

  • Characterization:

    • Verify the identity and purity of the final product by ¹H NMR, ³¹P NMR, mass spectrometry, and analytical HPLC.

Protocol 3: In Vitro Transcription using this compound-5'-triphosphate

This protocol provides a general guideline for incorporating N1-Et-ΨTP into mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • ATP, GTP, CTP solutions (100 mM)

  • This compound-5'-triphosphate solution (100 mM)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or method (e.g., LiCl precipitation, spin column)

Procedure:

  • IVT Reaction Setup:

    • In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

      • Nuclease-free water (to final volume)

      • 10x Transcription buffer

      • ATP, GTP, CTP (to a final concentration of 7.5 mM each)

      • This compound-5'-triphosphate (to a final concentration of 7.5 mM)

      • Linearized DNA template (0.5-1.0 µg)

      • RNase inhibitor

      • T7 RNA Polymerase

    • Mix gently by pipetting up and down.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time may vary depending on the template and desired yield.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the transcribed mRNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, to remove enzymes, unincorporated NTPs, and DNA fragments.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA by measuring the absorbance at 260 nm (A260).

    • Assess the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis or using a bioanalyzer.

Visualizations

Synthesis_Workflow cluster_0 Step 1: N1-Alkylation of Pseudouridine cluster_1 Step 2: Triphosphorylation cluster_2 Step 3: In Vitro Transcription Pseudouridine Pseudouridine (Ψ) EtI Ethyl Iodide (EtI) K₂CO₃, DMF N1_Et_Pseudo This compound (Nucleoside Precursor) EtI->N1_Et_Pseudo Alkylation N1_Et_Pseudo_input This compound N1_Et_Pseudo->N1_Et_Pseudo_input Purification POCl3 1. POCl₃ 2. Pyrophosphate N1_Et_PseudoTP This compound-5'-triphosphate (N1-Et-ΨTP) POCl3->N1_Et_PseudoTP Phosphorylation N1_Et_PseudoTP_input N1-Et-ΨTP N1_Et_PseudoTP->N1_Et_PseudoTP_input Purification IVT_mix ATP, GTP, CTP T7 RNA Polymerase DNA Template mRNA N1-Et-Ψ-modified mRNA IVT_mix->mRNA Transcription

Caption: Overall workflow for the synthesis of N1-Et-Ψ-modified mRNA.

Ludwig_Eckstein_Pathway N1_Et_Pseudo This compound Phosphorodichloridate 5'-Phosphorodichloridate Intermediate N1_Et_Pseudo->Phosphorodichloridate Monophosphorylation Cyclic_TP Cyclic Triphosphate Intermediate Phosphorodichloridate->Cyclic_TP Reaction with Pyrophosphate N1_Et_PseudoTP This compound-5'-triphosphate Cyclic_TP->N1_Et_PseudoTP Hydrolysis Reagent1 POCl₃ Reagent2 Pyrophosphate Reagent3 TEAB Buffer (Hydrolysis)

Caption: Key steps in the Ludwig-Eckstein triphosphorylation method.

References

Application Notes and Protocols for N1-Ethylpseudouridine Incorporation into mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of N1-Ethylpseudouridine (N1-Et-Ψ) into messenger RNA (mRNA). The inclusion of modified nucleosides like N1-Et-Ψ is a critical strategy in the development of mRNA-based therapeutics and vaccines to enhance protein expression and reduce innate immune responses.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides. Unmodified in vitro transcribed mRNA can be recognized by the innate immune system, leading to inflammatory responses and reduced protein translation. The incorporation of nucleoside modifications, such as pseudouridine (B1679824) (Ψ) and its derivatives, can mitigate these effects. This compound (N1-Et-Ψ) is a novel synthetic analog of pseudouridine that has shown promise in enhancing the translational capacity and reducing the immunogenicity of mRNA.[1]

This document outlines the protocol for incorporating N1-Et-Ψ into mRNA through in vitro transcription (IVT), methods for assessing the quality and quantity of the resulting modified mRNA, and protocols for evaluating its biological activity in terms of protein expression and immunogenicity.

Key Advantages of this compound Incorporation

  • Reduced Immunogenicity: Similar to other N1-substituted pseudouridine derivatives, N1-Et-Ψ modification can help the mRNA evade recognition by innate immune sensors such as Toll-like receptors (TLRs), leading to a dampened inflammatory response.[1]

  • Enhanced Translation: By reducing the activation of immune pathways that can shut down protein synthesis, N1-Et-Ψ-modified mRNA can lead to higher and more sustained protein expression from the transcript.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the synthesis and performance of N1-Et-Ψ-modified mRNA as compared to other modifications.

Table 1: Relative Efficiency of mRNA Synthesis with N1-Substituted Pseudouridine Triphosphates

N1-ModificationRelative Transcription Efficiency (%)
Wild-Type (Uridine)100
Pseudouridine (Ψ)~110
N1-methyl-Ψ (m1Ψ)~125
N1-ethyl-Ψ (Et1Ψ) ~100
N1-fluoroethyl-Ψ (FE1Ψ)~75
N1-propyl-Ψ (Pr1Ψ)~60
N1-methoxymethyl-Ψ (MOM1Ψ)~50
N1-pivaloxymethyl-Ψ (POM1Ψ)~25

Data is estimated from graphical representations in publicly available materials from TriLink BioTechnologies and represents the relative yield of mRNA after a 3-hour in vitro transcription reaction using T7 RNA polymerase.[2]

Table 2: Translational Activity and Cytotoxicity of N1-Substituted Ψ-Modified FLuc mRNA in THP-1 Cells

N1-Modification of mRNARelative Luciferase Activity (vs. Ψ-mRNA)Cell Viability (MTT Assay, % of control)
Wild-Type (Uridine)LowerDecreased
Pseudouridine (Ψ)100%Baseline
N1-methyl-Ψ (m1Ψ)HigherIncreased
N1-ethyl-Ψ (Et1Ψ) Higher Increased
N1-fluoroethyl-Ψ (FE1Ψ)HigherIncreased
N1-propyl-Ψ (Pr1Ψ)HigherIncreased
N1-methoxymethyl-Ψ (MOM1Ψ)SimilarIncreased

This table provides a qualitative summary based on findings that N1-substituted Ψ-mRNAs, including N1-Et-Ψ, showed translational activities higher than or similar to Ψ-mRNA and decreased cell toxicity compared to unmodified mRNA in THP-1 cells.[1]

Experimental Protocols

The following are detailed protocols for the generation and evaluation of N1-Et-Ψ-modified mRNA.

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete replacement of uridine (B1682114) by N1-Et-Ψ using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (e.g., PCR product or linearized plasmid)

  • This compound-5'-triphosphate (N1-Et-ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., silica (B1680970) column-based kit or LiCl precipitation)

  • (Optional) Cap analog (e.g., CleanCap™ reagent) for co-transcriptional capping

Procedure:

  • Template Preparation: The DNA template should be purified and quantified. It must contain a T7 promoter upstream of the sequence to be transcribed. For a defined 3' end, the template should be linearized by restriction digest or generated as a PCR product.

  • Transcription Reaction Setup:

    • Thaw all components on ice.

    • Assemble the reaction at room temperature to prevent spermidine (B129725) precipitation.

    • In a nuclease-free microcentrifuge tube, combine the following in order:

      • Nuclease-free water to a final volume of 20 µL

      • Transcription Buffer (to 1X)

      • ATP, GTP, CTP (final concentration of 7.5 mM each is a good starting point)

      • N1-Et-ΨTP (at a concentration equivalent to UTP, e.g., 7.5 mM)

      • (Optional) Cap analog (according to manufacturer's instructions)

      • Linearized DNA template (0.5-1.0 µg)

      • RNase Inhibitor (e.g., 20 units)

      • T7 RNA Polymerase (e.g., 50 units)

    • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of mRNA: Purify the transcribed mRNA using a method of choice to remove proteins, unincorporated nucleotides, and salts. This can be achieved using a column-based RNA purification kit or by lithium chloride (LiCl) precipitation.

  • Quality Control:

    • Assess the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis or using a bioanalyzer.

    • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Protocol 2: Assessment of Translational Efficiency in Cell Culture

This protocol uses a luciferase reporter mRNA to assess the translational efficiency of N1-Et-Ψ-modified mRNA in a cell line.

Materials:

  • N1-Et-Ψ-modified luciferase mRNA (and appropriate controls, e.g., unmodified and Ψ-modified mRNA)

  • Mammalian cell line (e.g., HEK293T or a relevant immune cell line like THP-1)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. A typical starting amount is 100 ng of mRNA per well.

    • Add the complexes to the cells and mix gently.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay:

    • At a specified time point post-transfection (e.g., 6, 24, or 48 hours), remove the culture medium.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control) if necessary. Compare the relative light units (RLU) generated from N1-Et-Ψ-modified mRNA to those from control mRNAs.

Protocol 3: Evaluation of Innate Immune Activation

This protocol provides a method to assess the immunogenicity of N1-Et-Ψ-modified mRNA by measuring cytokine induction in a human monocytic cell line.

Materials:

  • N1-Et-Ψ-modified mRNA (and controls)

  • THP-1 cells (a human monocytic cell line sensitive to immune stimulation)

  • RPMI-1640 medium supplemented with FBS and other necessary components

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation of THP-1 cells (optional)

  • Transfection reagent suitable for immune cells

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture THP-1 cells according to standard protocols. For some applications, differentiate the cells into a macrophage-like state by treating them with PMA for 24-48 hours.

  • Transfection: Transfect the THP-1 cells with the modified and control mRNAs using a suitable transfection reagent.

  • Incubation and Supernatant Collection: Incubate the cells for a defined period (e.g., 24 hours). After incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the viability of the remaining cells using an MTT or other suitable assay to ensure that differences in cytokine levels are not due to cytotoxicity.[1]

  • Data Analysis: Compare the cytokine concentrations induced by N1-Et-Ψ-modified mRNA to those induced by unmodified mRNA and other controls.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_application Downstream Applications pcr PCR Amplification ivt_mix Assemble IVT Reaction: - T7 Polymerase - NTPs - N1-Et-ΨTP - Cap Analog pcr->ivt_mix plasmid Plasmid Linearization plasmid->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase Treatment incubation->dnase purify mRNA Purification (Columns or LiCl) dnase->purify qc Quality Control (Gel, Bioanalyzer) purify->qc transfection Cell Transfection qc->transfection translation_assay Translation Assay (e.g., Luciferase) transfection->translation_assay immune_assay Immunogenicity Assay (e.g., ELISA) transfection->immune_assay

Caption: Workflow for N1-Et-Ψ-mRNA synthesis and evaluation.

signaling_pathway cluster_cell Host Cell cluster_endosome Endosome unmodified_mrna Unmodified mRNA tlr TLR7/8 unmodified_mrna->tlr Recognized rigi RIG-I / MDA5 unmodified_mrna->rigi Recognized et_psi_mrna N1-Et-Ψ mRNA et_psi_mrna->tlr Evaded et_psi_mrna->rigi Evaded protein_expression High Protein Expression et_psi_mrna->protein_expression immune_response Innate Immune Activation (e.g., Type I IFN, TNF-α) tlr->immune_response rigi->immune_response translation_shutdown Translation Shutdown immune_response->translation_shutdown

Caption: Evasion of innate immunity by N1-Et-Ψ-modified mRNA.

References

Application Notes and Protocols for In Vitro Transcription with Complete N1-Ethylpseudo-UTP Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified ribonucleotides in in vitro transcription (IVT) has become a cornerstone of modern mRNA-based therapeutics and research. Complete substitution of uridine (B1682114) triphosphate (UTP) with modified analogs, such as N1-Ethylpseudo-UTP, offers significant advantages, primarily in reducing the innate immunogenicity of the resulting mRNA and enhancing its translational efficiency and stability.[1][2][3] This document provides detailed application notes and protocols for the complete substitution of UTP with N1-Ethylpseudo-UTP in IVT reactions.

N1-substituted pseudouridine (B1679824) derivatives, including the well-studied N1-methylpseudouridine (m1Ψ), have demonstrated superior performance in enhancing protein expression and reducing immune responses compared to pseudouridine (Ψ) alone.[4][5][6][7] While m1Ψ is the most prominent example, used in both the Pfizer-BioNTech and Moderna COVID-19 vaccines, other N1-alkyl derivatives like N1-Ethylpseudo-UTP are also of significant interest for therapeutic mRNA development.[4][5] These modifications help the mRNA to evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, which would otherwise trigger an inflammatory response and inhibit translation.[2][8]

Data Presentation

Table 1: Relative Transcription Efficiency with N1-Modified Pseudouridine Triphosphates
N1-Modification of ΨTPRelative Transcription Efficiency (%)
H (Ψ)~100
Me (m1Ψ)~110
Et (N1-Ethyl-Ψ) ~105
FE (N1-Fluoroethyl-Ψ)~90
Pr (N1-Propyl-Ψ)~85
MOM (N1-Methoxymethyl-Ψ)~70

Data is synthesized from graphical representations in scientific literature and represents approximate relative efficiencies compared to pseudouridine (Ψ). Actual yields may vary depending on the specific template and reaction conditions.[8][9]

Table 2: Impact of Uridine Modification on mRNA Properties
PropertyUnmodified UridinePseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ) / N1-Ethylpseudo-UTP
Innate Immune Activation HighReducedSignificantly Reduced
Translational Efficiency StandardIncreasedHighly Increased
mRNA Stability StandardIncreasedIncreased
PKR Activation HighReducedSignificantly Reduced
TLR7/8 Recognition HighReducedSignificantly Reduced

This table provides a qualitative summary based on established findings for pseudouridine and its N1-methyl derivative, which are expected to be similar for N1-Ethylpseudo-UTP.[2][5][8][9]

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete N1-Ethylpseudo-UTP Substitution

This protocol outlines the steps for a standard 20 µL IVT reaction using T7 RNA polymerase. Reactions can be scaled up as needed.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • N1-Ethylpseudo-UTP (e.g., from a 100 mM solution)

  • ATP, CTP, GTP (100 mM solutions)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes and NTPs on ice throughout the setup.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, add the following components in the order listed at room temperature to avoid precipitation of the DNA template by spermidine:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, GTP (100 mM each): 0.8 µL of each (for a final concentration of 4 mM each)

    • N1-Ethylpseudo-UTP (100 mM): 0.8 µL (for a final concentration of 4 mM)

    • Linearized DNA template: X µL (for 1 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Incubate: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[10] Longer incubation times may increase yield but can also lead to higher levels of double-stranded RNA byproducts.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.[10]

  • Purification: Purify the mRNA using a suitable method, such as lithium chloride (LiCl) precipitation, silica-based columns, or HPLC for therapeutic applications.

Protocol 2: mRNA Purification using LiCl Precipitation

This protocol is a common method for removing unincorporated nucleotides and enzymes.

Materials:

  • IVT reaction mixture

  • Lithium Chloride (LiCl), 8 M, nuclease-free

  • Nuclease-free water

  • Ethanol (B145695) (70% and 100%), ice-cold

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Add LiCl: To the 20 µL IVT reaction, add 30 µL of nuclease-free water and 50 µL of 8 M LiCl.

  • Precipitate: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge: Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.

  • Wash: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge Again: Centrifuge at maximum speed for 5 minutes at 4°C.

  • Dry: Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the RNA difficult to resuspend.

  • Resuspend: Resuspend the purified mRNA pellet in a suitable volume of nuclease-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Quantify: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

Visualizations

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC Plasmid Plasmid DNA Linearized Linearized Template Plasmid->Linearized Restriction Digest IVT_Reaction IVT Reaction Mix (ATP, CTP, GTP, N1-Ethylpseudo-UTP, T7 Polymerase) Linearized->IVT_Reaction Purification mRNA Purification (e.g., LiCl Precipitation) IVT_Reaction->Purification QC Quality Control (Spectrophotometry, Gel) Purification->QC Final_Product Final Product QC->Final_Product High-Quality Modified mRNA Innate_Immunity_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-Ethylpseudo-UTP Modified mRNA Unmodified_mRNA Unmodified mRNA (contains Uridine) TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 RIG_I RIG-I Unmodified_mRNA->RIG_I PKR PKR Unmodified_mRNA->PKR Immune_Response Innate Immune Response (IFN production, Translation Shutdown) TLR7_8->Immune_Response RIG_I->Immune_Response PKR->Immune_Response Modified_mRNA Modified mRNA (contains N1-Ethylpseudouridine) Evaded_TLR TLR7/8 (Evaded) Modified_mRNA->Evaded_TLR Evaded_RIG_I RIG-I (Evaded) Modified_mRNA->Evaded_RIG_I Evaded_PKR PKR (Evaded) Modified_mRNA->Evaded_PKR Translation Efficient Protein Translation Modified_mRNA->Translation

References

Purifying N1-Ethylpseudouridine Modified mRNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of in vitro transcribed (IVT) mRNA containing N1-Ethylpseudouridine is a critical step in the development of mRNA-based therapeutics and vaccines. This document provides detailed application notes and protocols for the purification of this compound modified mRNA, focusing on established chromatographic techniques to ensure high purity, yield, and integrity.

The incorporation of this compound in place of uridine (B1682114) is a strategy employed to reduce the immunogenicity and enhance the translational efficiency of mRNA. Following IVT, the reaction mixture contains the desired mRNA product as well as various impurities, including residual DNA templates, enzymes, unincorporated nucleotides, and aberrant RNA species. Effective purification is paramount to the safety and efficacy of the final product.

This guide outlines two primary methods for the purification of polyadenylated this compound modified mRNA: Oligo-dT Affinity Chromatography for capture and initial purification, and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for high-resolution polishing.

Key Purification Strategies and Quality Control

Chromatographic methods are favored for their scalability, reproducibility, and potential for automation in large-scale manufacturing.[1][2]

  • Oligo-dT Affinity Chromatography: This technique leverages the specific hybridization between the polyadenylated (poly(A)) tail of the mRNA and oligo-deoxythymidine (oligo-dT) ligands immobilized on a stationary phase.[1] This allows for the efficient capture of full-length mRNA while impurities that lack a poly(A) tail are washed away.[1]

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): IP-RPLC is a high-resolution technique used for the analysis and purification of nucleic acids.[3][4] It separates molecules based on their hydrophobicity, with the use of an ion-pairing agent to neutralize the negative charge of the phosphate (B84403) backbone, thereby increasing its retention on a reversed-phase column.[5] This method is particularly effective in removing dsRNA and other closely related impurities.[3]

  • Anion Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge.[6] It is effective in removing impurities such as dsRNA, aggregates, and DNA/RNA hybrids.[6]

Quality Control: Throughout the purification process, it is essential to monitor the purity, concentration, integrity, and identity of the mRNA product. Key analytical methods include UV spectroscopy, agarose (B213101) gel electrophoresis, and liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

Experimental Workflow for mRNA Purification

The overall workflow for the production and purification of this compound modified mRNA involves several key stages, from the generation of a DNA template to the final purified product.

G cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Quality Control pDNA_prep Plasmid DNA Preparation and Linearization IVT In Vitro Transcription with this compound-TP pDNA_prep->IVT DNase DNase I Treatment IVT->DNase OligoDT Oligo-dT Affinity Chromatography (Capture) DNase->OligoDT IPRPLC Ion-Pair RPLC (Polishing) OligoDT->IPRPLC UFDF Ultrafiltration/Diafiltration (Buffer Exchange & Concentration) IPRPLC->UFDF Sterile_Filtration Sterile Filtration UFDF->Sterile_Filtration QC1 Purity & Integrity Analysis Sterile_Filtration->QC1 QC2 Concentration Determination Sterile_Filtration->QC2 QC3 Identity & Sequence Verification Sterile_Filtration->QC3 Final_Product Purified this compound mRNA QC1->Final_Product QC2->Final_Product QC3->Final_Product G cluster_0 Oligo-dT Affinity Chromatography cluster_1 Ion-Pair RPLC mRNA_polyA mRNA with Poly(A) Tail Hybridization Hybridization (High Salt) mRNA_polyA->Hybridization OligoDT_ligand Oligo-dT Ligand OligoDT_ligand->Hybridization Elution Elution (Low Salt) Hybridization->Elution mRNA_backbone mRNA Phosphate Backbone (-) Hydrophobic_interaction Hydrophobic Interaction mRNA_backbone->Hydrophobic_interaction IonPair_agent Ion-Pairing Agent (+) IonPair_agent->Hydrophobic_interaction Elution_organic Elution (Organic Solvent Gradient) Hydrophobic_interaction->Elution_organic RP_column Reversed-Phase Column RP_column->Hydrophobic_interaction

References

Application Notes and Protocols for N1-Ethylpseudouridine in Self-Amplifying mRNA Vaccine Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-amplifying mRNA (saRNA) vaccines represent a promising advancement over conventional mRNA platforms, offering the potential for dose-sparing and prolonged antigen expression. This is achieved through an alphavirus-derived replicase that amplifies the antigen-encoding RNA within the host cell. A critical aspect of mRNA vaccine development is the use of modified nucleotides to enhance stability and evade the innate immune system, which can otherwise suppress translation and cause inflammation. While N1-methylpseudouridine (N1-m-Ψ) is the benchmark modification in clinically approved mRNA vaccines, its application in saRNA has been challenging. The viral replicase often shows intolerance to this modification, leading to impaired RNA amplification.[1][2]

This document provides an overview of the current landscape of modified nucleotides in saRNA platforms, with a specific focus on the potential, yet largely unexplored, role of N1-Ethylpseudouridine (N1-Et-Ψ). Due to the limited direct research on N1-Et-Ψ in saRNA, this guide summarizes the known effects of related modifications, presents available data for N1-Et-Ψ in conventional mRNA, and offers generalized protocols for researchers to explore its utility in self-amplifying systems.

The Challenge of Modified Nucleotides in saRNA

The enzymatic machinery of the saRNA replicase, derived from viruses like the Venezuelan equine encephalitis virus (VEEV), is sensitive to the chemical composition of the RNA template.[3] Complete substitution of uridine (B1682114) with N1-m-Ψ or pseudouridine (B1679824) (Ψ) has been shown to cause a significant defect in RNA synthesis, thereby negating the amplification advantage of the saRNA platform.[2] This has led to the prevailing understanding that many modified nucleotides are incompatible with saRNA replication.

However, recent studies are beginning to challenge this dogma. It has been demonstrated that other modifications, such as 5-methylcytidine (B43896) (m5C) and 5-methyluridine, are compatible with the saRNA replicase and can lead to robust, sustained gene expression and enhanced immunogenicity in vivo.[4] These findings suggest that the compatibility of a modified nucleotide is highly specific and requires empirical testing.

This compound (N1-Et-Ψ): A Candidate for Exploration

This compound is a derivative of pseudouridine with an ethyl group at the N1 position. While its direct application in saRNA is not yet documented in peer-reviewed literature, preliminary data in conventional mRNA systems suggest it may have favorable properties.

A study by TriLink BioTechnologies investigated several N1-substituted pseudouridine derivatives, including N1-Et-Ψ, for their impact on firefly luciferase mRNA translation in THP-1 monocytic cells, a cell line sensitive to innate immune activation. The results indicated that N1-Et-Ψ, among other N1-substituted derivatives, demonstrated translational activity close to that of the widely used N1-m-Ψ and showed decreased cellular toxicity compared to unmodified or Ψ-modified mRNA.[5]

Hypothesis for N1-Et-Ψ in saRNA: Based on the structure of N1-Et-Ψ and the performance of other N1-substituted pseudouridines in mRNA, it is plausible that it could offer a balance between reduced immunogenicity and compatibility with the saRNA replicase. However, the slightly larger ethyl group compared to the methyl group in N1-m-Ψ could influence its interaction with the RNA-dependent RNA polymerase, making experimental validation essential.

Quantitative Data Summary

The following tables summarize the available quantitative data for N1-substituted pseudouridines in conventional mRNA and the performance of other modifications in saRNA platforms.

Table 1: Performance of N1-Substituted Pseudouridine-Modified Luciferase mRNA in THP-1 Cells

N1-Modification of PseudouridineRelative Luciferase Activity (%)Relative Cell Viability (MTT Assay, %)
Unmodified (WT)~25~60
Pseudouridine (Ψ)~75~80
N1-methyl-Ψ (m1Ψ) 100 >95
N1-ethyl-Ψ (Et1Ψ) ~95 >95
N1-(2-fluoroethyl)-Ψ~90>95
N1-propyl-Ψ~85>95
N1-methoxymethyl-Ψ~80>95

Data extrapolated from figures in TriLink BioTechnologies poster presentation.[5] Activities are relative to N1-methyl-Ψ.

Table 2: Comparison of Modified Nucleotides in Self-Amplifying RNA Systems

saRNA ModificationKey FindingReference
100% N1-methylpseudouridine (N1-m-Ψ)Profound defect in RNA synthesis and protein expression.[2]
100% Pseudouridine (Ψ)Significant reduction in RNA synthesis.[2]
100% 5-methylcytidine (m5C)RNA synthesis levels comparable to unmodified saRNA; sustained in vivo expression and robust immune response.[4]
100% 5-methyluridineSustained in vivo gene expression.
100% 5-hydroxymethylcytidineFunctional constructs achieved.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of saRNA containing modified nucleotides, which can be adapted for testing N1-Et-Ψ. These protocols are based on established methods for saRNA research.[7][8][9]

Protocol 1: In Vitro Transcription of N1-Et-Ψ Modified saRNA

This protocol describes the enzymatic synthesis of saRNA from a linearized plasmid DNA template.

1. Plasmid Template Preparation: a. The saRNA plasmid should contain a T7 promoter, the alphavirus (e.g., VEEV) non-structural proteins (nsP1-4), a subgenomic promoter followed by the antigen of interest, and a 3' untranslated region followed by a poly(A) tail sequence. b. Linearize the plasmid downstream of the poly(A) tail using a suitable restriction enzyme. c. Purify the linearized DNA template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend in nuclease-free water.

2. In Vitro Transcription (IVT) Reaction: a. Set up the IVT reaction at room temperature in the following order:

  • Nuclease-free water to final volume
  • 10x Transcription Buffer
  • Ribonuclease Inhibitor
  • ATP, GTP, CTP (100 mM stocks)
  • This compound-5'-Triphosphate (N1-Et-ΨTP) (100 mM stock)
  • Linearized DNA template (0.5-1.0 µg)
  • T7 RNA Polymerase
  • Cap analog (e.g., CleanCap™) b. Mix gently and incubate at 37°C for 2-4 hours. c. To degrade the DNA template, add DNase I and incubate for an additional 30 minutes at 37°C.

3. saRNA Purification: a. Purify the synthesized saRNA using a method suitable for large RNA molecules, such as lithium chloride (LiCl) precipitation or affinity chromatography (e.g., Oligo(dT) beads/columns or CIMmultus® Oligo dT).[10][11][12][13][14] b. For LiCl precipitation: Add a final concentration of 2.5 M LiCl and incubate overnight at -20°C. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water. c. Assess the integrity and size of the saRNA on a denaturing agarose (B213101) gel. d. Quantify the saRNA concentration using a spectrophotometer (A260) or a fluorometric assay (e.g., Qubit).

Protocol 2: In Vitro Evaluation of N1-Et-Ψ saRNA Expression

This protocol uses a luciferase reporter to quantify protein expression from the modified saRNA in cultured cells.

1. Cell Culture and Transfection: a. Plate cells (e.g., HEK293T or BHK-21) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. b. On the day of transfection, formulate the saRNA encoding a luciferase reporter (e.g., Firefly luciferase) with a suitable transfection reagent (e.g., Lipofectamine™ MessengerMAX™) or lipid nanoparticles (LNPs) according to the manufacturer's instructions. c. As controls, include saRNA with no modifications, N1-m-Ψ modification, and a non-amplifying mRNA with the same modifications. d. Add the saRNA-lipid complexes to the cells and incubate.

2. Luciferase Assay: a. At various time points (e.g., 6, 24, 48, 72 hours) post-transfection, lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).[15][16] b. Add the luciferase substrate to the cell lysate in a luminometer-compatible plate. c. Immediately measure the luminescence using a plate-reading luminometer.[17][18][19] d. Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Protocol 3: In Vivo Evaluation of N1-Et-Ψ saRNA

This protocol outlines a basic in vivo study in mice to assess protein expression and immunogenicity.

1. Animal Model and Formulation: a. Use a suitable mouse strain (e.g., BALB/c or C57BL/6). b. Formulate the N1-Et-Ψ saRNA (encoding a reporter like luciferase or a model antigen like ovalbumin) in a delivery vehicle, typically lipid nanoparticles (LNPs).

2. Administration: a. Administer a defined dose of the formulated saRNA (e.g., 0.1 - 5 µg) to the mice via intramuscular (i.m.) or intradermal (i.d.) injection.

3. In Vivo Imaging (for luciferase reporter): a. At various time points post-injection, anesthetize the mice and administer the luciferin (B1168401) substrate via intraperitoneal (i.p.) injection. b. Image the bioluminescence using an in vivo imaging system (IVIS). c. Quantify the photon flux from the injection site to determine the level and duration of protein expression.

4. Immunogenicity Assessment (for antigen-encoding saRNA): a. Collect blood samples at different time points (e.g., days 14, 28, 42) to analyze antigen-specific antibody responses (e.g., IgG, neutralizing antibodies) by ELISA. b. At the study endpoint, isolate splenocytes to measure antigen-specific T-cell responses (e.g., IFN-γ production) by ELISpot or intracellular cytokine staining.

Visualizations

Signaling Pathways and Experimental Workflows

Innate_Immune_Sensing_of_saRNA cluster_cell Cytoplasm cluster_immune Innate Immune Response saRNA Self-Amplifying RNA (saRNA) Replicase nsP1-4 Replicase (Translation) saRNA->Replicase Translation TLR78 TLR7/8 (Endosome) saRNA->TLR78 Sensed by Amplification RNA Amplification (dsRNA intermediates) Replicase->Amplification Replication Antigen Antigen Production Amplification->Antigen Translation RIGI_MDA5 RIG-I / MDA5 Amplification->RIGI_MDA5 Sensed by MAVS MAVS RIGI_MDA5->MAVS MyD88 MyD88 TLR78->MyD88 IRF37 IRF3/7 MAVS->IRF37 MyD88->IRF37 NFkB NF-κB MyD88->NFkB IFN Type I Interferon (IFN-α/β) IRF37->IFN NFkB->IFN ISG Interferon-Stimulated Genes (ISGs) IFN->ISG Translation_Shutdown Translational Shutdown ISG->Translation_Shutdown Translation_Shutdown->Antigen Modification N1-Et-Ψ Modification Modification->RIGI_MDA5 Inhibits Modification->TLR78 Inhibits

Caption: Innate immune sensing of saRNA and the inhibitory role of nucleotide modifications.

saRNA_Workflow cluster_synthesis saRNA Synthesis cluster_evaluation Evaluation pDNA Plasmid DNA (saRNA construct) Linearize Linearization pDNA->Linearize IVT In Vitro Transcription (with N1-Et-ΨTP) Linearize->IVT Purify Purification (LiCl or Chromatography) IVT->Purify QC Quality Control (Gel, A260) Purify->QC Formulate Formulation (LNP) QC->Formulate InVitro In Vitro Transfection (Luciferase Assay) Formulate->InVitro InVivo In Vivo Administration (Mice) Formulate->InVivo Expression Expression Analysis (IVIS Imaging) InVivo->Expression Immunity Immunogenicity (ELISA, ELISpot) InVivo->Immunity

Caption: Experimental workflow for N1-Et-Ψ modified saRNA synthesis and evaluation.

References

Applications of N1-Ethylpseudouridine in Cancer Immunotherapy mRNA: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) with non-canonical nucleosides has emerged as a critical strategy in the development of mRNA-based therapeutics, particularly for vaccines and cancer immunotherapy. The incorporation of these modified bases can significantly enhance the stability and translational efficiency of the mRNA molecule while reducing its inherent immunogenicity. N1-methylpseudouridine (m1Ψ) has been a cornerstone of this approach, famously utilized in the highly effective COVID-19 mRNA vaccines.[1][2] Building on this success, researchers are exploring other N1-substituted pseudouridine (B1679824) analogs, such as N1-Ethylpseudouridine (N1-Et-Ψ), for their potential to further optimize mRNA therapeutics.

These application notes provide a comprehensive overview of the potential uses of N1-Et-Ψ in the context of cancer immunotherapy. The information is based on available data for N1-substituted pseudouridine derivatives and established protocols for modified mRNA.

Application Notes

Principle of this compound Incorporation

This compound is a derivative of pseudouridine, which itself is an isomer of uridine (B1682114). When N1-Et-Ψ is incorporated into an mRNA sequence in place of uridine during in vitro transcription (IVT), it can confer several advantageous properties. The ethyl group at the N1 position is believed to contribute to the molecule's ability to evade recognition by innate immune sensors, such as Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response that could inhibit protein translation.[3]

Advantages in Cancer Immunotherapy

The primary goal of an mRNA-based cancer vaccine is to deliver the genetic code for a tumor-associated antigen (TAA) or tumor-specific neoantigen to a patient's cells, primarily antigen-presenting cells (APCs) like dendritic cells (DCs). These cells then translate the mRNA into the antigen, process it, and present it to T cells, initiating a targeted anti-tumor immune response.

The use of N1-Et-Ψ-modified mRNA in this context is expected to offer the following benefits:

  • Enhanced Antigen Expression: By reducing the innate immune response to the mRNA molecule, N1-Et-Ψ modification can lead to higher levels of antigen production.[3] This increased protein expression can result in more robust antigen presentation and a stronger subsequent T cell response.

  • Reduced Cytotoxicity: Unmodified mRNA can be cytotoxic, leading to the death of the transfected cells. N1-substituted pseudouridines have been shown to decrease this cytotoxicity, which is crucial for maintaining a healthy population of APCs to drive the immune response.[3]

  • Improved Stability: While not as extensively studied as m1Ψ, it is hypothesized that the N1-ethyl modification contributes to the overall stability of the mRNA molecule, protecting it from degradation and prolonging the duration of antigen expression.

Comparison with N1-Methylpseudouridine

N1-methylpseudouridine is the most well-characterized modified nucleoside for therapeutic mRNA applications.[1][2] While direct comparative studies of N1-Et-Ψ and m1Ψ in cancer immunotherapy models are limited, initial data on reporter gene expression suggests that N1-Et-Ψ can achieve comparable levels of protein expression to m1Ψ.[3] Further research is necessary to fully elucidate the comparative advantages of N1-Et-Ψ in terms of immunogenicity, translational fidelity, and in vivo efficacy for cancer immunotherapy.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for this compound and related modifications based on studies with reporter gene-encoding mRNA.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Derivatives

N1-ModificationRelative Transcription Efficiency (%)
H (Pseudouridine)~100
Me (Methyl)~110
Et (Ethyl) ~100
FE (Fluoroethyl)~75
Pr (Propyl)~90
iPr (Isopropyl)~40
MOM (Methoxymethyl)~115

Data adapted from a study by TriLink BioTechnologies, where uridine-depleted firefly luciferase (FLuc) mRNA was synthesized using T7 RNA polymerase.[3] The efficiency is relative to that of pseudouridine.

Table 2: Qualitative Comparison of Protein Expression and Cytotoxicity

mRNA ModificationRelative Protein Expression in THP-1 CellsRelative Cell Toxicity (MTT Assay)
Wild-Type (Uridine)LowHigh
Pseudouridine (Ψ)ModerateModerate
N1-Methylpseudouridine (m1Ψ)HighLow
This compound (N1-Et-Ψ) High Low

This table provides a qualitative summary based on findings that N1-substituted Ψ-mRNAs, including N1-Et-Ψ, exhibited higher luciferase activity and decreased cell toxicity compared to wild-type and Ψ-mRNA.[3]

Experimental Protocols

The following are representative protocols that can be adapted for the production and evaluation of N1-Et-Ψ-modified mRNA for cancer immunotherapy.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of N1-Et-Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.

Materials:

  • Linearized DNA template encoding the tumor antigen of interest with a 5' T7 promoter sequence.

  • This compound-5'-Triphosphate (N1-Et-ΨTP)

  • ATP, GTP, CTP

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Pyrophosphatase

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., silica-based columns or oligo-dT affinity purification)

Procedure:

  • Reaction Assembly: In a nuclease-free tube at room temperature, assemble the following components in order:

    • Nuclease-free water to a final volume of 50 µL

    • 10X Transcription Buffer: 5 µL

    • 100 mM ATP: 5 µL

    • 100 mM GTP: 5 µL

    • 100 mM CTP: 5 µL

    • 100 mM N1-Et-ΨTP: 5 µL

    • Linearized DNA template (0.5-1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • Pyrophosphatase (100 U/mL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable method to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quality Control: Assess the quality and quantity of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis to confirm its integrity and size.

Lipid Nanoparticle (LNP) Formulation of N1-Et-Ψ-Modified mRNA

This protocol describes a general method for encapsulating the N1-Et-Ψ-modified mRNA into lipid nanoparticles using a microfluidic mixing device.

Materials:

  • N1-Et-Ψ-modified mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Lipid mixture in ethanol (B145695):

    • Ionizable lipid (e.g., SM-102)

    • Helper phospholipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

    • (A common molar ratio is 50:10:38.5:1.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

  • Sterile, nuclease-free phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Solutions:

    • Dissolve the N1-Et-Ψ-modified mRNA in the citrate buffer at a desired concentration.

    • Prepare the lipid mixture in ethanol.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the mRNA solution into one syringe and the lipid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Buffer Exchange:

    • The resulting LNP solution is typically diluted in the collection buffer.

    • Perform buffer exchange into PBS (pH 7.4) using dialysis or TFF to remove the ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the LNP suspension to the desired final concentration.

    • Sterilize the final product by passing it through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Assessment in Dendritic Cells

This protocol outlines the steps to evaluate the expression and immunostimulatory capacity of N1-Et-Ψ-modified mRNA-LNP in dendritic cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a human DC cell line.

  • N1-Et-Ψ-modified mRNA-LNP encoding a model antigen (e.g., ovalbumin - OVA).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, GM-CSF, and IL-4 for BMDCs).

  • Flow cytometer.

  • Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, and an antibody against the expressed antigen).

  • ELISA kits for cytokine detection (e.g., IL-12, TNF-α).

Procedure:

  • Cell Culture: Culture DCs in appropriate conditions.

  • Transfection: Add the N1-Et-Ψ-modified mRNA-LNP to the DC culture at various concentrations and incubate for 24-48 hours.

  • Antigen Expression Analysis:

    • Harvest the cells and stain for intracellular antigen expression using a specific antibody.

    • Analyze the percentage of antigen-positive cells by flow cytometry.

  • DC Maturation Analysis:

    • Stain the cells with antibodies against DC maturation markers (MHC-II, CD80, CD86).

    • Analyze the upregulation of these markers by flow cytometry.

  • Cytokine Production Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines using ELISA.

In Vivo Evaluation in a Mouse Tumor Model

This protocol provides a general workflow for assessing the anti-tumor efficacy of an N1-Et-Ψ-modified mRNA-LNP cancer vaccine in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6).

  • Tumor cell line compatible with the mouse strain (e.g., B16-F10 melanoma expressing a model antigen).

  • N1-Et-Ψ-modified mRNA-LNP vaccine.

  • Calipers for tumor measurement.

  • Materials for immunological assays (e.g., ELISpot kits, flow cytometry antibodies for T cell analysis).

Procedure:

  • Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.

  • Vaccination Schedule: Once tumors are palpable, begin the vaccination regimen. A typical schedule might involve intramuscular or subcutaneous injections of the mRNA-LNP vaccine on days 3, 6, and 9 post-tumor implantation. Include a control group receiving a placebo (e.g., empty LNPs or PBS).

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis:

    • At a predetermined endpoint (or when tumors reach a maximum allowed size), euthanize the mice.

    • Excise tumors and spleens.

    • Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the presence and activation state of antigen-specific T cells.

    • Perform an ELISpot assay on splenocytes to quantify the number of antigen-specific, IFN-γ-secreting T cells.

Visualizations

Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_outside Extracellular Space cluster_innate Innate Immune Sensing (Reduced) LNP mRNA-LNP (N1-Et-Ψ) mRNA_release mRNA Release LNP->mRNA_release Endosomal Escape mRNA N1-Et-Ψ mRNA mRNA_release->mRNA Ribosome Ribosome mRNA->Ribosome Translation TLR7 TLR7/8 mRNA->TLR7 Blocked by N1-Et-Ψ RIG_I RIG-I mRNA->RIG_I Blocked by N1-Et-Ψ Antigen Tumor Antigen Ribosome->Antigen Proteasome Proteasome Antigen->Proteasome Degradation Peptides Antigenic Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I MHC_I_Surface MHC I + Peptide on Cell Surface MHC_I->MHC_I_Surface TAP->MHC_I Loading TCR TCR MHC_I_Surface->TCR Recognition CTL Cytotoxic T Lymphocyte (CTL) TCR->CTL Activation

Caption: Proposed signaling pathway for an N1-Et-Ψ-modified mRNA vaccine.

Experimental_Workflow cluster_prep Vaccine Preparation cluster_animal In Vivo Mouse Model cluster_analysis Endpoint Analysis IVT 1. In Vitro Transcription (with N1-Et-ΨTP) LNP 2. LNP Formulation IVT->LNP QC 3. Quality Control (Size, PDI, Encapsulation) LNP->QC Vaccination 5. Vaccination Schedule (e.g., Days 3, 6, 9) QC->Vaccination TumorImplant 4. Tumor Cell Implantation (e.g., B16-F10) TumorImplant->Vaccination Monitoring 6. Tumor Growth Monitoring Vaccination->Monitoring Euthanasia 7. Euthanasia & Sample Collection Monitoring->Euthanasia Flow 8a. Flow Cytometry (TILs, Splenocytes) Euthanasia->Flow ELISpot 8b. ELISpot Assay (IFN-γ production) Euthanasia->ELISpot

Caption: Experimental workflow for in vivo evaluation of an mRNA vaccine.

Logical_Relationship cluster_modification N1-Et-Ψ Modification cluster_advantages Primary Advantages cluster_outcome Therapeutic Outcome Modification Incorporation of This compound ReducedImmuno Reduced Innate Immunogenicity Modification->ReducedImmuno IncreasedTranslation Increased Translation Efficiency Modification->IncreasedTranslation ReducedToxicity Reduced Cytotoxicity Modification->ReducedToxicity ReducedImmuno->IncreasedTranslation Outcome Enhanced Anti-Tumor Immune Response IncreasedTranslation->Outcome ReducedToxicity->Outcome

Caption: Advantages of this compound modification in mRNA.

References

Application Notes and Protocols for N1-Ethylpseudouridine-Modified mRNA in Protein Replacement Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of messenger RNA (mRNA) for protein replacement therapy represents a promising frontier in modern medicine. However, the inherent immunogenicity and instability of unmodified in vitro transcribed (IVT) mRNA have historically limited its therapeutic application. The incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ) and its derivatives, has been a pivotal advancement in overcoming these challenges. N1-methylpseudouridine (N1-m-Ψ) has emerged as a gold standard, significantly enhancing protein expression while reducing innate immune activation.[1][2] This document focuses on a related analog, N1-Ethylpseudouridine (N1-Et-Ψ), exploring its potential as a valuable component in the synthesis of therapeutic mRNA.

N1-substituted pseudouridine derivatives, including N1-Et-Ψ, have been synthesized and evaluated for their impact on mRNA translation and immunogenicity.[3] Preliminary findings suggest that mRNA incorporating N1-Et-Ψ exhibits protein expression levels comparable to those of N1-m-Ψ-modified mRNA, with the added benefit of reduced cytotoxicity compared to both unmodified and Ψ-modified mRNA.[3] These characteristics position N1-Et-Ψ as a compelling candidate for the development of safer and more effective mRNA-based therapies.

These application notes provide an overview of N1-Et-Ψ, including its synthesis and incorporation into mRNA, alongside protocols for evaluating the performance of N1-Et-Ψ-modified mRNA.

Key Advantages of this compound Incorporation

Incorporating N1-Et-Ψ into mRNA transcripts offers several potential benefits for protein replacement therapy:

  • Reduced Immunogenicity: Like other N1-substituted pseudouridines, N1-Et-Ψ is expected to dampen the innate immune response typically triggered by foreign single-stranded RNA. This is achieved by evading recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), Protein Kinase R (PKR), and Retinoic acid-inducible gene I (RIG-I).[3][4]

  • Enhanced Protein Expression: Initial studies indicate that N1-Et-Ψ modification can lead to robust protein expression, with luciferase activity in THP-1 cells approaching that of the widely used N1-m-Ψ modification.[3]

  • Improved Safety Profile: N1-Et-Ψ-modified mRNA has demonstrated lower cytotoxicity in MTT assays compared to unmodified and Ψ-modified mRNA, suggesting a more favorable safety profile for therapeutic applications.[3]

Data Summary

The following tables summarize the available comparative data for this compound-modified mRNA. It is important to note that publicly available quantitative data for N1-Et-Ψ is currently limited. The information presented here is based on initial findings and provides a qualitative and semi-quantitative comparison. Further research is required to establish a comprehensive quantitative profile.

Table 1: Relative Luciferase Expression in THP-1 Cells

mRNA ModificationRelative Luciferase Activity
Unmodified (U)Low
Pseudouridine (Ψ)Moderate
N1-Methylpseudouridine (N1-m-Ψ)High
This compound (N1-Et-Ψ) High (comparable to N1-m-Ψ)

Data interpretation based on qualitative statements from available abstracts.[3]

Table 2: Relative Cell Toxicity (MTT Assay) in THP-1 Cells

mRNA ModificationRelative Cell Toxicity
Unmodified (U)High
Pseudouridine (Ψ)Moderate
This compound (N1-Et-Ψ) Low
N1-Methylpseudouridine (N1-m-Ψ)Low

Data interpretation based on qualitative statements from available abstracts.[3]

Table 3: In Vitro Transcription (IVT) Yield with N1-Substituted Pseudouridines

N1-SubstituentRelative IVT Yield
Methyl (Me)High
Ethyl (Et) Moderate to High
Propyl (Pr)Moderate
Isopropyl (iPr)Low

Note: The yield of mRNA is influenced by the size and electronic properties of the N1-substituent group. Smaller alkyl groups tend to result in better incorporation by T7 RNA polymerase.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of N1-Et-Ψ-5'-triphosphate, its incorporation into mRNA via in vitro transcription, and the subsequent evaluation of the modified mRNA. These protocols are based on established methodologies for other modified nucleosides and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of this compound-5'-Triphosphate (N1-Et-Ψ-5'-TP)

Objective: To synthesize the triphosphate form of this compound for use in in vitro transcription.

Note: A detailed, step-by-step protocol for the synthesis of this compound-5'-triphosphate is not publicly available. The following is a generalized, conceptual workflow based on established methods for the synthesis of other modified nucleotide triphosphates. This process requires significant expertise in organic and medicinal chemistry.

Conceptual Workflow:

  • Synthesis of this compound: The synthesis of the this compound nucleoside is the initial step. This can be achieved starting from 2,4(1H,3H)-Pyrimidinedione, 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-.[5] The synthesis involves the protection of the ribose hydroxyl groups, followed by N1-alkylation with an ethylating agent, and subsequent deprotection.

  • Monophosphorylation: The synthesized this compound nucleoside is then monophosphorylated at the 5'-hydroxyl position. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) in a suitable solvent.

  • Conversion to Triphosphate: The resulting 5'-monophosphate is then converted to the 5'-triphosphate. A common method is the one-pot Ludwig-Eckstein reaction, where the monophosphate is activated to form a reactive intermediate, which is then reacted with pyrophosphate to yield the triphosphate.

  • Purification: The final N1-Et-Ψ-5'-TP product must be purified to a high degree, typically using anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by desalting. Purity is assessed by HPLC and identity is confirmed by mass spectrometry and NMR.

Protocol 2: In Vitro Transcription (IVT) of N1-Et-Ψ-Modified mRNA

Objective: To synthesize mRNA with complete replacement of uridine (B1682114) with this compound.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • This compound-5'-triphosphate (N1-Et-Ψ-5'-TP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Cap analog (e.g., CleanCap® reagent, ARCA)

  • Nuclease-free water

  • Purification system (e.g., silica-based columns, LiCl precipitation)

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes and NTPs on ice throughout the setup.

  • Assemble the IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL, but can be scaled up.

ComponentExample Volume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
Transcription Buffer (10X)2 µL1X
ATP, GTP, CTP (100 mM each)2 µL of each10 mM each
N1-Et-Ψ-5'-TP (100 mM) 2 µL10 mM
Cap AnalogVaries by manufacturerVaries
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting up and down. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of mRNA: Purify the synthesized mRNA using a method of choice to remove enzymes, unincorporated nucleotides, and DNA fragments. Common methods include:

    • Silica-based spin columns.

    • Lithium chloride (LiCl) precipitation.

    • HPLC purification for higher purity applications.

  • Quality Control: Assess the quality and quantity of the purified mRNA.

    • Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Integrity: Analyze the mRNA on a denaturing agarose (B213101) gel or using a microfluidic electrophoresis system (e.g., Agilent Bioanalyzer) to confirm the expected size and integrity of the transcript.

Protocol 3: Transfection and Luciferase Assay in THP-1 Cells

Objective: To evaluate the protein expression from N1-Et-Ψ-modified luciferase-encoding mRNA in a human monocytic cell line.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purified N1-Et-Ψ-modified luciferase mRNA

  • Control mRNAs (unmodified, Ψ-modified, N1-m-Ψ-modified)

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX, TransIT-mRNA)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare Transfection Complexes:

    • In a sterile tube, dilute the mRNA (e.g., 100 ng) in a suitable volume of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.

  • Transfection: Add the transfection complexes to the wells containing the THP-1 cells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (typically a volume equal to the culture medium volume).

    • Mix by orbital shaking for 5-10 minutes to lyse the cells and initiate the luminescent reaction.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to a control (e.g., mock-transfected cells) and compare the expression levels between the different mRNA modifications.

Protocol 4: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of N1-Et-Ψ-modified mRNA.

Materials:

  • THP-1 cells

  • Cell culture medium

  • Purified N1-Et-Ψ-modified mRNA and control mRNAs

  • Transfection reagent

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Transfection: Perform transfection of THP-1 cells with the different mRNA modifications in a 96-well plate as described in Protocol 3. Include untransfected and mock-transfected cells as controls.

  • Incubation: Incubate the plate for 24 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untransfected control cells.

Visualizations

Innate Immune Sensing of IVT mRNA

InnateImmuneSensing cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognition RIG_I RIG-I Unmodified_mRNA->RIG_I Recognition of 5'-ppp MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines dsRNA dsRNA byproduct PKR PKR dsRNA->PKR Activation eIF2a eIF2α PKR->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition MAVS MAVS RIG_I->MAVS IRF3_7 IRF3/7 Activation MAVS->IRF3_7 IFN Type I IFN IRF3_7->IFN

Caption: Innate immune pathways activated by unmodified mRNA.

Evasion of Immune Sensing by this compound-Modified mRNA

ImmuneEvasion cluster_sensing Innate Immune Sensors cluster_outcome Cellular Response Modified_mRNA N1-Et-Ψ mRNA TLR7_8 TLR7/8 Modified_mRNA->TLR7_8 Evasion PKR PKR Modified_mRNA->PKR Evasion RIG_I RIG-I Modified_mRNA->RIG_I Evasion Translation Efficient Protein Translation Modified_mRNA->Translation Reduced_activation Reduced Immune Activation TLR7_8->Reduced_activation PKR->Reduced_activation RIG_I->Reduced_activation

Caption: N1-Et-Ψ modification evades immune sensor recognition.

Experimental Workflow for Evaluating N1-Et-Ψ-Modified mRNA

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_evaluation Functional Evaluation Template_prep Linearized DNA Template (with T7 promoter & poly(A) tail) IVT In Vitro Transcription (with N1-Et-Ψ-5'-TP) Template_prep->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Transfection into THP-1 cells QC->Transfection Luciferase_assay Luciferase Assay (24h) Transfection->Luciferase_assay MTT_assay MTT Assay (24h) Transfection->MTT_assay Protein_expression Protein Expression Level Luciferase_assay->Protein_expression Cytotoxicity Cell Viability MTT_assay->Cytotoxicity

Caption: Workflow for synthesis and evaluation of N1-Et-Ψ mRNA.

Conclusion

This compound represents a promising modification for the development of therapeutic mRNA for protein replacement therapy. The available data suggests that it can enhance protein expression to levels comparable with N1-methylpseudouridine while maintaining a low cytotoxicity profile. The protocols and information provided herein offer a foundational guide for researchers to synthesize, purify, and evaluate N1-Et-Ψ-modified mRNA. Further quantitative studies are warranted to fully elucidate its potential and to optimize its use in clinical applications.

References

Application Notes and Protocols for N1-Ethylpseudouridine Triphosphate in T7 RNA Polymerase-Mediated In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-Ethylpseudouridine triphosphate (N1-Et-UTP) in T7 RNA polymerase-catalyzed in vitro transcription (IVT). The inclusion of N1-Et-UTP in messenger RNA (mRNA) synthesis is a critical strategy for enhancing therapeutic efficacy by increasing protein expression and reducing the innate immune response.

Application and Benefits

The substitution of uridine (B1682114) with this compound in mRNA has been shown to yield transcripts with superior translational capacity and reduced immunogenicity.[1] This is primarily due to the modified nucleotide's ability to evade recognition by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), RIG-I, and PKR.[1][2] Activation of these pathways can lead to translational arrest and cytokine production, ultimately hindering the therapeutic effect of the mRNA.[1][2] Consequently, mRNAs synthesized with N1-Et-UTP are more stable and are translated more efficiently, leading to higher protein yields.

Data Presentation

Table 1: Relative Transcription Efficiency of N1-Substituted Pseudouridine (B1679824) Triphosphates

The following table summarizes the relative efficiency of mRNA synthesis by T7 RNA polymerase when various N1-substituted pseudouridine triphosphates are used in place of uridine triphosphate (UTP). The data is expressed as a percentage of the mRNA yield obtained with unmodified UTP.

N1-Modification of PseudouridineRelative Transcription Efficiency (%)
Unmodified (UTP)100
Pseudouridine (Ψ)~110
N1-Methylpseudouridine (m1Ψ)~125
This compound (e1Ψ) ~115
N1-(2-Fluoroethyl)pseudouridine (FE1Ψ)~90
N1-Propylpseudouridine (Pr1Ψ)~85
N1-Methoxymethylpseudouridine (MOM1Ψ)~50

Data adapted from Shin et al., TriLink BioTechnologies.[1]

Table 2: Incorporation Yield of N1-Alkyl-Pseudouridine Triphosphates in Competition with UTP

This table presents the incorporation yields of various N1-alkyl-pseudouridine triphosphates when in direct competition with an equal concentration of UTP during in vitro transcription with T7 RNA polymerase. The data showcases the sequence context dependency of incorporation.

Competing NucleotideSequence ContextIncorporation Yield of Modified NTP (%)
N1-Methylpseudouridine (m1ΨTP)Varies15 - 70
This compound (e1ΨTP) Varies ~40 - 53
N1-Propylpseudouridine (p1ΨTP)Varies~45 - 62

Data derived from Galloway et al., 2023. The variability in yields reflects the influence of the sequence context.[3][4]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA using T7 RNA Polymerase

This protocol is designed for the high-yield synthesis of mRNA where all uridine residues are replaced by this compound.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound triphosphate (N1-Et-UTP)

  • ATP, CTP, GTP solutions (100 mM)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • DTT (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification spin columns or desired purification system

Procedure:

  • Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
DTT (100 mM)2 µL10 mM
ATP, CTP, GTP mix (25 mM each)2.4 µL3 mM each
N1-Et-UTP (25 mM)2.4 µL3 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL5 U/µL
  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method, such as spin column purification, to remove enzymes, unincorporated nucleotides, and salts.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by gel electrophoresis (e.g., agarose (B213101) or denaturing polyacrylamide gel).

Visualizations

experimental_workflow Experimental Workflow for N1-Et-UTP mRNA Synthesis cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization template Linear DNA Template (with T7 Promoter) linearization->template pcr PCR Amplification pcr->template ivt_rxn IVT Reaction (37°C, 2-4h) template->ivt_rxn Template Input ntps NTPs (ATP, CTP, GTP, N1-Et-UTP) ntps->ivt_rxn t7 T7 RNA Polymerase t7->ivt_rxn buffer Transcription Buffer buffer->ivt_rxn dnase DNase I Treatment ivt_rxn->dnase RNA Product purify mRNA Purification (e.g., Spin Column) dnase->purify qc Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) purify->qc final_mrna Purified N1-Et-UTP Modified mRNA qc->final_mrna

Caption: Workflow for the synthesis of N1-Et-UTP modified mRNA.

innate_immunity_pathway Impact of N1-Et-UTP Modification on Innate Immune Sensing unmod_mrna Unmodified mRNA (contains Uridine) prr PRR Recognition (TLR, RIG-I, PKR) unmod_mrna->prr immune_response Innate Immune Activation (Cytokine Production, Translational Shutdown) prr->immune_response mod_mrna N1-Et-UTP Modified mRNA prr_evasion PRR Evasion mod_mrna->prr_evasion translation Enhanced Translation & Reduced Immunogenicity prr_evasion->translation

Caption: N1-Et-UTP modification helps mRNA evade innate immune recognition.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation of N1-Ethylpseudouridine mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The incorporation of modified nucleotides, such as N1-Ethylpseudouridine, into the mRNA sequence has been shown to decrease immunogenicity and enhance protein translation, making it a critical component of modern mRNA-based medicines.[1] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of LNPs encapsulating this compound-modified mRNA.

LNPs are typically composed of four key lipid components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[2][3][4] The formulation process often involves the rapid mixing of an ethanol (B145695) phase containing the lipids with an acidic aqueous phase containing the mRNA, leading to the self-assembly of LNPs that protect the mRNA cargo and facilitate its intracellular delivery.[3][4][5] Microfluidic mixing is a widely adopted technique that offers precise control over particle size and high reproducibility.[6][7]

Data Presentation: LNP Formulation and Characterization Parameters

The following table summarizes typical quantitative data for the formulation and characterization of LNPs containing modified mRNA. These values serve as a general guideline and may require optimization for specific applications.

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Formulation Parameters
Ionizable Lipid Molar Ratio40-50 mol%Formulation Design[2][8]
Phospholipid Molar Ratio10-20 mol%Formulation Design[2][8]
Cholesterol Molar Ratio38-48 mol%Formulation Design[2][8]
PEG-Lipid Molar Ratio1.5-2.5 mol%Formulation Design[2][8]
N:P Ratio3-6Calculation based on lipid and mRNA concentrations[8][9]
Characterization Results
Particle Size (Diameter)80-120 nmDynamic Light Scattering (DLS)[10][8]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[10][8]
Zeta PotentialNeutral to slightly negative at physiological pHElectrophoretic Light Scattering (ELS)[8]
Encapsulation Efficiency> 90%RiboGreen Assay, Capillary Gel Electrophoresis (CGE-LIF)[11][12]

Experimental Protocols

I. LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound-modified mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ionizable lipid (e.g., SM-102 or an equivalent) in ethanol

  • Phospholipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • 100% Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing instrument and chip

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the Lipid Solution (Organic Phase):

    • In a sterile tube, combine the ionizable lipid, phospholipid, cholesterol, and PEG-lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Add 100% ethanol to achieve the final desired total lipid concentration.

    • Vortex thoroughly to ensure complete mixing.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the this compound mRNA stock solution in the low pH buffer to the desired concentration.

  • Set up the Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.

  • LNP Formulation:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion in a sterile container.

  • Purification and Buffer Exchange:

    • Transfer the LNP dispersion to a pre-hydrated dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 2 hours, with at least two changes of PBS, to remove the ethanol and exchange the buffer to a physiological pH.

  • Sterile Filtration:

    • Filter the purified LNP solution through a 0.22 µm sterile syringe filter into a sterile tube.

    • Store the final LNP formulation at 4°C.

II. Characterization of mRNA-LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement by DLS

  • Dilute a small aliquot of the LNP formulation in sterile PBS.

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.[8]

  • Perform the measurement in triplicate and report the average values.

B. Zeta Potential Measurement by ELS

  • Dilute a small aliquot of the LNP formulation in 0.1x PBS to reduce ionic strength.[8]

  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

  • Perform the measurement in triplicate and report the average values.

C. Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of mRNA protected within the LNPs.

  • Prepare two sets of LNP samples:

    • Intact LNPs: Dilute the LNP formulation in TE buffer.

    • Lysed LNPs: Dilute the LNP formulation in TE buffer containing a final concentration of 1% Triton X-100 to disrupt the LNPs and release the mRNA.

  • Prepare a standard curve of the free this compound mRNA in TE buffer with and without 1% Triton X-100.

  • Add the RiboGreen reagent to all samples and standards.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100.[9][11]

III. In Vitro Evaluation of Protein Expression

This protocol assesses the functionality of the formulated mRNA-LNPs by measuring the expression of a reporter protein (e.g., Luciferase) in a cell line.

Materials:

  • LNP formulation encapsulating this compound mRNA for a reporter protein (e.g., Firefly Luciferase).

  • A suitable cell line (e.g., HepG2 cells).[3][12]

  • Complete cell culture medium.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, remove the old medium and replace it with fresh, pre-warmed medium.

    • Add the mRNA-LNP formulation to the cells at various concentrations.

    • Include a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.[8][12]

IV. In Vivo Evaluation of Protein Expression

This protocol provides a general workflow for assessing protein expression in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines.

Materials:

  • mRNA-LNP formulation.

  • Animal model (e.g., C57BL/6 mice).[3][12]

  • Sterile PBS.

  • Syringes and needles for injection.

  • In vivo imaging system (if using a reporter like luciferase).

  • D-luciferin (for luciferase imaging).

Procedure:

  • Preparation of Injection Solution:

    • Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration for injection.

  • Administration:

    • Administer the mRNA-LNP solution to the animals via the desired route (e.g., intravenous, intramuscular).[3][4]

  • In Vivo Imaging (for luciferase):

    • At a specified time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the animals.

    • Anesthetize the animals and perform whole-body bioluminescence imaging using an in vivo imaging system.[3][12]

  • Ex Vivo Analysis:

    • At the end of the experiment, tissues can be harvested for further analysis of protein expression (e.g., ELISA, Western blot) or biodistribution of the LNPs.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_analysis Characterization & Evaluation Lipid_Mix Lipid Mix in Ethanol (Ionizable, Phospholipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution This compound mRNA in Low pH Buffer mRNA_Solution->Microfluidics Dialysis Dialysis (Buffer Exchange) Microfluidics->Dialysis LNP Dispersion Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Filtration->Characterization Final LNP Formulation In_Vitro In Vitro Evaluation (Protein Expression) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Efficacy) Characterization->In_Vivo mRNA_LNP_Delivery_Pathway cluster_extracellular Extracellular Space LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein Translation

References

Application Notes and Protocols for Cell-Free Expression Systems with N1-Ethylpseudouridine (E1Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified nucleosides in messenger RNA (mRNA) has revolutionized the fields of protein expression and therapeutics. N1-methylpseudouridine (m1Ψ) has become a cornerstone for enhancing the translational efficiency and reducing the immunogenicity of in vitro transcribed (IVT) mRNA[1][2][3][4][5][6]. Building on this success, a range of other N1-substituted pseudouridine (B1679824) analogs, including N1-Ethylpseudouridine (E1Ψ), are being explored for their potential to further optimize mRNA performance.

These application notes provide a comprehensive overview of the anticipated use of E1Ψ-modified mRNA in cell-free expression systems. Due to the limited availability of direct experimental data for E1Ψ, the information presented herein is substantially based on the well-documented properties and performance of its close analog, N1-methylpseudouridine (m1Ψ). Researchers should consider this document as a guide to be adapted and optimized for their specific experimental context.

Principle of N1-Alkylpseudouridine Modifications in Translation

The introduction of a methyl or ethyl group at the N1 position of pseudouridine is thought to enhance protein expression through several mechanisms:

  • Increased Ribosome Density: Similar to m1Ψ, E1Ψ is expected to alter mRNA structure in a way that increases ribosome loading, leading to more efficient translation initiation and a higher overall protein yield[3][4][6][7][8][9].

  • Modulation of Translation Dynamics: The modification may influence the rate of translation elongation, potentially affecting protein folding and function[1][10].

  • Reduced Immunogenicity (in cellular systems): While not a direct factor in cell-free systems, the reduced activation of innate immune sensors like PKR is a major advantage of N1-alkylpseudouridines in cell-based expression and in vivo applications[11]. This is relevant for researchers who may wish to transition from cell-free to cell-based systems. Interestingly, preliminary data suggests that for N1-substituted pseudouridines, including E1Ψ, the translational activity in a wheat germ cell-free system does not directly correlate with luciferase activity in a human monocyte cell line[11]. This highlights that while some N1-modifications might slightly reduce protein translation in a purely translational environment, this can be significantly offset by the substantial reduction of the innate immune response in cellular contexts[11].

Data Presentation: Anticipated Performance of E1Ψ-mRNA in Cell-Free Systems

The following tables summarize expected quantitative outcomes based on data from m1Ψ-modified mRNA in various cell-free expression systems. These values should be considered as a starting point for the evaluation of E1Ψ-mRNA.

Table 1: Relative Protein Yield of Modified mRNA in Different Cell-Free Systems (Anticipated)

mRNA ModificationRabbit Reticulocyte Lysate (Relative Yield)Wheat Germ Extract (Relative Yield)E. coli S30 Extract (Relative Yield)
Unmodified Uridine1.01.01.0
Pseudouridine (Ψ)1.5 - 2.51.2 - 2.01.0 - 1.5
N1-Methylpseudouridine (m1Ψ)2.0 - 5.01.5 - 3.01.2 - 2.0
This compound (E1Ψ) 1.8 - 4.5 (Estimated) 1.4 - 2.8 (Estimated) 1.1 - 1.8 (Estimated)

Note: The estimated values for E1Ψ are extrapolated from the performance of m1Ψ and the general understanding of N1-alkylpseudouridine modifications. Actual performance may vary.

Table 2: Key Parameters for In Vitro Transcription of E1Ψ-mRNA (Recommended)

ParameterRecommended Value
E1Ψ-TP ConcentrationFully substitute UTP
T7 RNA Polymerase ConcentrationStandard concentration as per kit manufacturer
Incubation Time2 - 4 hours
Incubation Temperature37°C
Expected Yield of mRNA1 - 4 mg per mL of reaction

Experimental Protocols

Protocol 1: In Vitro Transcription of E1Ψ-Modified mRNA

This protocol describes the synthesis of E1Ψ-containing mRNA using a commercially available T7 RNA polymerase-based in vitro transcription kit.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-Triphosphate (E1Ψ-TP) (e.g., from TriLink BioTechnologies)[7]

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I

  • RNA purification kit (e.g., spin column-based)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X) - 2 µL

    • ATP, CTP, GTP (100 mM each) - 2 µL of each

    • E1Ψ-TP (100 mM) - 2 µL (to fully replace UTP)

    • Linearized DNA template (0.5 - 1.0 µg) - X µL

    • RNase Inhibitor - 1 µL

    • T7 RNA Polymerase - 2 µL

  • Incubate: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify mRNA: Purify the E1Ψ-mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantify and Assess Integrity: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by agarose (B213101) gel electrophoresis.

Protocol 2: Cell-Free Protein Expression using E1Ψ-mRNA in Rabbit Reticulocyte Lysate

This protocol outlines the use of E1Ψ-modified mRNA for protein synthesis in a commercially available rabbit reticulocyte lysate (RRL) system.

Materials:

  • E1Ψ-modified mRNA (from Protocol 1)

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Amino Acid Mixture (minus methionine or leucine, if radiolabeling)

  • RNase Inhibitor

  • Nuclease-free water

  • (Optional) Radiolabeled amino acid (e.g., [³⁵S]-methionine)

Procedure:

  • Thaw Lysate: Thaw the rabbit reticulocyte lysate on ice.

  • Prepare the Reaction Mix: In a nuclease-free microcentrifuge tube on ice, prepare the following reaction mix:

    • Rabbit Reticulocyte Lysate - 12.5 µL

    • Amino Acid Mixture - 0.5 µL

    • RNase Inhibitor - 0.5 µL

    • E1Ψ-mRNA (0.5 - 2.0 µg) - X µL

    • Nuclease-free water to a final volume of 25 µL

  • Incubate: Mix gently and incubate the reaction at 30°C for 60-90 minutes.

  • Analyze Protein Product: Analyze the synthesized protein by SDS-PAGE and autoradiography (if radiolabeled) or by Western blot using a target-specific antibody.

Protocol 3: Cell-Free Protein Expression using E1Ψ-mRNA in Wheat Germ Extract

This protocol provides a method for protein synthesis using E1Ψ-mRNA in a wheat germ extract-based cell-free system.

Materials:

  • E1Ψ-modified mRNA (from Protocol 1)

  • Wheat Germ Extract

  • Transcription/Translation Buffer

  • Amino Acid Mixture

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components on ice.

  • Set up the Reaction: In a nuclease-free tube, combine the following:

    • Wheat Germ Extract - 12.5 µL

    • Transcription/Translation Buffer - 5 µL

    • Amino Acid Mixture - 1 µL

    • E1Ψ-mRNA (1-3 µg) - X µL

    • Nuclease-free water to a final volume of 25 µL

  • Incubate: Incubate the reaction at 25°C for 1-2 hours.

  • Analyze Protein Product: Analyze the expressed protein by SDS-PAGE and Coomassie staining or Western blot.

Mandatory Visualizations

Experimental_Workflow cluster_IVT In Vitro Transcription (IVT) cluster_CFPS Cell-Free Protein Synthesis (CFPS) dna_template Linearized DNA (T7 Promoter) ivt_reaction IVT Reaction dna_template->ivt_reaction ntps ATP, CTP, GTP, E1Ψ-TP ntps->ivt_reaction t7_polymerase T7 RNA Polymerase t7_polymerase->ivt_reaction purification RNA Purification ivt_reaction->purification e1psi_mrna E1Ψ-Modified mRNA e1psi_mrna_input E1Ψ-Modified mRNA e1psi_mrna->e1psi_mrna_input Input for Translation purification->e1psi_mrna cfps_reaction Translation Reaction e1psi_mrna_input->cfps_reaction cell_extract Cell-Free Extract (RRL, Wheat Germ, etc.) cell_extract->cfps_reaction amino_acids Amino Acids & Energy Source amino_acids->cfps_reaction protein_product Synthesized Protein cfps_reaction->protein_product analysis Protein Analysis (SDS-PAGE, Western Blot) protein_product->analysis Logical_Relationship cluster_modification mRNA Modification cluster_effects Anticipated Effects in Cell-Free Systems e1psi This compound (E1Ψ) ribosome_density Increased Ribosome Density e1psi->ribosome_density leads to translation_efficiency Enhanced Translation Efficiency ribosome_density->translation_efficiency results in protein_yield Higher Protein Yield translation_efficiency->protein_yield results in

References

Troubleshooting & Optimization

Troubleshooting low yield in N1-Ethylpseudouridine mRNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues encountered during in vitro transcription (IVT) of N1-Et-Ψ modified mRNA.

My N1-Et-Ψ mRNA synthesis resulted in a low yield. What are the potential causes?

Low mRNA yield is a common issue that can stem from several factors throughout the IVT workflow. The primary areas to investigate are the quality and quantity of your starting materials, the reaction conditions, and potential enzymatic inhibition or degradation.

A logical approach to troubleshooting this issue is to systematically evaluate each component and step of the process.

cluster_template cluster_reagents cluster_reaction Start Low mRNA Yield Template 1. DNA Template Quality & Quantity Start->Template Start Troubleshooting Reagents 2. IVT Reagent Integrity Template->Reagents If template is optimal Template_Quality Purity (A260/280, A260/230) Integrity (Gel) Correct Linearization Template->Template_Quality Template_Quantity Accurate Concentration Template->Template_Quantity Reaction 3. Reaction Conditions Reagents->Reaction If reagents are optimal Enzyme Enzyme Activity (T7 RNA Polymerase) Reagents->Enzyme NTPs NTP/N1-Et-ΨTP Integrity (Avoid freeze-thaw cycles) Reagents->NTPs RNase RNase Contamination Reagents->RNase Purification 4. Post-IVT Purification Reaction->Purification If conditions are optimal Conditions Optimal Mg2+ Concentration Correct Temperature (37°C) Incubation Time (2-4h) pH of Buffer Reaction->Conditions Capping Capping Reagent Ratio (e.g., CleanCap®) Reaction->Capping Resolved Yield Optimized Purification->Resolved If purification is optimal

Caption: Troubleshooting workflow for low mRNA yield.

Q1: How does the quality of the DNA template affect my mRNA yield?

The DNA template is the foundation of the IVT reaction; its quality is paramount for achieving high yields.

  • Purity: The template must be free from contaminants such as proteins, phenol, ethanol (B145695), and salts from plasmid purification steps. It is recommended to have an A260/280 ratio of ~1.8 and an A260/230 ratio of 2.0-2.2.

  • Integrity: The plasmid DNA should be intact and correctly linearized. Incomplete linearization can lead to truncated transcripts or run-on products, reducing the yield of the desired full-length mRNA.[] Always verify complete linearization on an agarose (B213101) gel before starting the IVT reaction.[]

  • Template Degradation: Repeated freeze-thaw cycles or mechanical shearing during pipetting can degrade the DNA template, resulting in incomplete or fragmented transcripts.[] Store your DNA template in small aliquots to minimize this.[]

Q2: Could there be an issue with my IVT reagents?

Yes, the quality and concentration of all reagents are critical.

  • T7 RNA Polymerase: The concentration and activity of the T7 RNA polymerase directly impact transcription efficiency.[] Using too little enzyme will result in low yields, while an excess can lead to the production of double-stranded RNA (dsRNA) by-products.[] Always use a reputable supplier and store the enzyme correctly.

  • Nucleoside Triphosphates (NTPs): The concentration and purity of all NTPs, including this compound-5'-triphosphate, are crucial. Degraded nucleotides, often caused by multiple freeze-thaw cycles, can lead to premature termination of transcription and a significant drop in yield.[2] It is advisable to aliquot your NTPs upon receipt.[2]

  • RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA. Ensure that all reagents, pipette tips, tubes, and water are certified RNase-free.[][] Wearing gloves and using a dedicated clean workspace is essential.[]

Q3: How do I optimize the IVT reaction conditions for N1-Et-Ψ incorporation?

Optimizing the reaction environment is key to maximizing enzyme activity and transcript elongation.

  • Magnesium Concentration (Mg2+): Mg2+ is a critical cofactor for T7 RNA polymerase.[][4] The optimal Mg2+ concentration is directly related to the total NTP concentration, as Mg2+ forms a complex with the NTPs. An imbalance can significantly impact yield; insufficient Mg2+ reduces enzyme activity, while excessive levels can increase dsRNA formation and promote RNA degradation.[][4][5] It is often necessary to experimentally determine the optimal Mg2+ concentration for your specific reaction.[]

  • Temperature and Time: The optimal temperature for T7 RNA polymerase activity is typically 37°C.[] Incubation times of 2-4 hours are standard, though longer times may increase yield up to a certain point.[]

ParameterStandard RangeRecommendation for N1-Et-Ψ IVT
Reaction Temperature 37°CMaintain a stable 37°C incubation.[]
Reaction Time 2-4 hoursStart with a 3-hour incubation and optimize if necessary.[6]
DNA Template 1-2.5 µg per 100 µL rxnStart with 2.5 µg per 100 µL reaction.[6]
NTP Concentration 1-2 mM eachStandard concentrations are generally effective.[]
Mg2+ Concentration Varies (often >4mM)Titrate to find the optimal ratio relative to total NTPs.[4]
Q4: Is the incorporation of this compound less efficient than standard UTP?

The incorporation efficiency of modified nucleotides can vary. While N1-methylpseudouridine (m1Ψ) is known to be incorporated with high fidelity by T7 RNA polymerase[7][8][9], the efficiency of N1-Et-Ψ may be influenced by the bulkier ethyl group.

Studies on other N1-substituted pseudouridine (B1679824) derivatives have shown that the yield can be related to the size and electronic properties of the N1-substitution group.[10] If you suspect poor incorporation of N1-Et-Ψ is the cause of low yield, consider the following:

  • Uridine (B1682114) Depletion: Modifying the coding sequence to use synonymous codons that reduce the overall uridine content can improve the incorporation efficiency of modified uridine analogs.[10]

Q5: Can the capping method affect my final yield?

Yes, the capping strategy can influence both the yield and the functionality of the final mRNA product.

  • Co-transcriptional Capping: Using cap analogs like CleanCap® AG in the IVT reaction is a highly efficient, one-pot method.[11][12] This method can achieve capping efficiencies as high as 99%.[11][13] However, using cap analogs requires a lower concentration of GTP in the reaction, which can lead to a decrease in the overall yield of RNA transcripts compared to reactions without a cap analog.[14]

  • Post-transcriptional Capping: This enzymatic method is performed after the IVT reaction. While it doesn't impact the initial transcription yield, losses can occur during the additional enzymatic step and subsequent purification.

Capping MethodTypical EfficiencyImpact on IVT Yield
Co-transcriptional (e.g., CleanCap®) >95%[12]Can slightly reduce overall transcript yield due to lower GTP concentration.[14]
Post-transcriptional (enzymatic) Variable, can be incompleteNo impact on initial IVT yield, but subject to loss in subsequent steps.[11]

Experimental Protocols

Generalized Protocol for High-Yield N1-Et-Ψ mRNA Synthesis

This protocol provides a starting point for a 20 µL IVT reaction. Optimization, particularly of the DNA template and Mg2+ concentration, may be required.

1. DNA Template Preparation: a. Linearize the plasmid DNA containing the T7 promoter and the desired sequence with a suitable restriction enzyme. b. Purify the linearized DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. c. Verify complete linearization and integrity on a 1% agarose gel. d. Accurately quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~1.8.

2. In Vitro Transcription (IVT) Reaction Setup: a. In an RNase-free microcentrifuge tube on ice, combine the following reagents in order:

ReagentVolume (µL)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10X IVT Buffer2.01X
ATP (100 mM)2.010 mM
CTP (100 mM)2.010 mM
GTP (100 mM)0.42 mM
N1-Et-ΨTP (100 mM)2.010 mM
CleanCap® AG (40 mM)1.63.2 mM
Linearized DNA Template (0.5 µg/µL)1.025 ng/µL
T7 RNA Polymerase Mix2.0-
Total Volume 20.0

3. Incubation: a. Incubate the reaction at 37°C for 3 hours in a thermocycler.

4. DNase Treatment: a. Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture. b. Mix gently and incubate at 37°C for 15 minutes to degrade the DNA template.

5. mRNA Purification: a. Purify the synthesized mRNA using a column-based RNA purification kit (e.g., QIAGEN RNeasy) or LiCl precipitation, following the manufacturer's instructions. b. Elute the final mRNA product in nuclease-free water.

6. Quality Control: a. Quantify the mRNA concentration using a spectrophotometer. b. Assess the integrity of the mRNA transcript on a denaturing agarose gel or via automated electrophoresis (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates a high-quality product.

Template 1. Prepare Linear DNA Template IVT_Setup 2. Assemble IVT Reaction on Ice Template->IVT_Setup Incubate 3. Incubate 3h @ 37°C IVT_Setup->Incubate DNase 4. DNase Treatment 15 min @ 37°C Incubate->DNase Purify 5. Purify mRNA DNase->Purify QC 6. Quality Control (Conc. & Integrity) Purify->QC

Caption: General workflow for N1-Et-Ψ mRNA synthesis.

References

Technical Support Center: Optimizing Codon Usage for N1-Ethylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing codon usage in N1-Ethylpseudouridine (N1-Et-Ψ)-modified mRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using this compound in my mRNA construct?

A1: this compound, similar to the more extensively studied N1-methylpseudouridine (m1Ψ), is a modified nucleoside that, when substituted for uridine (B1682114), significantly reduces the innate immune response to in vitro transcribed (IVT) mRNA.[1][2] This modification helps to avoid activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), which can otherwise lead to translational arrest and mRNA degradation.[1] The result is a more stable mRNA with an increased protein expression profile.[3][4]

Q2: How does codon optimization strategy change when using this compound?

A2: While direct, quantitative comparisons of codon optimization strategies for this compound are not extensively published, the principles are largely extrapolated from studies with N1-methylpseudouridine (m1Ψ). The primary goal remains to adapt the codon usage of your gene of interest to that of the expression host (e.g., human cells) to enhance translation efficiency. However, with modified nucleosides, there are additional considerations:

  • Translational Fidelity: Studies on m1Ψ indicate that it maintains high translational fidelity, comparable to unmodified mRNA.[3][5] It is presumed that this compound behaves similarly, though it is always advisable to sequence the resulting protein if precise fidelity is critical.

  • Secondary Structure: The incorporation of modified nucleosides can alter the secondary structure of the mRNA.[1] Codon optimization algorithms that also consider mRNA secondary structure may be beneficial to ensure efficient translation initiation and elongation.[6]

  • UTR and Poly(A) Tail Synergy: The impact of codon optimization is interconnected with the 5' and 3' untranslated regions (UTRs) and the poly(A) tail.[7][8] It is crucial to optimize these elements in conjunction with the coding sequence.

Q3: Should I replace all uridines with this compound?

A3: In many successful applications using m1Ψ, such as the COVID-19 mRNA vaccines, all uridine residues are replaced.[2] This complete substitution is generally recommended to maximally reduce immunogenicity and enhance stability.[9] However, the optimal ratio of modified to unmodified nucleosides can be application-dependent.[10] For most therapeutic and vaccine applications, 100% substitution is the standard starting point.

Q4: Can I use the same codon usage table for this compound-modified mRNA as for unmodified mRNA?

A4: Yes, you should use a codon usage table that is relevant to your target expression system (e.g., Homo sapiens). The fundamental genetic code does not change with the use of this compound. The goal of codon optimization is to match the tRNA pool of the host organism, a principle that remains the same.

Q5: What is the expected impact of this compound on in vitro transcription (IVT) yield?

A5: T7 RNA polymerase and other common RNA polymerases can efficiently incorporate N1-substituted pseudouridine (B1679824) triphosphates, including m1Ψ-triphosphate, into mRNA during in vitro transcription.[1][] While some studies have noted minor variations in yield depending on the specific modification and template sequence, significant decreases in IVT yield are not typically expected when substituting uridine with this compound.[] If you experience low yields, it is more likely due to other factors in your IVT reaction.

Troubleshooting Guides

Issue 1: Low Protein Expression Despite Successful mRNA Delivery
Potential Cause Troubleshooting Step
Suboptimal Codon Usage 1. Ensure your coding sequence is optimized for the target organism (e.g., human). Use a codon optimization tool that allows for customization. 2. Avoid rare codons that can cause ribosome stalling. 3. Consider the GC content of the optimized sequence; aim for a balanced distribution.
Inefficient Translation Initiation 1. Review the 5' UTR sequence. A strong Kozak sequence is critical for efficient initiation in eukaryotes. 2. Optimize the 5' and 3' UTRs. Sequences from highly expressed genes, such as alpha- and beta-globin, are often used. 3. Ensure your mRNA has a proper 5' cap structure (e.g., Cap 1), which is crucial for ribosome recruitment.[]
mRNA Instability 1. Verify the length and integrity of the poly(A) tail. A longer poly(A) tail (e.g., 100-150 nucleotides) generally increases mRNA stability.[8] 2. Ensure your purification methods effectively remove RNases and other contaminants.
Secondary Structure Issues 1. Analyze the predicted secondary structure of your mRNA, particularly around the start codon. Strong secondary structures in this region can inhibit ribosome binding. 2. Use codon optimization software that can also predict and optimize for a favorable mRNA secondary structure.
Issue 2: High Immunogenicity or Cell Toxicity
Potential Cause Troubleshooting Step
Incomplete Substitution of Uridine 1. Verify the concentration and purity of your this compound triphosphate. 2. Ensure the correct ratio of NTPs in your IVT reaction, with complete replacement of UTP.
Presence of Double-Stranded RNA (dsRNA) 1. dsRNA is a potent activator of the innate immune response and a common byproduct of IVT.[1] 2. Purify your mRNA using methods that effectively remove dsRNA, such as cellulose-based chromatography or HPLC.
Improper 5' Capping 1. Inefficient capping can leave a 5'-triphosphate, which is a strong trigger for the RIG-I pathway. 2. Use co-transcriptional capping methods with high efficiency, such as CleanCap®, or perform enzymatic capping followed by purification.[7]
Contaminants from IVT Reaction 1. Ensure thorough purification to remove residual proteins (RNA polymerase, DNase), DNA template, and excess NTPs.
Issue 3: Low Yield of this compound-Modified mRNA from In Vitro Transcription
Potential Cause Troubleshooting Step
Poor Quality DNA Template 1. Use a high-purity, linearized plasmid or PCR product as your template. Ensure complete linearization.[] 2. Quantify your template accurately. The optimal concentration is typically in the range of 20-50 ng/µL.
Suboptimal IVT Reaction Conditions 1. Optimize the concentration of magnesium chloride, as it is critical for polymerase activity and can affect yield.[] 2. Ensure the correct concentration of all NTPs. 3. Incubate the reaction at the optimal temperature for your polymerase (typically 37°C) for a sufficient duration (2-4 hours).[]
Enzyme Inhibition or Degradation 1. Use a high-quality, high-concentration T7 RNA polymerase. 2. Ensure all reagents and labware are RNase-free.
NTP Degradation 1. Store NTPs, including this compound triphosphate, at -80°C and minimize freeze-thaw cycles.

Experimental Protocols & Data

Generalized Protocol for In Vitro Transcription of this compound-Modified mRNA

This protocol is a general guideline. Optimal conditions may vary depending on the specific template and reagents used.

  • Template Preparation:

    • Linearize a plasmid containing your gene of interest downstream of a T7 promoter.

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the template in nuclease-free water and quantify its concentration.

  • IVT Reaction Assembly:

    • In a nuclease-free tube at room temperature, combine the following in order:

      • Nuclease-free water to the final volume.

      • 10x Transcription Buffer.

      • ATP, GTP, CTP (100 mM stocks).

      • This compound-5'-Triphosphate (in place of UTP).

      • Cap analog (e.g., CleanCap® AG).

      • Linearized DNA template (final concentration ~50 ng/µL).

      • T7 RNA Polymerase.

    • Mix gently by pipetting and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours.

  • Template Removal:

    • Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to degrade the DNA template.

  • Purification:

    • Purify the mRNA using a method that removes dsRNA, such as LiCl precipitation followed by column purification or HPLC.

    • Elute the purified mRNA in nuclease-free water or a suitable buffer.

  • Quality Control:

    • Assess the integrity and size of the mRNA using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

    • Quantify the mRNA concentration using a fluorometric assay (e.g., Qubit) or spectrophotometry.

Data Summary: Impact of mRNA Elements on Protein Expression

The following table summarizes the qualitative impact of various mRNA components on protein expression, based on literature for m1Ψ-modified mRNA. These principles are expected to be applicable to this compound-modified mRNA as well.

mRNA Component Modification for Higher Expression Rationale Reference
5' Cap Cap 1 structure (2'-O-methylation)Enhances translation efficiency and reduces recognition by innate immune sensors like IFITs.[1]
5' UTR Inclusion of strong Kozak sequence; use of UTRs from highly expressed genes.Promotes efficient ribosome recruitment and translation initiation.
Coding Sequence Codon optimization for the target organism.Matches the host tRNA pool, improving translation elongation speed and accuracy.
Nucleoside Modification Complete replacement of U with N1-Et-Ψ or m1Ψ.Reduces innate immune activation, leading to increased mRNA stability and translation.[3][4]
3' UTR Use of UTRs from stable mRNAs (e.g., beta-globin).Can enhance mRNA stability and translation efficiency.[7]
Poly(A) Tail Length of 100-150 adenosines.Protects mRNA from exonucleolytic degradation and promotes translation initiation.[8]

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_application Application plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest ivt_reaction IVT Reaction Mix (T7 Polymerase, NTPs with N1-Et-Ψ, Cap Analog) linearized->ivt_reaction incubation Incubation (37°C) ivt_reaction->incubation dnase DNase Treatment incubation->dnase purify dsRNA Removal (e.g., Chromatography) dnase->purify qc Quality Control (Gel, Bioanalyzer, Conc.) purify->qc transfection Transfection into Cells qc->transfection expression Protein Expression & Analysis transfection->expression

Caption: Experimental workflow for this compound-modified mRNA synthesis and application.

logical_relationships protein_expression High Protein Expression trans_eff Increased Translational Efficiency trans_eff->protein_expression mrna_stability Increased mRNA Stability mrna_stability->protein_expression immune_evasion Reduced Innate Immune Activation immune_evasion->mrna_stability codon_opt Codon Optimization codon_opt->trans_eff utr_opt UTR Optimization utr_opt->trans_eff capping Proper 5' Capping (Cap 1) capping->trans_eff polyA Optimal Poly(A) Tail polyA->mrna_stability n1et_psi This compound Substitution n1et_psi->immune_evasion purification High-Purity mRNA (dsRNA-free) purification->immune_evasion

Caption: Key factors influencing protein expression from modified mRNA.

References

Technical Support Center: Strategies to Reduce dsRNA Impurities in N1-Ethylpseudouridine IVT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) impurities during in vitro transcription (IVT) using N1-Ethylpseudouridine (N1-Et-Ψ).

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in N1-Et-Ψ IVT?

A1: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process. It is considered a major impurity in synthetic mRNA production. The presence of dsRNA is a critical concern because it can trigger the host's innate immune system by activating pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[1][2][3] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, which may reduce protein expression from the mRNA therapeutic and potentially cause adverse effects.[1][4]

Q2: How does the use of this compound affect dsRNA formation?

A2: The incorporation of modified nucleosides like N1-methylpseudouridine (a close analog of this compound) into the mRNA transcript is a key strategy to reduce immunogenicity.[3][5] These modifications can help the mRNA evade recognition by the innate immune system.[3] While N1-Et-Ψ is primarily used to enhance translation and reduce the immune response, optimizing the IVT process remains crucial to minimize dsRNA formation. Combining nucleoside modification with purification methods is often the most effective approach to eliminate innate immune activation.[2]

Q3: What are the primary sources of dsRNA formation during IVT?

A3: dsRNA impurities can arise from several mechanisms during IVT, including:

  • RNA-dependent RNA polymerase (RdRP) activity of T7 RNA polymerase: The polymerase can use the newly synthesized RNA transcript as a template to generate a complementary strand, forming a dsRNA molecule.[6]

  • Promoter-independent transcription: T7 RNA polymerase can initiate transcription from the non-template DNA strand, producing antisense RNAs that can anneal to the sense mRNA.

  • Self-complementary regions: The mRNA transcript itself may contain regions that can fold back and anneal to form dsRNA structures.

  • Read-through transcription: If the DNA template is not properly linearized, the polymerase can generate longer transcripts that may contain complementary sequences.[7]

Troubleshooting Guide

This guide addresses common issues related to high dsRNA levels in N1-Et-Ψ IVT experiments.

Problem: High levels of dsRNA detected post-IVT.

Potential Cause Recommended Solution
Suboptimal IVT Reaction Conditions Optimize IVT parameters: - Magnesium Concentration: Lowering the Mg2+ concentration can reduce dsRNA formation, though it may also impact yield.[8]- Temperature: Increasing the reaction temperature can help reduce the formation of secondary structures in the RNA transcript.- Nucleotide Concentration: A fed-batch approach for UTP (or N1-Et-Ψ-TP) and GTP can reduce dsRNA formation while maintaining high capping efficiency.[9]
T7 RNA Polymerase Activity Use an engineered T7 RNA polymerase: Novel mutant T7 RNA polymerases are designed to have reduced dsRNA byproduct formation.[4][6] These enzymes often exhibit lower terminal transferase and RNA-dependent RNA polymerase activities.[6]
DNA Template Quality Ensure high-quality linearized DNA template: - Confirm complete linearization of the plasmid DNA to prevent read-through transcription.[7]- Purify the linearized template to remove any contaminants that might interfere with transcription.
Post-IVT Purification Inefficiency Employ a downstream purification method: - Cellulose-based purification: This is a simple and cost-effective method to selectively remove dsRNA.[10]- Chromatography: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective but more complex method for dsRNA removal.[2][11]

Quantitative Data on dsRNA Reduction Strategies

The following tables summarize the effectiveness of various methods in reducing dsRNA content and the corresponding mRNA recovery rates.

Table 1: Comparison of Downstream Purification Methods for dsRNA Removal

Purification Method dsRNA Reduction mRNA Recovery Rate Reference
Cellulose-Based Purification>90%>65%[10]
Affinity Purification>100-foldHigh (not specified)[1][12]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Significant reduction~50%[13]

Table 2: Impact of Upstream IVT Optimization on dsRNA Levels

Optimization Strategy Effect on dsRNA Key Consideration Reference
Engineered T7 RNA PolymeraseSignificantly reduced dsRNA productionEnzyme-specific reaction conditions may be needed[6]
Low Steady-State UTP/GTPReduced dsRNA formationBalances dsRNA reduction with capping efficiency[9]
Addition of Chaotropic Agents (e.g., Urea)Significant dsRNA reductionOptimization of agent concentration is required[1]

Key Experimental Protocols

Protocol 1: Cellulose-Based dsRNA Removal

This protocol is adapted from a facile method for removing dsRNA contaminants from IVT mRNA.[10]

Materials:

  • IVT mRNA reaction mixture

  • Cellulose (B213188) (e.g., Sigma-Aldrich C6288)

  • Chromatography Buffer: 10 mM HEPES, 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) Ethanol in nuclease-free water.[14]

  • Nuclease-free water

  • Spin columns

Procedure:

  • Prepare Cellulose Slurry: Resuspend the cellulose in nuclease-free water and allow it to settle. Remove the supernatant and repeat the washing step. Finally, resuspend the cellulose in the chromatography buffer.

  • Binding Step: a. Dilute the IVT mRNA sample in the chromatography buffer.[14] b. Add the prepared cellulose slurry to the diluted mRNA. c. Incubate the mixture with vigorous shaking for 30 minutes at room temperature to allow the dsRNA to bind to the cellulose.[14]

  • Separation: a. Load the mixture into a spin column. b. Centrifuge at 14,000 x g for 1 minute to separate the cellulose (with bound dsRNA) from the supernatant containing the purified mRNA.[14]

  • Elution (Optional, for dsRNA analysis): The bound dsRNA can be eluted from the cellulose using a low-salt buffer for further analysis.

  • mRNA Recovery: The flow-through contains the purified mRNA. Proceed with buffer exchange or precipitation to concentrate the mRNA.

Protocol 2: General IVT Protocol with an Engineered T7 RNA Polymerase

This protocol provides a general framework for performing IVT with a modified T7 RNA polymerase designed for reduced dsRNA formation. Always refer to the manufacturer's specific instructions for the particular enzyme used.

Materials:

  • Linearized DNA template with a T7 promoter

  • Engineered T7 RNA Polymerase (e.g., HighYield T7 PURE RNA Polymerase Mix)

  • Transcription Buffer (typically supplied with the enzyme)

  • NTPs (ATP, CTP, GTP)

  • This compound-5'-Triphosphate

  • Cap analog (if performing co-transcriptional capping)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Assembly: a. At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order:

    • Nuclease-free water
    • Transcription Buffer
    • Cap analog and GTP
    • ATP, CTP, and this compound-5'-Triphosphate
    • Linearized DNA template (0.5-1 µg)
    • RNase inhibitor
    • Engineered T7 RNA Polymerase b. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a spin column-based purification kit, to remove enzymes, unincorporated nucleotides, and other impurities. If dsRNA levels are still a concern, proceed with a specific dsRNA removal protocol (e.g., Protocol 1).

Visualizations

dsRNA_Innate_Immune_Pathway cluster_Extracellular Extracellular cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response dsRNA_out dsRNA TLR3 TLR3 dsRNA_out->TLR3 MAVS MAVS TLR3->MAVS TRIF-dependent dsRNA_in dsRNA RIG_I RIG-I dsRNA_in->RIG_I MDA5 MDA5 dsRNA_in->MDA5 RIG_I->MAVS MDA5->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NF_kB NF-κB MAVS->NF_kB IRF3 IRF3 TBK1_IKKe->IRF3 IRF3_p p-IRF3 IRF3->IRF3_p Phosphorylation NF_kB_p p-NF-κB NF_kB->NF_kB_p Activation IFN_genes Type I IFN Genes IRF3_p->IFN_genes Cytokine_genes Pro-inflammatory Cytokine Genes NF_kB_p->Cytokine_genes IFN Type I Interferons IFN_genes->IFN Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines Translation_inhibition Translation Inhibition IFN->Translation_inhibition Cytokines->Translation_inhibition

Caption: dsRNA innate immune signaling pathway.

dsRNA_Reduction_Workflow cluster_Upstream Upstream Process cluster_Downstream Downstream Process Template_Prep 1. DNA Template Linearization & Purification IVT_Optimization 2. Optimized IVT Reaction - Engineered T7 Polymerase - Modified Nucleotides (N1-Et-Ψ) - Optimized Buffer Conditions Template_Prep->IVT_Optimization DNase_Treatment 3. DNase I Treatment IVT_Optimization->DNase_Treatment Purification 4. dsRNA Removal (e.g., Cellulose Chromatography) DNase_Treatment->Purification QC 5. Quality Control - dsRNA Quantification (ELISA/Dot Blot) - Purity & Integrity Analysis Purification->QC Final_Product High-Purity N1-Et-Ψ mRNA QC->Final_Product

Caption: Experimental workflow for dsRNA reduction.

Troubleshooting_Guide Start High dsRNA Detected in N1-Et-Ψ IVT Check_IVT Review IVT Protocol Start->Check_IVT Check_Template Assess DNA Template Quality Check_IVT->Check_Template Protocol OK Optimize_IVT Optimize IVT Conditions: - Use Engineered T7 Polymerase - Adjust Mg2+ Concentration - Implement Fed-Batch NTPs Check_IVT->Optimize_IVT Suboptimal Check_Purification Evaluate Purification Method Check_Template->Check_Purification Template OK Improve_Template Improve Template Prep: - Ensure Complete Linearization - Purify Linearized DNA Check_Template->Improve_Template Poor Quality Implement_Purification Implement/Optimize dsRNA Removal: - Cellulose Chromatography - RP-HPLC Check_Purification->Implement_Purification Inefficient/ Not Performed Re_evaluate Re-quantify dsRNA Check_Purification->Re_evaluate Method OK Optimize_IVT->Re_evaluate Improve_Template->Re_evaluate Implement_Purification->Re_evaluate

Caption: Troubleshooting decision tree for high dsRNA.

References

Technical Support Center: Minimizing Off-Target Effects of N1-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with N1-Ethylpseudouridine and, more commonly, N1-Methylpseudouridine modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target effects with N1-Methylpseudouridine (m1Ψ) modified mRNA?

A1: The primary cause of off-target effects with m1Ψ-modified mRNA is +1 ribosomal frameshifting. This occurs when the ribosome "slips" forward by one nucleotide on the mRNA sequence, particularly at "slippery sequences" which are often runs of m1Ψ-modified uridines. This frameshift leads to the translation of unintended, off-target proteins, which can trigger an unwanted immune response.[1][2][3][4][5][6][7]

Q2: Are this compound (N1-Et-Ψ) and N1-Methylpseudouridine (m1Ψ) the same? Which is more commonly associated with off-target effects?

A2: this compound and N1-Methylpseudouridine are distinct chemical modifications of pseudouridine. Currently, N1-Methylpseudouridine (m1Ψ) is the more extensively studied and widely used modification in therapeutic mRNA applications, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][8][9] Consequently, the majority of research on off-target effects, specifically ribosomal frameshifting, has focused on m1Ψ. While the principles may be similar, there is less specific public data on the off-target effects of N1-Et-Ψ.

Q3: What are the benefits of using N1-Methylpseudouridine in mRNA therapeutics?

A3: Despite the potential for off-target effects, m1Ψ modification offers significant advantages. It reduces the innate immunogenicity of the mRNA by helping it to evade recognition by Toll-like receptors (TLRs) and other pattern recognition receptors.[9][10][11] This leads to increased mRNA stability and enhanced protein expression compared to unmodified or even pseudouridine-modified mRNA.[1][8][12][13]

Q4: How can I minimize ribosomal frameshifting in my m1Ψ-modified mRNA sequence?

A4: The most effective strategy to minimize ribosomal frameshifting is to optimize the coding sequence of your mRNA. This involves identifying potential "slippery sequences" (runs of m1Ψ) and replacing them with synonymous codons that do not create these runs. This targeted mRNA design can significantly reduce the production of off-target proteins.[2][3][6][7]

Q5: Besides sequence optimization, what other factors can contribute to off-target immune responses?

A5: Double-stranded RNA (dsRNA) is a significant contaminant from the in vitro transcription (IVT) process that can potently trigger innate immune responses through sensors like RIG-I and PKR.[10][11] Therefore, efficient purification of the m1Ψ-mRNA to remove dsRNA is crucial for minimizing off-target immunogenicity. The composition of the lipid nanoparticle (LNP) delivery system can also influence the overall immune response to the mRNA therapeutic.[14][15][16][17][18]

Troubleshooting Guides

Problem 1: High levels of off-target protein expression detected by mass spectrometry.
Potential Cause Recommended Solution
Presence of "slippery sequences" (runs of m1Ψ) in the mRNASequence Redesign: 1. Analyze your mRNA sequence to identify consecutive m1Ψ-modified uridine (B1682114) residues.2. Use synonymous codons to break up these runs. For example, if you have a phenylalanine codon UUU, consider replacing it with UUC.3. Re-synthesize and test the optimized mRNA for reduced off-target protein expression.[2][3][6][7]
Suboptimal purification of mRNAOptimize Purification: 1. Implement a robust purification method to remove any potential contaminants that might interfere with translation fidelity.2. Consider using HPLC or cellulose-based purification methods to ensure high purity of your m1Ψ-mRNA.[19][20][21]
Problem 2: Unexpected innate immune response (e.g., high cytokine levels) in cell-based assays.
Potential Cause Recommended Solution
dsRNA contamination from IVT reactiondsRNA Removal: 1. Purify the IVT-produced m1Ψ-mRNA using methods specifically designed to remove dsRNA, such as cellulose (B213188) affinity chromatography or HPLC.[20][21][22][23]2. Quantify the level of dsRNA contamination before and after purification to ensure its effective removal.
Immunogenic LNP formulationLNP Formulation Optimization: 1. Evaluate different lipid compositions for your LNP formulation. The choice of ionizable lipids, helper lipids, cholesterol, and PEG-lipids can significantly impact the immunogenicity of the final product.[16][17][18]2. Characterize the physicochemical properties of your LNPs (e.g., size, zeta potential) as these can also influence the immune response.[14][15]
Off-target protein-induced immune responseSequence Optimization: 1. As with off-target protein expression, redesign your mRNA sequence to eliminate slippery sequences and prevent the production of immunogenic off-target proteins.[2][3][6][7]

Quantitative Data Summary

Table 1: Comparison of mRNA Modifications and Their Impact on Protein Expression and Immunogenicity

mRNA ModificationRelative Protein Expression (compared to unmodified)Relative Innate Immune Response (compared to unmodified)Key Findings
Unmodified Uridine1xHighPotently activates innate immune sensors, leading to low protein expression.
Pseudouridine (Ψ)~10xReducedReduces innate immune activation and increases translational capacity.[1]
N1-Methylpseudouridine (m1Ψ)Up to ~13-44x (single/double modified)Significantly ReducedOutperforms Ψ in enhancing protein expression and reducing immunogenicity.[13] However, can induce ribosomal frameshifting.[3][4][5][6][7]
m1Ψ with Synonymous Codon OptimizationHigh (comparable to non-optimized m1Ψ)Significantly ReducedMaintains high protein expression while significantly reducing off-target protein production from frameshifting.[2][3][6][7]

Experimental Protocols

Protocol 1: dsRNA Removal from m1Ψ-Modified mRNA using Cellulose Chromatography

This protocol is adapted from a facile method for dsRNA removal from in vitro transcribed mRNA.[22][23]

Materials:

  • m1Ψ-modified mRNA from IVT reaction

  • Cellulose powder

  • Binding Buffer: 1x STE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl) with 18% Ethanol (B145695)

  • Wash Buffer: 1x STE buffer with 18% Ethanol

  • Elution Buffer: 1x STE buffer (pre-warmed to 70°C)

  • Spin columns or filter plates

Procedure:

  • Prepare Cellulose Slurry: Resuspend cellulose powder in Binding Buffer to create a homogenous slurry.

  • Pack Column: Add the cellulose slurry to a spin column and pack by centrifugation.

  • Equilibrate Column: Wash the packed cellulose column with 2-3 column volumes of Binding Buffer.

  • Bind mRNA: Dilute the m1Ψ-mRNA sample in Binding Buffer and load it onto the equilibrated cellulose column.

  • Incubate: Incubate the column with the mRNA sample for 15-30 minutes at room temperature to allow for dsRNA binding to the cellulose.

  • Collect Flow-through: Centrifuge the column and collect the flow-through containing the purified single-stranded m1Ψ-mRNA.

  • Wash: Wash the column with Wash Buffer to recover any remaining single-stranded mRNA.

  • (Optional) Elute dsRNA: Elute the bound dsRNA with pre-warmed Elution Buffer for analysis.

  • Precipitate and Resuspend mRNA: Precipitate the purified m1Ψ-mRNA from the flow-through and wash fractions using standard ethanol or isopropanol (B130326) precipitation methods. Resuspend the purified mRNA in nuclease-free water or a suitable buffer.

Protocol 2: Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)

This is a general protocol for LNP formulation using a microfluidic mixing method.[][25][26]

Materials:

  • Purified m1Ψ-mRNA

  • Lipid stock solutions in ethanol (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for buffer exchange

Procedure:

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios in an ethanol solution.

  • Prepare mRNA Solution: Dilute the purified m1Ψ-mRNA in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other. Run the device at a defined flow rate ratio to induce nanoprecipitation and LNP formation.

  • Buffer Exchange: Immediately after formation, perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and change the buffer to a neutral pH (e.g., PBS).

  • Concentrate and Sterilize: Concentrate the LNP suspension to the desired concentration and sterilize by passing through a 0.22 µm filter.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Visualizations

experimental_workflow cluster_prep mRNA Preparation cluster_formulation LNP Formulation cluster_analysis Off-Target Effect Analysis seq_design Sequence Design (Synonymous Codons) ivt In Vitro Transcription (with m1Ψ-UTP) seq_design->ivt purification Purification (dsRNA Removal) ivt->purification lnp LNP Formulation (Microfluidics) purification->lnp characterization LNP Characterization (Size, PDI, Zeta) lnp->characterization transfection Cell Transfection characterization->transfection mass_spec Mass Spectrometry (Proteomics) transfection->mass_spec cytokine Cytokine Profiling transfection->cytokine ribo_seq Ribosome Profiling transfection->ribo_seq

Caption: Experimental workflow for minimizing and analyzing off-target effects of m1Ψ-mRNA.

signaling_pathway cluster_stimuli Stimuli cluster_sensors Cellular Sensors cluster_response Downstream Effects dsRNA dsRNA Contaminant rig_i RIG-I dsRNA->rig_i pkr PKR dsRNA->pkr tlr TLRs (e.g., TLR3) dsRNA->tlr off_target_protein Off-Target Protein mhc MHC Class I off_target_protein->mhc ifn Type I Interferon Production rig_i->ifn translation_inhibition Translation Inhibition pkr->translation_inhibition cytokines Pro-inflammatory Cytokines tlr->cytokines t_cell T-Cell Activation mhc->t_cell

Caption: Innate and adaptive immune pathways activated by m1Ψ-mRNA off-target products.

References

Technical Support Center: Optimizing Capping Efficiency of N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the capping efficiency of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA transcripts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 5' cap for this compound modified mRNA?

The 5' cap is a critical modification for all eukaryotic and in vitro transcribed (IVT) mRNA, including those containing this compound (N1-Et-Ψ). This cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is essential for:

  • Stability: The cap protects the mRNA transcript from degradation by 5' exonucleases, thereby increasing its half-life within the cell.

  • Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex. This recognition is crucial for recruiting the ribosome to the mRNA and initiating protein synthesis.

  • Reduced Immunogenicity: A proper cap structure, particularly a Cap-1 structure (with a methylation at the 2'-O position of the first nucleotide), helps the innate immune system distinguish the synthetic mRNA from foreign or viral RNA, thus reducing unwanted immune responses.

Q2: Can this compound (N1-Et-Ψ) modification affect the efficiency of in vitro transcription (IVT) and capping?

Yes, the incorporation of modified nucleotides like N1-Et-Ψ can influence the IVT and capping processes. While T7 RNA polymerase can incorporate N1-Et-Ψ triphosphate, the efficiency of this incorporation and the subsequent capping can be affected by the nature of the N1-substituent. Some N1-substituted pseudouridine (B1679824) derivatives may not be incorporated as efficiently as the natural uridine (B1682114) triphosphate (UTP)[1]. The yield of the final mRNA product can be related to the size and electronic properties of the N1-substitution group[1]. Therefore, it is crucial to optimize the IVT and capping reaction conditions for N1-Et-Ψ modified transcripts.

Q3: What are the primary methods for capping N1-Et-Ψ modified mRNA, and what are their expected efficiencies?

There are two main strategies for capping IVT mRNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.

  • Co-transcriptional Capping: In this method, a cap analog is included in the IVT reaction and is incorporated at the 5' end of the transcript by the RNA polymerase. Modern trinucleotide cap analogs like CleanCap® are highly efficient and result in a Cap-1 structure in a single reaction[2][3][4].

  • Post-transcriptional (Enzymatic) Capping: This is a two-step process where the N1-Et-Ψ modified mRNA is first transcribed and then treated with capping enzymes, such as Vaccinia Capping Enzyme (VCE), to add the cap structure[5][6]. This method can be highly efficient, often approaching 100% when optimized, and allows for precise control over the cap structure[5].

Q4: How can I quantify the capping efficiency of my N1-Et-Ψ modified mRNA?

Several methods can be used to determine the percentage of capped transcripts in your sample:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that can identify and quantify capped and uncapped mRNA species. The mRNA is typically digested into smaller fragments, and the 5' end fragments are analyzed to determine the ratio of capped to uncapped molecules[3][7][8][9].

  • Ribozyme Cleavage Assay: This method uses a specific ribozyme to cleave the mRNA transcript near the 5' end, releasing short 5' fragments. These fragments (both capped and uncapped) can then be separated and quantified by denaturing polyacrylamide gel electrophoresis (PAGE) or LC-MS[2][10].

Troubleshooting Guide

Issue 1: Low yield of N1-Et-Ψ modified mRNA during in vitro transcription.

Potential Cause Recommended Solution
Suboptimal NTP concentration: The concentration of N1-Et-Ψ triphosphate or other NTPs may be limiting.Increase the concentration of the limiting NTP. However, be aware that high concentrations of modified NTPs can sometimes inhibit T7 RNA polymerase. A titration experiment may be necessary to find the optimal concentration.
Inhibition of T7 RNA Polymerase: Some modified nucleotides can reduce the activity of T7 RNA polymerase.Consider using an engineered T7 RNA polymerase that has enhanced activity with modified nucleotides. Alternatively, increasing the amount of standard T7 RNA polymerase in the reaction may help.
Poor quality of DNA template: Contaminants in the DNA template can inhibit the IVT reaction.Ensure the DNA template is of high purity. Perform an additional ethanol (B145695) precipitation or use a column-based purification kit to remove any residual contaminants[11].
Incorrect incubation time or temperature: The standard incubation conditions may not be optimal for N1-Et-Ψ incorporation.Optimize the incubation time and temperature. While 37°C is standard, some reactions with modified nucleotides may benefit from a slightly lower or higher temperature. Extending the incubation time may also increase the yield[12].

Issue 2: Low capping efficiency of N1-Et-Ψ modified mRNA.

Potential Cause Recommended Solution
Suboptimal ratio of cap analog to GTP (Co-transcriptional capping): An incorrect ratio can lead to inefficient incorporation of the cap analog.Optimize the ratio of the cap analog (e.g., CleanCap®) to GTP. While a higher ratio of cap analog to GTP generally favors capping, it can sometimes reduce the overall transcript yield. Follow the manufacturer's recommendations for the specific cap analog and consider performing a titration to find the optimal ratio.
Secondary structure at the 5' end of the transcript: Strong secondary structures can hinder the access of capping enzymes or the incorporation of the cap analog.If possible, design the 5' UTR of your transcript to have minimal secondary structure. For enzymatic capping, denaturing the RNA by heating before the capping reaction may help.
Inactive capping enzyme (Enzymatic capping): The capping enzyme may have lost its activity due to improper storage or handling.Use a fresh batch of high-quality capping enzyme and ensure it is stored at the recommended temperature. Always keep enzymes on ice during reaction setup.
Presence of inhibitors in the IVT reaction: Components from the IVT reaction, such as high concentrations of pyrophosphate, can inhibit capping enzymes.Purify the N1-Et-Ψ modified mRNA after transcription and before enzymatic capping to remove NTPs, salts, and other potential inhibitors.

Quantitative Data Summary

Capping MethodCap Analog/EnzymeModificationExpected Capping EfficiencyReference
Co-transcriptionalCleanCap® AGN1-methylpseudouridine>94%[13][14]
Co-transcriptionalARCAUnmodified~70-80%[2][15]
Post-transcriptionalVaccinia Capping EnzymeUnmodifiedNearly 100% (optimized)[5][16][17]

Note: The efficiency of co-transcriptional capping can be influenced by the specific sequence of the transcript and the purity of the reagents. For N1-Et-Ψ modified transcripts, it is recommended to empirically determine the capping efficiency using a reliable quantification method.

Experimental Protocols

Protocol 1: Co-transcriptional Capping of N1-Et-Ψ Modified mRNA using CleanCap® AG

This protocol is adapted from standard CleanCap® protocols and should be optimized for your specific template and experimental conditions.

Materials:

  • Linearized DNA template with a T7 promoter followed by an AG initiation sequence

  • CleanCap® AG reagent

  • ATP, GTP, CTP solution (100 mM each)

  • This compound-5'-Triphosphate (100 mM)

  • T7 RNA Polymerase Mix

  • 10X T7 Reaction Buffer

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Assemble the following reaction at room temperature in a nuclease-free tube:

    Component Volume (for 20 µL reaction) Final Concentration
    Nuclease-free Water to 20 µL
    10X T7 Reaction Buffer 2 µL 1X
    ATP (100 mM) 1 µL 5 mM
    CTP (100 mM) 1 µL 5 mM
    GTP (100 mM) 0.75 µL 3.75 mM
    N1-Et-Ψ-TP (100 mM) 1 µL 5 mM
    CleanCap® AG 4 µL 4 mM
    Linear DNA Template X µL (e.g., 1 µg) 50 ng/µL

    | T7 RNA Polymerase Mix | 2 µL | |

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the capped N1-Et-Ψ modified mRNA using a suitable RNA purification kit or via lithium chloride precipitation.

  • Assess the quality, quantity, and capping efficiency of the purified mRNA.

Protocol 2: Quantification of Capping Efficiency using a Ribozyme Cleavage Assay

This protocol provides a general framework for using a ribozyme to quantify capping efficiency. The specific ribozyme sequence and cleavage conditions will depend on the 5' sequence of your mRNA transcript.

Materials:

  • Purified N1-Et-Ψ modified mRNA

  • Custom-designed and synthesized ribozyme specific to the 5' UTR of the mRNA

  • 10X Ribozyme Cleavage Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl2, pH 7.5)

  • Nuclease-free water

  • RNA loading dye

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Stain for RNA visualization (e.g., SYBR Gold)

Procedure:

  • In a nuclease-free tube, combine the N1-Et-Ψ modified mRNA and the ribozyme in a 1:2 molar ratio (e.g., 10 pmol mRNA and 20 pmol ribozyme).

  • Add nuclease-free water to a final volume of 9 µL.

  • Denature the RNA mixture by heating at 95°C for 2 minutes, then cool to room temperature to allow for annealing.

  • Initiate the cleavage reaction by adding 1 µL of 10X Ribozyme Cleavage Buffer.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide).

  • Heat the sample at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.

  • Run the gel until the small 5' cleavage products (capped and uncapped) are well-resolved.

  • Stain the gel to visualize the RNA bands.

  • Quantify the intensity of the bands corresponding to the capped and uncapped 5' fragments using densitometry software. The capping efficiency is calculated as: (Intensity of capped fragment) / (Intensity of capped fragment + Intensity of uncapped fragment) * 100%.

Visualizations

experimental_workflow cluster_0 Co-Transcriptional Capping cluster_1 Post-Transcriptional (Enzymatic) Capping ivt In Vitro Transcription (T7 RNA Polymerase, N1-Et-Ψ-TP, NTPs, CleanCap® AG) dnase DNase I Treatment ivt->dnase purification1 mRNA Purification dnase->purification1 ivt2 In Vitro Transcription (T7 RNA Polymerase, N1-Et-Ψ-TP, NTPs) purification2 mRNA Purification ivt2->purification2 capping Enzymatic Capping (Vaccinia Capping Enzyme, GTP, SAM) purification2->capping purification3 Final mRNA Purification capping->purification3

Caption: Experimental workflows for co-transcriptional and post-transcriptional capping of mRNA.

capping_quantification mrna N1-Et-Ψ Modified mRNA incubation Incubation with Mg2+ mrna->incubation ribozyme Specific Ribozyme ribozyme->incubation cleavage Cleavage Products (Capped & Uncapped 5' fragments, 3' fragment, uncleaved mRNA) incubation->cleavage analysis Analysis (Denaturing PAGE or LC-MS) cleavage->analysis quantification Quantification of Capped vs. Uncapped Fragments analysis->quantification

Caption: Workflow for quantifying capping efficiency using a ribozyme cleavage assay.

troubleshooting_logic start Low Capping Efficiency? cause1 Suboptimal Reagent Ratio? start->cause1 cause2 Enzyme Inactivity? start->cause2 cause3 mRNA Secondary Structure? start->cause3 solution1 Optimize Cap:GTP Ratio cause1->solution1 solution2 Use Fresh Enzyme cause2->solution2 solution3 Denature mRNA Before Capping cause3->solution3

Caption: A simplified logic diagram for troubleshooting low capping efficiency.

References

Addressing premature termination in long N1-Ethylpseudouridine mRNA transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Ethylpseudouridine (N1-Et-Ψ) mRNA transcription. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to premature termination during the in vitro transcription (IVT) of long N1-Et-Ψ modified mRNA.

Troubleshooting Guide: Premature Termination of Long N1-Et-Ψ mRNA

Premature termination during in vitro transcription (IVT) results in the synthesis of truncated mRNA transcripts, leading to reduced yield of the full-length product and potentially impacting downstream applications. The incorporation of modified nucleotides like this compound can sometimes exacerbate this issue. This guide provides a systematic approach to troubleshooting this problem.

Issue: Low yield of full-length mRNA and presence of shorter RNA fragments on gel electrophoresis.

This is the primary indicator of premature termination. The following sections detail potential causes and solutions.

DNA Template Quality

High-quality, linear DNA template is crucial for efficient transcription.[]

  • Question: How can I assess the quality and integrity of my DNA template?

    • Answer: Run the linearized plasmid on an agarose (B213101) gel. A single, sharp band indicates successful linearization and minimal degradation.[2] The A260/A280 ratio, as measured by a spectrophotometer, should be ~1.8. A ratio lower than this may indicate protein contamination.

  • Question: What are the best practices for preparing the DNA template?

    • Answer:

      • Linearization: Ensure complete digestion of the plasmid DNA by using a reliable restriction enzyme and incubating for a sufficient duration. Incomplete linearization can lead to truncated transcripts.

      • Purification: Purify the linearized template to remove the restriction enzyme, BSA, and salts from the digestion reaction. Phenol:chloroform extraction followed by ethanol (B145695) precipitation or a high-quality spin column purification kit is recommended.[3] Contaminants can inhibit RNA polymerase activity.

In Vitro Transcription (IVT) Reaction Conditions

The concentration and quality of each component in the IVT reaction are critical for optimal transcription of long, modified mRNAs.

  • Question: How do I optimize the concentration of key components in my IVT reaction?

    • Answer: The following components are critical for optimization:

      • NTPs: Ensure all four NTPs (ATP, GTP, CTP, and N1-Et-Ψ-TP) are of high purity and at an optimal concentration. Imbalanced or suboptimal NTP concentrations can lead to polymerase stalling.[4]

      • Magnesium (Mg2+): Magnesium is a critical cofactor for RNA polymerase. Insufficient levels can decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[] A titration experiment may be necessary to find the optimal concentration for your specific template and transcript length.

      • RNA Polymerase: The concentration of T7 RNA polymerase is a key factor. Increasing the enzyme concentration can enhance the yield of long transcripts, but there is a saturation point beyond which it is not cost-effective.[]

      • RNase Inhibitor: The presence of RNases will lead to the degradation of your newly synthesized mRNA. Always use a potent RNase inhibitor and maintain an RNase-free environment.[]

  • Question: Could the this compound modification itself be causing the issue?

    • Answer: While N1-methylpseudouridine (a similar modification) is generally incorporated efficiently by T7 RNA polymerase, some studies suggest that modified nucleotides can slightly decrease the overall yield of full-length transcription products compared to unmodified nucleotides.[5][6] This effect can be more pronounced for very long transcripts. It is also known that pseudouridine (B1679824) can increase the error rate of T7 RNA polymerase.[5][7][8] Optimizing the IVT reaction conditions as described above is crucial to mitigate these potential effects.

RNA Secondary Structure

Complex secondary structures within the nascent RNA transcript can cause the RNA polymerase to pause or dissociate from the DNA template, leading to premature termination.

  • Question: How can I minimize the impact of RNA secondary structures?

    • Answer:

      • Reaction Temperature: While T7 RNA polymerase has an optimal temperature of 37°C, for templates known to form strong secondary structures, performing the transcription at a slightly higher temperature (e.g., 40-42°C) can help to destabilize these structures. However, be aware that higher temperatures can also decrease the stability of the polymerase over long incubation times.

      • Template Design: If possible, codon-optimize your gene of interest to reduce the GC content in problematic regions, which can disrupt stable hairpin loops.

Post-Transcription Purification

Effective purification is essential to isolate the full-length mRNA from truncated products and other reaction components.

  • Question: What is the best method to purify my full-length mRNA and remove truncated fragments?

    • Answer: Several methods can be employed, each with its own advantages:

      • Lithium Chloride (LiCl) Precipitation: This method is effective for recovering RNAs longer than 300 nucleotides and can remove the majority of unincorporated nucleotides and enzymes.[3] However, it may not efficiently remove shorter truncated RNA fragments.[9]

      • Spin Column Purification: This is a common and effective method for removing unincorporated nucleotides, proteins, and salts.[3] The choice of column will depend on the size of your transcript.

      • Gel Purification: To obtain high-purity RNA and ensure the removal of truncated products, purification from a denaturing polyacrylamide or agarose gel is recommended, although recovery rates may be lower.[3]

      • High-Performance Liquid Chromatography (HPLC): HPLC purification is a scalable method that effectively removes various contaminants, including smaller and larger RNA species, leading to a highly pure product with superior translational capacity.[10]

Summary of Troubleshooting Strategies

Potential Cause Recommended Action Key Considerations
Poor DNA Template Quality Verify complete linearization via gel electrophoresis. Purify template using phenol:chloroform precipitation or a spin column.Ensure removal of all enzymes and salts from the linearization reaction.[][3]
Suboptimal IVT Conditions Titrate Mg2+ concentration. Ensure high-purity, balanced NTPs. Optimize RNA polymerase concentration.Excessive Mg2+ can increase dsRNA formation.[]
RNA Secondary Structure Increase IVT reaction temperature slightly (e.g., 40-42°C). Consider codon optimization of the template sequence.Higher temperatures may affect enzyme stability over long incubations.
RNase Contamination Use RNase-free water, buffers, and consumables. Always include an RNase inhibitor in the IVT reaction.Maintain a sterile and RNase-free work environment.[]
Inefficient Purification Use a purification method suitable for the transcript size and purity requirements (e.g., LiCl, spin column, gel purification, HPLC).Gel purification and HPLC offer the highest purity by removing truncated fragments.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is premature transcription termination and why is it a problem for long N1-Et-Ψ mRNA?

A1: Premature transcription termination is the detachment of RNA polymerase from the DNA template before the entire gene has been transcribed. This results in truncated mRNA molecules. For long transcripts, there is a higher probability of encountering sequences or structures that can cause the polymerase to stall and terminate prematurely. The incorporation of modified nucleotides like N1-Et-Ψ, while beneficial for mRNA stability and immunogenicity, can sometimes affect the processivity of the RNA polymerase, potentially contributing to this issue.[5][11]

Q2: How can I detect and quantify premature termination products?

A2: The most common method is to run the IVT reaction product on a denaturing agarose or polyacrylamide gel. The full-length mRNA will appear as a distinct band at the expected size, while premature termination products will appear as a smear or distinct bands of smaller sizes. Densitometry can be used to quantify the relative amounts of full-length and truncated products. More advanced methods like HPLC can also be used to separate and quantify these species.[9][10]

Q3: Does the position of the this compound in the transcript matter?

A3: While specific data on this compound is limited, studies on pseudouridine have shown that it can exacerbate translation pausing at Ψ-rich regions.[12][13] It is plausible that dense clusters of N1-Et-Ψ within the mRNA sequence could create regions that are more difficult for the RNA polymerase to transcribe, potentially leading to pausing and termination.

Q4: Can the capping method influence the yield of full-length mRNA?

A4: Yes, the capping strategy can have an impact. Co-transcriptional capping with cap analogs like CleanCap® AG can be very efficient but may slightly reduce overall transcript yield compared to post-transcriptional enzymatic capping.[14] It is important to follow the recommended protocol for the chosen capping method.

Q5: What are the downstream consequences of having truncated mRNA transcripts in my sample?

A5: Truncated mRNAs can have several negative consequences. They will not produce the full-length functional protein, which can reduce the overall potency of an mRNA-based therapeutic. Additionally, these fragments can contribute to the overall RNA concentration, leading to inaccurate dosage calculations. In some cases, truncated protein products could have dominant-negative or other unintended biological effects. Therefore, it is crucial to remove these impurities during the purification process.[9]

Experimental Protocols and Visualizations

Protocol: Standard In Vitro Transcription of Long N1-Et-Ψ mRNA

This protocol is a starting point and should be optimized for your specific template and transcript length.

  • Template Preparation:

    • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter.

    • Purify the linearized template using a spin column or phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified template in RNase-free water and determine the concentration.

  • IVT Reaction Assembly:

    • Assemble the reaction at room temperature in the following order to avoid precipitation of the DNA template by spermidine:[15]

      • RNase-free water

      • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 250 mM MgCl2, 20 mM Spermidine, 100 mM DTT)

      • NTP mix (ATP, GTP, CTP, this compound-TP at appropriate concentrations)

      • RNase Inhibitor

      • Linearized DNA template (typically 1-5 µg)[15]

      • T7 RNA Polymerase

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 30 minutes.

  • Purification:

    • Purify the mRNA using your chosen method (e.g., LiCl precipitation, spin column, or HPLC).

  • Quality Control:

    • Analyze the purified mRNA on a denaturing agarose gel to verify its size and integrity.

    • Quantify the mRNA concentration using a spectrophotometer or a fluorescence-based assay.

Diagrams

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification cluster_qc Quality Control plasmid Plasmid DNA linearization Linearization plasmid->linearization purification_dna Template Purification linearization->purification_dna ivt_reaction IVT Reaction (T7 Polymerase, NTPs, N1-Et-Ψ) purification_dna->ivt_reaction dnase_treatment DNase Treatment ivt_reaction->dnase_treatment purification_rna mRNA Purification (LiCl, Column, or HPLC) dnase_treatment->purification_rna qc Analysis (Gel Electrophoresis, Spectrophotometry) purification_rna->qc final_product final_product qc->final_product Full-length mRNA

Caption: Experimental workflow for N1-Et-Ψ mRNA synthesis.

troubleshooting_logic cluster_template Check DNA Template cluster_ivt Check IVT Reaction cluster_structure Consider RNA Structure start Premature Termination Observed (Truncated RNA on Gel) check_linearization Incomplete Linearization? start->check_linearization check_purity_dna Template Contaminated? check_linearization->check_purity_dna No solution_linearize Action: Re-digest and purify template check_linearization->solution_linearize Yes check_mg Suboptimal [Mg2+]? check_purity_dna->check_mg No solution_purify_dna Action: Re-purify template check_purity_dna->solution_purify_dna Yes check_ntp Incorrect [NTP]? check_mg->check_ntp No solution_mg Action: Titrate [Mg2+] check_mg->solution_mg Yes check_enzyme Low [Enzyme]? check_ntp->check_enzyme No solution_ntp Action: Verify NTP concentration and purity check_ntp->solution_ntp Yes check_secondary_structure Strong Secondary Structures? check_enzyme->check_secondary_structure No solution_enzyme Action: Increase enzyme concentration check_enzyme->solution_enzyme Yes solution_structure Action: Increase reaction temperature check_secondary_structure->solution_structure Yes

Caption: Troubleshooting logic for premature termination.

References

Technical Support Center: Optimization of N1-Ethylpseudouridine mRNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N1-Ethylpseudouridine (N1-Et-Ψ) mRNA purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

A Note on this compound: While this compound is a key modification for enhancing mRNA stability and translational efficiency, much of the publicly available detailed purification data focuses on the closely related N1-methylpseudouridine (N1mΨ). The purification principles and troubleshooting strategies outlined in this guide are based on established mRNA purification techniques and data from N1mΨ-modified mRNA, which are expected to be highly applicable to N1-Et-Ψ mRNA due to their structural similarity.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound mRNA.

Problem Potential Cause Recommended Solution
Low mRNA Yield Incomplete In Vitro Transcription (IVT): Suboptimal concentrations of NTPs (including N1-Et-Ψ-TP), polymerase, or template DNA.Optimize IVT reaction conditions. Ensure high-quality template DNA.
Loss during Purification: Inefficient binding to or elution from purification media (e.g., oligo-dT beads, cellulose).Ensure proper hybridization conditions for oligo-dT (high salt) and elution conditions (low salt, heat). For LiCl precipitation, ensure the correct concentration and sufficient incubation time at low temperatures.[1][2]
RNA Degradation: RNase contamination from reagents, equipment, or environment.Use certified nuclease-free reagents and consumables. Treat surfaces with RNase decontamination solutions. Wear appropriate personal protective equipment.
High dsRNA Contamination Byproduct of IVT: T7 RNA polymerase can produce double-stranded RNA (dsRNA) as a byproduct, which is a potent immune stimulator.[3][4][5]- Optimize IVT: Reducing the concentration of UTP (or N1-Et-Ψ-TP) can decrease dsRNA formation.[3][4]- Purification: Employ methods effective at removing dsRNA, such as HPLC, cellulose (B213188) chromatography, or LiCl precipitation.[6]
Ineffective Purification Method: The chosen purification method may not be optimal for dsRNA removal.Consider a secondary purification step. For example, follow oligo-dT purification with cellulose chromatography for enhanced dsRNA removal.
Residual Protein Contamination (e.g., RNAP, DNase) Inefficient Removal during Initial Purification: Incomplete separation of enzymes from the mRNA product.Introduce a phenol:chloroform extraction step before precipitation or chromatography. LiCl precipitation is also effective at reducing protein carryover.[2]
Poor Performance in Downstream Applications (e.g., low translation efficiency) Residual Impurities: Contaminants such as dsRNA, salts, or organic solvents can inhibit translation.[5]- Assess Purity: Use analytical methods like HPLC or capillary electrophoresis to check for impurities.[7]- Re-purify: If impurities are detected, re-purify the mRNA using a high-resolution method like HPLC.
mRNA Integrity Issues: Degradation or incomplete transcripts.Analyze mRNA integrity using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to remove during N1-Et-Ψ mRNA purification and why?

A1: The most critical impurity to remove is double-stranded RNA (dsRNA).[5][6] dsRNA is a potent activator of the innate immune system through pattern recognition receptors like TLR3, RIG-I, and MDA5.[8] This can lead to increased inflammation, reduced protein translation, and overall lower efficacy of the mRNA therapeutic.[9][10]

Q2: How does the incorporation of this compound affect dsRNA formation during IVT?

A2: The incorporation of modified nucleosides like N1-methylpseudouridine (and presumably this compound) can reduce the formation of dsRNA during in vitro transcription.[3][8][11] This is a significant advantage as it lessens the burden on downstream purification steps. However, it does not typically eliminate dsRNA, making purification essential.

Q3: Which purification method offers the highest purity for N1-Et-Ψ mRNA?

A3: High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is considered the "gold standard" for achieving high-purity mRNA.[12] It is highly effective at separating mRNA from dsRNA and other impurities. However, it can be less scalable and may use organic solvents.[12] For many applications, a combination of methods, such as oligo-dT affinity chromatography followed by cellulose chromatography, provides a good balance of purity, yield, and scalability.

Q4: Can I use Lithium Chloride (LiCl) precipitation for purifying N1-Et-Ψ mRNA?

A4: Yes, LiCl precipitation is a viable method for purifying mRNA.[1][2] It is effective at removing proteins, DNA, and unincorporated nucleotides.[2][13] However, it can be less efficient for smaller RNA fragments and may result in lower yields compared to other methods.[1][14]

Q5: How can I assess the purity of my N1-Et-Ψ mRNA after purification?

A5: Several analytical methods can be used to assess purity:

  • UV Spectrophotometry (A260/A280 and A260/A230 ratios): Provides a general assessment of nucleic acid purity from protein and chemical contaminants.

  • Denaturing Agarose Gel Electrophoresis or Capillary Electrophoresis: To assess the integrity and size distribution of the mRNA.

  • High-Performance Liquid Chromatography (HPLC): Can quantify the amount of full-length mRNA versus shorter fragments and dsRNA.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Dot Blot: Using dsRNA-specific antibodies (e.g., J2) to specifically quantify dsRNA content.[9][10][15]

  • Mass Spectrometry: Can be used to confirm the incorporation of this compound.[16]

Experimental Protocols

Below are detailed methodologies for key purification experiments. Note: Always use nuclease-free water, reagents, and equipment.

Protocol 1: Oligo-dT Affinity Chromatography

This method purifies mRNA by capturing its poly(A) tail.

  • Prepare Oligo-dT Beads: Resuspend oligo-dT magnetic beads in binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 M LiCl, 2 mM EDTA). Use a magnetic stand to capture the beads and remove the supernatant. Wash the beads twice with binding buffer.

  • Bind mRNA: Heat the crude IVT mRNA sample to 65°C for 5 minutes and then place it on ice to denature secondary structures. Add the denatured mRNA to the prepared oligo-dT beads. Incubate at room temperature with gentle rotation for 10-15 minutes to allow hybridization.

  • Wash: Place the tube on a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.15 M LiCl, 1 mM EDTA) to remove unbound contaminants.

  • Elute: Resuspend the beads in pre-warmed (65°C) elution buffer (e.g., 10 mM Tris-HCl, pH 7.5). Incubate at 65°C for 5 minutes. Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new nuclease-free tube.

  • Quantify: Measure the concentration of the purified mRNA using a spectrophotometer.

Protocol 2: Cellulose Chromatography for dsRNA Removal

This method is effective for removing dsRNA impurities.

  • Prepare Cellulose Slurry: Weigh out powdered cellulose and suspend it in a chromatography buffer (e.g., 10 mM HEPES, 125 mM NaCl, 0.1 mM EDTA, 16% ethanol).[17]

  • Pack Column: Add the cellulose slurry to a spin column and centrifuge to pack the cellulose. Equilibrate the column by washing with the chromatography buffer.[18]

  • Bind dsRNA: Dilute the mRNA sample in the chromatography buffer and apply it to the equilibrated cellulose column. The dsRNA will bind to the cellulose in the presence of ethanol (B145695).

  • Collect mRNA: Centrifuge the column and collect the flow-through, which contains the purified single-stranded mRNA.

  • Wash and Elute (Optional - for dsRNA recovery): The bound dsRNA can be washed and then eluted using a buffer without ethanol if further analysis is required.

Protocol 3: Lithium Chloride (LiCl) Precipitation

A straightforward method for concentrating mRNA and removing certain impurities.

  • Add LiCl: To your IVT reaction mixture, add an equal volume of 5 M to 8 M LiCl solution.[1][13] Mix gently but thoroughly.

  • Precipitate: Incubate the mixture at -20°C for at least 30 minutes.[2][13] Longer incubation times can improve yield.

  • Pellet mRNA: Centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the mRNA.[2]

  • Wash: Carefully decant the supernatant. Wash the pellet with ice-cold 70% ethanol to remove residual LiCl.[1][13]

  • Dry and Resuspend: Air-dry the pellet to remove all traces of ethanol. Resuspend the purified mRNA in a suitable nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5).

Visualizations

Experimental Workflow for N1-Et-Ψ mRNA Purification

Caption: Workflow for the synthesis and purification of N1-Et-Ψ mRNA.

Troubleshooting Logic for Low mRNA Yield

low_yield_troubleshooting start Low mRNA Yield check_ivt Check IVT Reaction Components & Yield start->check_ivt optimize_ivt Optimize IVT Conditions check_ivt->optimize_ivt Low IVT Yield check_purification Analyze Pre- & Post-Purification Samples check_ivt->check_purification Good IVT Yield final_product Improved Yield optimize_ivt->final_product optimize_binding Optimize Binding/Elution Conditions check_purification->optimize_binding High Loss During Purification check_rnase Check for RNase Contamination check_purification->check_rnase Degradation Observed optimize_binding->final_product check_rnase->final_product

Caption: Troubleshooting flowchart for low N1-Et-Ψ mRNA yield.

Decision Tree for Purification Method Selection

purification_decision_tree start Goal: Purify N1-Et-Ψ mRNA purity_req Highest Purity Required? start->purity_req hplc Use HPLC purity_req->hplc Yes combo Use Combination Method purity_req->combo No final Purified mRNA hplc->final oligo_dt Oligo-dT Chromatography combo->oligo_dt dsrna_check Is dsRNA a major concern? oligo_dt->dsrna_check cellulose Add Cellulose Chromatography Step dsrna_check->cellulose Yes dsrna_check->final No cellulose->final

Caption: Decision guide for selecting a suitable purification method.

References

Enhancing translational efficiency of N1-Ethylpseudouridine mRNA in vivo

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to enhance the in vivo translational efficiency of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-Et-Ψ), and why is it used in mRNA therapeutics?

This compound is a chemically modified nucleoside analog of uridine (B1682114). It is incorporated into in vitro transcribed (IVT) mRNA to reduce the innate immune response against the synthetic mRNA.[1][2] Unmodified single-stranded RNA can be recognized by pattern-recognition receptors (PRRs) like Toll-like receptors (TLR7/8) and RIG-I, triggering an inflammatory cascade.[2][3] This immune activation can lead to the phosphorylation of protein kinase R (PKR) and activation of 2'-5'-oligoadenylate synthetase (OAS), which inhibit global protein synthesis and promote mRNA degradation, thereby reducing the therapeutic protein output.[4] While modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) are known to suppress this immune response and enhance translation, N1-Et-Ψ is another modification explored for its potential to improve mRNA characteristics.[1]

Q2: How does N1-Et-Ψ compare to the more common N1-methylpseudouridine (m1Ψ) modification in terms of translational efficiency?

While both m1Ψ and N1-Et-Ψ effectively reduce the immunogenicity of IVT mRNA, their effects on translation differ significantly. Studies have shown that m1Ψ incorporation dramatically enhances protein expression, partly by preventing the eIF2α-dependent shutdown of translation and by increasing ribosome density on the mRNA transcript.[5][6] In contrast, the addition of an ethyl group at the N1 position of pseudouridine (N1-Et-Ψ) has been observed to hinder or inhibit protein expression, despite rendering the mRNA non-immunogenic.[1] This suggests that the specific chemical nature of the modification, not just the evasion of immune sensing, plays a critical role in translational output.

Q3: Can optimizing other mRNA elements (UTRs, poly(A) tail) overcome the translational inhibition of N1-Et-Ψ?

Yes, optimizing other structural elements of the mRNA is a critical strategy to enhance overall translational efficiency, although it may only partially compensate for the inhibitory effect of the N1-Et-Ψ modification itself.

  • 5' and 3' Untranslated Regions (UTRs): UTRs are key regulatory regions. The optimal 5' UTR for a modified mRNA can differ significantly from that of an unmodified counterpart, highlighting the need for specific UTR design for modified mRNAs.[7][8]

  • Poly(A) Tail: The poly(A) tail is crucial for mRNA stability and recycling of ribosomes. While its presence stimulates cap-dependent translation, the optimal length can be context-dependent. Some studies suggest a length of around 75 nucleotides is optimal for capped mRNA in certain systems.[9][10] Engineering the poly(A) tail, for instance by including non-A residues, has also been shown to enhance translation.[11]

Troubleshooting Guide: Low Protein Expression in vivo

Problem: I have delivered my N1-Et-Ψ mRNA in vivo, but I am observing very low or no expression of my target protein.

This is a common and complex issue. Use the following guide to diagnose and address potential causes.

Step 1: Verify mRNA Quality and Integrity

The first step is to ensure the mRNA administered was of high quality. Poor quality IVT mRNA is a primary reason for expression failure.

Potential Issue Recommended Action & Rationale
dsRNA Contamination Purify the IVT mRNA using HPLC. Double-stranded RNA (dsRNA) is a significant byproduct of IVT and a potent activator of innate immune sensors like RIG-I, MDA5, and PKR, which shut down translation.[3][12] Standard purification may be insufficient. HPLC purification is highly effective at removing dsRNA, leading to a non-immunogenic RNA with superior translational capacity.[13][14][15]
Incomplete or No 5' Cap Verify capping efficiency. The 5' cap is essential for ribosome recruitment in cap-dependent translation. Use co-transcriptional cap analogs like CleanCap® for high-efficiency (~95%) Cap1 structures, or use enzymatic capping methods and verify the output.[15] Cap1 structures are important for evading recognition by the innate immune sensor IFIT1.[15]
Incorrect Poly(A) Tail Length Analyze poly(A) tail length. The absence of a poly(A) tail significantly reduces mRNA stability and translational efficiency.[9] Verify that your IVT template and protocol result in a tail of the desired length (e.g., 75-120 nt).
mRNA Degradation Run a denaturing gel or use a Bioanalyzer. Check for smears or smaller-than-expected bands, which indicate degradation. Ensure RNase-free handling at all stages of production and formulation.
Step 2: Evaluate the mRNA Construct Design

If the mRNA quality is high, the design of the transcript itself may be suboptimal for the N1-Et-Ψ modification.

Potential Issue Recommended Action & Rationale
Suboptimal UTRs Screen different 5' and 3' UTRs. The translational apparatus interacts differently with modified nucleosides. The optimal UTRs for an N1-Et-Ψ mRNA may be different from those used for m1Ψ or unmodified mRNA.[7][8] Test a panel of known high-expression UTRs (e.g., from alpha- or beta-globin) to find the best combination for your specific coding sequence.
Codon Usage Optimize the coding sequence (CDS). While N1-Et-Ψ is incorporated at uridine sites, the overall codon composition affects tRNA availability and ribosome transit speed. Use codon optimization algorithms tailored to the target species (e.g., human or mouse) to enhance translation elongation.
Inhibitory Effect of N1-Et-Ψ Consider an alternative modification. As research has shown N1-Et-Ψ can inhibit translation, the most direct solution may be to switch to a modification known to enhance it, such as N1-methylpseudouridine (m1Ψ) .[1][16] This modification has a proven track record of robustly increasing protein expression in multiple platforms, including approved vaccines.[16]
Step 3: Investigate the In Vivo Environment

If the mRNA construct and quality are sound, factors related to delivery and the host's response may be at play.

Potential Issue Recommended Action & Rationale
Inefficient Delivery Optimize the delivery vehicle (e.g., LNP). Ensure the formulation protects the mRNA from nucleases and facilitates efficient uptake into the target cells. Characterize particle size, zeta potential, and encapsulation efficiency.
Residual Innate Immune Activation Measure inflammatory cytokines. Even with modifications, contaminants or the delivery vehicle itself can trigger an immune response (e.g., via TLRs or the NLRP3 inflammasome).[3][4] This leads to a cytokine milieu that can suppress translation.[17] Ensure all reagents are endotoxin-free.

Comparative Data on mRNA Modifications and Elements

The following tables summarize quantitative findings from literature to guide experimental design.

Table 1: Impact of Nucleoside Modification on Translation

ModificationRelative Protein Expression (Compared to Unmodified)Key FindingCitation
Unmodified Uridine 1x (Baseline)Highly immunogenic, activates PKR, leading to translational suppression.[3][5]
Pseudouridine (Ψ) IncreasedReduces PKR activation and enhances translation.[1]
N1-methylpseudouridine (m1Ψ) Greatly IncreasedStrongly enhances translation by evading immune sensing and increasing ribosome loading.[5][16]
This compound (N1-Et-Ψ) Decreased / Inhibited Reduces immunogenicity but has a negative or inhibitory effect on translation.[1]

Table 2: Influence of mRNA Structural Elements on Translation

ElementConditionEffect on TranslationFinding / RationaleCitation
5' Cap Cap0 vs. Cap1Cap1 is superiorCap1 modification helps the mRNA evade recognition as "non-self" by the IFIT1 protein, preventing translational inhibition.[15]
Poly(A) Tail 0 nt vs. >25 ntPresence is criticalThe poly(A) tail is essential for stimulating cap-dependent translation and promoting mRNA stability.[9][10]
Poly(A) Tail 25 nt vs. 75 nt vs. 100 nt75 nt was optimalIn a study with capped mRNA, a 75 nt tail showed the highest translational rate, suggesting an optimal length for forming a closed-loop structure.[10]
Purification Unpurified vs. HPLC-purifiedHPLC greatly increases expressionHPLC purification effectively removes dsRNA byproducts, preventing activation of translational repressors like PKR.[13][15]

Key Experimental Protocols

Protocol 1: HPLC Purification of IVT mRNA

High-Performance Liquid Chromatography (HPLC) is a crucial step to remove immunogenic dsRNA contaminants from the IVT reaction.

  • System Preparation: Use a system equipped with a UV detector and a denaturing ion-exchange or reverse-phase column suitable for large nucleic acids.

  • Mobile Phase: Prepare RNase-free mobile phases. For ion-exchange, this typically involves a salt gradient (e.g., NaCl or NaClO4) in a buffered solution (e.g., Tris). For reverse-phase, it involves an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) and an organic solvent gradient (e.g., acetonitrile).

  • Sample Preparation: Precipitate the crude IVT mRNA with LiCl to remove unincorporated NTPs and most proteins. Resuspend the pellet in an appropriate RNase-free buffer compatible with the mobile phase.

  • Chromatography:

    • Equilibrate the column with the starting mobile phase condition.

    • Inject the mRNA sample.

    • Run a linear gradient to elute the RNA. The full-length, single-stranded mRNA will elute at a specific salt or solvent concentration, separating it from shorter fragments, abortive sequences, and dsRNA.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection & Desalting: Collect the peak corresponding to the full-length mRNA. Desalt the collected fraction and concentrate it using tangential flow filtration (TFF) or alcohol precipitation.

  • Quality Control: Analyze the purified mRNA using a Bioanalyzer and/or denaturing gel electrophoresis to confirm integrity and purity. Use a dot-blot assay with a dsRNA-specific antibody to confirm depletion of contaminants.[15]

Visual Guides

Diagram 1: General Workflow for mRNA Production and Expression

This diagram outlines the critical steps from the DNA template to in vivo protein production, highlighting key quality control and optimization points.

G cluster_prep Phase 1: mRNA Synthesis cluster_purify Phase 2: Purification & QC cluster_delivery Phase 3: Formulation & Delivery cluster_result Phase 4: In Vivo Outcome pDNA Plasmid DNA Template (with optimized CDS, UTRs) IVT In Vitro Transcription (IVT) with N1-Et-Ψ-TP pDNA->IVT Crude Crude IVT mRNA (contains dsRNA, fragments) IVT->Crude HPLC HPLC Purification Crude->HPLC Pure Purified N1-Et-Ψ mRNA HPLC->Pure QC Quality Control (Bioanalyzer, Dot Blot) Pure->QC LNP LNP Formulation Pure->LNP Inject In Vivo Administration LNP->Inject Uptake Cellular Uptake Inject->Uptake Translate Translation Uptake->Translate Degrade mRNA Degradation Uptake->Degrade Protein Therapeutic Protein Expression Translate->Protein

Caption: Workflow from mRNA synthesis to in vivo expression.

Diagram 2: Troubleshooting Low Protein Expression

This flowchart provides a logical path for diagnosing the cause of poor translational efficiency with N1-Et-Ψ mRNA.

G start Low Protein Expression Observed in vivo q1 Is mRNA pure and intact? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: 1. Perform HPLC Purification 2. Verify 5' Cap & Poly(A) Tail 3. Check integrity on gel a1_no->sol1 q2 Is the mRNA construct optimized? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Action: 1. Screen alternative UTRs 2. Optimize codon usage a2_no->sol2 q3 Is N1-Et-Ψ modification itself the issue? a2_yes->q3 sol3 Action: Test alternative modification, e.g., N1-methylpseudouridine (m1Ψ) q3->sol3 Likely

Caption: Troubleshooting flowchart for low mRNA expression.

Diagram 3: Innate Immune Sensing of IVT mRNA

This diagram illustrates how unmodified mRNA activates translational shutdown pathways and how nucleoside modifications like N1-Et-Ψ are designed to prevent this.

G cluster_unmod Unmodified mRNA cluster_mod N1-Et-Ψ Modified mRNA unmod_mrna Unmodified IVT mRNA (contains dsRNA) tlr TLR7/8, RIG-I unmod_mrna->tlr recognized by pkr PKR, OAS Activation tlr->pkr leads to shutdown Translation Shutdown & mRNA Degradation pkr->shutdown translation Sustained Translation mod_mrna N1-Et-Ψ mRNA (HPLC Purified) evasion Immune Evasion mod_mrna->evasion enables evasion->translation

Caption: Modified mRNA evades innate immune shutdown.

References

Reducing cytotoxicity of synthetic mRNA containing N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of synthetic mRNA containing N1-Ethylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity observed with synthetic mRNA transfection?

A1: Cytotoxicity arising from synthetic mRNA transfection is primarily triggered by the innate immune system's recognition of the mRNA as foreign. This response is mediated by Pattern Recognition Receptors (PRRs) located in the endosomes (Toll-like receptors TLR3, TLR7, TLR8) and the cytoplasm (RIG-I, PKR, OAS).[1][2][3] These receptors can be activated by specific features of the synthetic mRNA, leading to the production of pro-inflammatory cytokines and, in some cases, translational arrest and cell death.[3]

Key triggers for this immune response include:

  • Unmodified Uracil: The innate immune system has evolved to recognize and respond to unmodified uridine (B1682114) in RNA as a potential sign of a viral invader.[2]

  • Double-Stranded RNA (dsRNA) Contaminants: A significant contributor to cytotoxicity is the presence of dsRNA byproducts generated during the in vitro transcription (IVT) process.[2] TLR3, in particular, is a potent sensor of dsRNA.[2]

  • Improper 5' Capping: The absence of a proper Cap1 structure at the 5' end of the mRNA can also lead to its recognition as non-self.[1][3]

Q2: How does the incorporation of this compound reduce the cytotoxicity of synthetic mRNA?

A2: Incorporating modified nucleosides like this compound is a key strategy to diminish the immunogenicity of synthetic mRNA.[4][5] N1-substituted pseudouridines, including N1-methylpseudouridine (which is more extensively studied and shares similar properties), have been shown to be more effective at reducing the innate immune response compared to pseudouridine (B1679824) alone.[6][7][8] This is achieved by altering the conformation of the mRNA, which in turn reduces its ability to bind to and activate PRRs like TLRs.[4][7] Consequently, this leads to a decrease in the production of inflammatory cytokines, reduced translational shutdown, and ultimately, lower cytotoxicity.[4][8]

Q3: What role does mRNA purity play in cytotoxicity, and how can it be improved?

A3: The purity of the mRNA preparation is a critical factor in minimizing cytotoxicity.[9] Contaminants, especially dsRNA, are potent activators of the innate immune response and can significantly contribute to cell death.[2][10] Therefore, purification methods that effectively remove these impurities are essential.

Commonly used purification techniques include:

  • Chromatography: Various chromatography methods such as affinity chromatography (often using oligo(dT) beads to capture the poly-A tail of the mRNA), ion exchange, size exclusion, and hydrophobic interaction chromatography are effective at separating full-length mRNA from contaminants.[10][11][12]

  • Lithium Chloride (LiCl) Precipitation: This method can be used to selectively precipitate mRNA, leaving behind some impurities in the supernatant.[12][]

  • Magnetic Bead-Based Purification: This technique often utilizes oligo(dT)-coated magnetic beads to specifically bind and isolate the polyadenylated mRNA.[11][]

The quality of the purified mRNA can be assessed by ensuring the A260/A280 ratio is between 1.8 and 2.1 and by running a sample on a gel to verify its size and integrity.[9][14]

Troubleshooting Guide

Problem: High levels of cell death are observed after transfection with this compound modified mRNA.

Possible Cause Suggested Solution
Suboptimal Transfection Reagent to mRNA Ratio The ratio of transfection reagent (e.g., lipid-based reagents) to mRNA is critical and needs to be optimized for each cell type. An excess of cationic lipids can be toxic to cells.[14][15] We recommend performing a titration experiment to determine the optimal ratio that provides high transfection efficiency with minimal cytotoxicity. For example, for some reagents, a DNA (µg) to lipid (µl) ratio of 1:2 to 1:3 is a good starting point.[14]
Presence of dsRNA Contaminants Even with modified nucleosides, residual dsRNA from the IVT reaction can induce a strong cytotoxic response.[2][10] Ensure that your mRNA is purified using a robust method to remove dsRNA, such as chromatography.[10][12]
Poor Cell Health or Suboptimal Cell Density Transfecting cells that are unhealthy or at a low confluence can lead to increased cytotoxicity.[9][14] Ensure that cells are healthy, actively dividing, and are at an optimal confluence (typically 70-90%) at the time of transfection.[9][14]
Inappropriate mRNA Design The inclusion of appropriate 5' and 3' untranslated regions (UTRs) can enhance mRNA stability and translation, potentially reducing the required dose and, consequently, cytotoxicity.[9]

Problem: Low protein expression despite successful transfection.

Possible Cause Suggested Solution
Innate Immune Response Activation Even low levels of immune activation can lead to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which shuts down protein synthesis.[4][16] The use of this compound is intended to mitigate this, but if problems persist, ensure the highest purity of your mRNA to remove all dsRNA.
Suboptimal mRNA Concentration The amount of mRNA delivered to the cells can impact protein expression levels. Titrate the amount of mRNA used in the transfection to find the optimal concentration for your specific cell type and application.
Incorrect 5' Cap Structure A proper Cap1 structure is crucial for efficient translation initiation. Using co-transcriptional capping methods like CleanCap™ can ensure high capping efficiency.[17]

Quantitative Data Summary

Table 1: Impact of Nucleoside Modification on Protein Expression and Cytotoxicity

mRNA ModificationRelative Luciferase Activity (in various cell lines)Cell Viability (%)Reference
UnmodifiedBaselineLower[18]
Pseudouridine (Ψ)Increased vs. UnmodifiedImproved vs. Unmodified[4][18]
N1-methylpseudouridine (m1Ψ)Significantly Increased vs. ΨHigher than Ψ[8][18]
N1-substituted Ψ (including N1-ethyl-Ψ)Higher than ΨHigher than Ψ[4]

Note: N1-methylpseudouridine (m1Ψ) is a close analog of this compound and is more extensively documented. The data suggests that N1-alkylation of pseudouridine generally leads to higher protein expression and reduced cytotoxicity compared to pseudouridine alone.[4][8][18]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol provides a general guideline for assessing cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound modified mRNA

  • Transfection reagent

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well, solid white assay plate at a density appropriate for your cell line to reach 70-90% confluence at the time of assay.[9][14]

  • Allow cells to attach and grow for the recommended time (e.g., 24 hours).

  • Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. It is advisable to perform a titration of both the mRNA and the transfection reagent to find the optimal, least toxic concentrations.[19]

  • Add the complexes to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[19]

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the signal from untreated control cells.

Protocol 2: Purification of in vitro Transcribed mRNA using Oligo(dT) Magnetic Beads

This protocol describes a common method for purifying polyadenylated mRNA to remove enzymes, free nucleotides, and dsRNA contaminants.

Materials:

  • In vitro transcription reaction mixture

  • Oligo(dT)-coated magnetic beads

  • Binding/Wash Buffer (high salt)

  • Elution Buffer (low salt or RNase-free water)

  • Magnetic stand

  • RNase-free tubes and pipette tips

Procedure:

  • Equilibrate the oligo(dT) magnetic beads to room temperature and wash them with Binding/Wash Buffer according to the manufacturer's protocol.

  • Add the in vitro transcription reaction mixture to the prepared beads. The high salt concentration in the Binding/Wash Buffer facilitates the hybridization of the mRNA's poly-A tail to the oligo(dT) on the beads.[20]

  • Incubate the mixture at room temperature with gentle rotation to allow for efficient binding.

  • Place the tube on a magnetic stand to capture the beads. Carefully aspirate and discard the supernatant, which contains the impurities.

  • Wash the beads several times with the Binding/Wash Buffer to remove any remaining contaminants. After each wash, use the magnetic stand to retain the beads while discarding the supernatant.

  • After the final wash, remove all residual buffer.

  • Add the Elution Buffer (e.g., RNase-free water) to the beads and incubate at a temperature recommended by the manufacturer (often elevated) to release the mRNA from the beads.

  • Place the tube back on the magnetic stand and carefully transfer the supernatant, which contains the purified mRNA, to a new RNase-free tube.

  • Quantify the purified mRNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Visualizations

Innate_Immune_Sensing_of_Synthetic_mRNA cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_response Cellular Response TLR3 TLR3 Cytokines Pro-inflammatory Cytokines (e.g., IFN-α/β) TLR3->Cytokines TLR78 TLR7/8 TLR78->Cytokines PKR PKR PKR->Cytokines Translation_Arrest Translation Arrest (eIF2α phosphorylation) PKR->Translation_Arrest RIGI RIG-I RIGI->Cytokines OAS OAS OAS->Cytokines mRNA Synthetic mRNA (this compound) mRNA->TLR78 U-rich ssRNA mRNA->RIGI 5' triphosphate dsRNA dsRNA Contaminant dsRNA->TLR3 dsRNA->PKR dsRNA->OAS Cytotoxicity Cytotoxicity/ Apoptosis Cytokines->Cytotoxicity Translation_Arrest->Cytotoxicity

Caption: Innate immune pathways activated by synthetic mRNA.

Experimental_Workflow_for_Cytotoxicity_Reduction cluster_prep mRNA Preparation cluster_transfection Cellular Delivery cluster_analysis Analysis cluster_outcome Outcome IVT In Vitro Transcription (with this compound-TP) Purification Purification (e.g., Chromatography) IVT->Purification QC Quality Control (A260/280, Gel) Purification->QC Complex_Formation Formulate mRNA-Lipid Complexes (Titrate Ratio) QC->Complex_Formation Cell_Culture Seed Cells (70-90% confluence) Transfection Transfect Cells Cell_Culture->Transfection Complex_Formation->Transfection Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Transfection->Viability_Assay Expression_Assay Measure Protein Expression (e.g., Luciferase, GFP) Transfection->Expression_Assay Result High Viability & High Expression Viability_Assay->Result Expression_Assay->Result

Caption: Workflow for minimizing cytotoxicity of modified mRNA.

References

Validation & Comparative

N1-Ethylpseudouridine vs. N1-Methylpseudouridine in mRNA Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA vaccine development has been revolutionized by the introduction of modified nucleosides that enhance protein expression while mitigating the innate immune response. Among the most promising of these are N1-methylpseudouridine (N1-m-Ψ), a cornerstone of the approved COVID-19 mRNA vaccines, and the closely related N1-ethylpseudouridine (N1-E-Ψ). This guide provides an objective comparison of these two critical components, supported by available experimental data, to inform rational vaccine design and development.

Executive Summary

Both N1-methylpseudouridine and this compound significantly improve the performance of mRNA vaccines compared to unmodified mRNA or even first-generation modifications like pseudouridine (B1679824) (Ψ). N1-m-Ψ is extensively documented to dramatically increase protein expression and reduce immunogenicity, a fact underscored by its use in the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[1] Emerging data on N1-E-Ψ suggests a comparable performance profile, positioning it as a viable alternative in mRNA therapeutic development.

Performance Data: A Head-to-Head Comparison

Quantitative data for a direct, side-by-side comparison of this compound and N1-Methylpseudouridine in a single peer-reviewed study is limited. However, by combining data from a key study on N1-m-Ψ and a conference presentation on various N1-substituted pseudouridines, we can construct a comparative overview.

Performance MetricThis compound (N1-E-Ψ)N1-Methylpseudouridine (N1-m-Ψ)Unmodified Uridine (U)Pseudouridine (Ψ)Data Source
Protein Expression (Luciferase Assay in THP-1 cells) Activity close to N1-m-Ψ and higher than Ψ~13-fold higher than ΨBaselineLower than N1-substituted derivatives[2]
Immunogenicity (TNF-α Secretion in PBMCs) Not explicitly reportedSignificantly lower than U and ΨHighLower than UAndries et al., 2015
Cell Viability/Toxicity (MTT Assay) Decreased cell toxicity compared to WT and ΨImproved cellular viability compared to ΨBaselineLower viability than N1-substituted derivatives[2]

Signaling Pathways and Mechanisms of Action

The enhanced performance of mRNA incorporating N1-m-Ψ and N1-E-Ψ is primarily attributed to their ability to evade recognition by innate immune sensors, such as Toll-like receptors (TLRs), and to enhance the efficiency of the translational machinery.

Innate_Immune_Evasion cluster_cell Immune Cell cluster_endosome Endosome TLR TLR7/8 Immune_Response Type I IFN & Inflammatory Cytokines TLR->Immune_Response Activation mRNA_unmodified Unmodified mRNA (U) mRNA_unmodified->TLR Strong Recognition mRNA_modified Modified mRNA (N1-m-Ψ / N1-E-Ψ) mRNA_modified->TLR Reduced Recognition Translation Ribosome (Protein Expression) mRNA_modified->Translation Enhanced Translation Immune_Response->Translation Inhibition

Figure 1. Evasion of Innate Immunity by Modified mRNA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of N1-m-Ψ and N1-E-Ψ.

In Vitro Transcription of Modified mRNA

The synthesis of mRNA incorporating modified nucleosides is a critical first step.

IVT_Workflow DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription Reaction DNA_Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + Modified UTP (N1-m-ΨTP or N1-E-ΨTP) NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification Purification (e.g., LiCl precipitation, chromatography) DNase_Treatment->Purification Modified_mRNA Purified Modified mRNA Purification->Modified_mRNA

Figure 2. In Vitro Transcription Workflow.

Protocol Details:

  • Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is used.

  • Transcription Reaction: The in vitro transcription reaction is typically carried out for 2-4 hours at 37°C. A typical reaction mixture includes:

    • T7 RNA polymerase

    • Transcription buffer

    • ATP, GTP, CTP

    • Complete replacement of UTP with N1-methylpseudouridine-5'-triphosphate or this compound-5'-triphosphate.

    • 5' cap analog (e.g., CleanCap™)

  • DNase Treatment: Following transcription, the DNA template is removed by incubation with DNase I.

  • Purification: The synthesized mRNA is purified, often by lithium chloride precipitation, to remove enzymes, unincorporated nucleotides, and other reaction components.

Luciferase Expression Assay in THP-1 Cells

This assay quantifies protein expression from the modified mRNA.

Protocol Summary:

  • Cell Culture: Human THP-1 monocytes are cultured in appropriate media.

  • Transfection: The purified, modified mRNA encoding firefly luciferase is transfected into the THP-1 cells using a suitable transfection reagent.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for mRNA translation.

  • Cell Lysis: The cells are lysed to release the expressed luciferase.

  • Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light is proportional to the amount of luciferase protein expressed.

In Vitro Immunogenicity Assay

This assay measures the innate immune response triggered by the modified mRNA.

Protocol Outline:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Transfection: PBMCs are transfected with the different mRNA constructs (unmodified, Ψ-modified, N1-m-Ψ-modified).

  • Incubation: The cells are incubated for a specified time (e.g., 18-24 hours).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of inflammatory cytokines, such as TNF-α and IL-1β, is measured using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

N1-methylpseudouridine has established itself as the gold standard for nucleoside modification in mRNA vaccines, offering a potent combination of high translational efficiency and low immunogenicity. The available data for this compound indicates that it is a highly promising alternative, with performance metrics that appear to be on par with N1-m-Ψ. For drug development professionals, the choice between these two modifications may come down to factors such as intellectual property, supply chain availability, and specific performance characteristics in the context of a particular vaccine candidate. Further peer-reviewed, direct comparative studies are warranted to fully elucidate the nuanced differences between this compound and N1-methylpseudouridine and to guide the next generation of mRNA therapeutics.

References

A Comparative Analysis of Pseudouridine, N1-Methylpseudouridine, and N1-Ethylpseudouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic chemical modifications of nucleosides that enhance mRNA stability, increase protein translation, and reduce innate immunogenicity. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have emerged as critical components. This guide provides an objective, data-driven comparison of pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and the more recent N1-ethylpseudouridine (Et1Ψ), summarizing their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of Ψ, m1Ψ, and Et1Ψ based on published literature. It is important to note that while Ψ and m1Ψ have been extensively compared, data for Et1Ψ is less comprehensive and primarily available from preliminary studies.

Parameter Pseudouridine (Ψ) N1-Methylpseudouridine (m1Ψ) This compound (Et1Ψ) Supporting Evidence
Translation Efficiency Enhanced compared to unmodified uridine.Significantly higher than Ψ; considered the gold standard for robust protein expression.[1]Comparable to or slightly higher than Ψ, and close to the activity of m1Ψ in some cell lines.[2][3]Andries et al. (2015) reported up to ~13-fold higher reporter gene expression for m1Ψ compared to Ψ in cell lines.[1] Preliminary data from TriLink BioTechnologies suggests Et1Ψ has high translational activity in THP-1 cells.[2][3]
Immunogenicity Reduced compared to unmodified uridine.Lower immunogenicity than Ψ; significantly dampens the innate immune response.[1]Potentially lower immunogenicity than Ψ, with decreased cell toxicity observed in THP-1 cells.[2]Studies by Karikó et al. established that Ψ reduces TLR-mediated immune activation. Andries et al. demonstrated that m1Ψ-modified mRNA resulted in reduced intracellular innate immunogenicity compared to Ψ-modified mRNA.[1]
mRNA Stability Increased biological stability compared to unmodified mRNA.[4]Enhanced stability, contributing to prolonged protein expression.Data on direct stability comparisons are limited.The inherent structure of pseudouridine contributes to increased stability against enzymatic degradation.[4] The superior performance of m1Ψ in vivo suggests enhanced stability.

Note: The data for this compound is based on preliminary findings and may require further validation through peer-reviewed studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization based on specific experimental conditions.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating Ψ, m1Ψ, or Et1Ψ.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • Pseudouridine-5'-Triphosphate (ΨTP), N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP), or this compound-5'-Triphosphate (Et1ΨTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleoside triphosphates (with the modified UTP replacing standard UTP), RNase inhibitor, and the linearized DNA template.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using a suitable RNA purification kit following the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.

In Vitro Translation Assay (Luciferase Reporter)

This protocol measures the translational efficiency of the modified mRNAs in cultured cells.

Materials:

  • HEK293T or other suitable cell line

  • Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • On the day of transfection, dilute the modified mRNA and the transfection reagent separately in serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the transfection complexes to the cells.

  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to the total protein concentration of the cell lysate.

Assessment of mRNA Stability in a Cell-Free System

This protocol provides a method to evaluate the intrinsic stability of modified mRNA in the presence of cellular extracts.

Materials:

  • Modified mRNA

  • HeLa cell S100 cytoplasmic extract (or other suitable cell extract)

  • Reaction buffer

  • RNase inhibitor

  • RNA extraction kit

  • Quantitative real-time PCR (qRT-PCR) system and reagents

Procedure:

  • Incubate the modified mRNA with the cell extract in the reaction buffer at 37°C.

  • Collect aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Immediately stop the degradation reaction in the collected aliquots by adding an RNase inhibitor and placing on ice.

  • Extract the remaining mRNA from each time point using an RNA extraction kit.

  • Quantify the amount of remaining mRNA at each time point using qRT-PCR.

  • Calculate the half-life of each modified mRNA by plotting the percentage of remaining mRNA against time.

Quantification of Cytokine Induction in Immune Cells

This protocol assesses the immunogenicity of modified mRNA by measuring the induction of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • Modified mRNA

  • Transfection reagent suitable for primary cells

  • RPMI-1640 medium supplemented with fetal bovine serum

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Seed the PBMCs in a multi-well plate.

  • Prepare transfection complexes with the modified mRNA as described in the in vitro translation protocol.

  • Add the transfection complexes to the PBMCs.

  • Incubate the cells for 24 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Innate Immune Signaling Pathways Modulated by mRNA Modifications

The following diagram illustrates the key innate immune pathways that are activated by unmodified single-stranded RNA and how modifications like pseudouridine and its derivatives can dampen this response.

InnateImmuneSignaling cluster_extracellular Endosome cluster_cytosol Cytosol Unmodified ssRNA Unmodified ssRNA TLR78 TLR7/8 Unmodified ssRNA->TLR78 MyD88 MyD88 TLR78->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB TypeI_IFN Type I IFN Production IRF7->TypeI_IFN ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines Modified mRNA Ψ, m1Ψ, Et1Ψ -modified mRNA Translation Enhanced Translation Modified mRNA->Translation Reduced_Recognition Reduced Recognition by TLRs Modified mRNA->Reduced_Recognition Reduced_Recognition->TLR78

Caption: Modified mRNAs evade endosomal TLR7/8 recognition, reducing inflammatory responses.

Experimental Workflow for Comparative Analysis

The diagram below outlines a typical experimental workflow for the comparative analysis of different pseudouridine-modified mRNAs.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis & QC cluster_analysis Functional & Immunological Analysis cluster_data Data Analysis & Comparison IVT In Vitro Transcription (Ψ, m1Ψ, Et1Ψ) Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Cell Transfection (e.g., HEK293T, PBMCs) QC->Transfection Translation_Assay Translation Efficiency (Luciferase Assay) Transfection->Translation_Assay Stability_Assay mRNA Stability Assay (qRT-PCR) Transfection->Stability_Assay Immuno_Assay Immunogenicity (Cytokine ELISA) Transfection->Immuno_Assay Data_Analysis Comparative Data Analysis Translation_Assay->Data_Analysis Stability_Assay->Data_Analysis Immuno_Assay->Data_Analysis

Caption: Workflow for comparing modified mRNAs from synthesis to functional analysis.

References

Confirming N1-Ethylpseudouridine Modification by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of RNA modifications is paramount for ensuring the efficacy and safety of novel therapeutics. N1-Ethylpseudouridine (e¹Ψ), a synthetic analog of the naturally occurring pseudouridine (B1679824), is a modification of growing interest. Its incorporation into mRNA therapeutics aims to enhance stability and translational efficiency while mitigating innate immune responses. Mass spectrometry stands as the gold standard for the definitive identification and quantification of such modifications.

This guide provides a comparative overview of mass spectrometry-based methods for the confirmation of this compound in RNA. We will explore both chemical derivatization and label-free approaches, presenting their principles, workflows, and a detailed experimental protocol for the most widely applicable method.

Comparison of Mass Spectrometry-Based Methods for this compound Confirmation

The primary challenge in detecting pseudouridine and its analogs is that they are isomers of uridine, meaning they have the same mass. Therefore, mass spectrometry methods must rely on other distinguishing features, such as unique fragmentation patterns or the selective addition of a chemical tag. This compound introduces an additional ethyl group, resulting in a predictable mass shift that aids in its initial identification.

Here, we compare three principal mass spectrometry-based strategies that can be adapted for the confirmation of this compound:

  • Label-Free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a direct approach that relies on the inherent differences in fragmentation between this compound and other nucleosides.

  • Chemical Derivatization with Acrylonitrile followed by Mass Spectrometry: This method introduces a specific chemical tag to pseudouridine and its N1-alkylated analogs, creating a unique mass signature for detection.

  • Chemical Derivatization with CMC (N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide) followed by Mass Spectrometry: Similar to acrylonitrile, CMC adds a mass tag, facilitating the identification of the modified nucleoside.

The following table summarizes the key performance characteristics of these methods.

Method Principle Throughput Sensitivity Quantitative Capability Key Advantages Key Limitations
Label-Free LC-MS/MS Exploits the unique fragmentation pattern of the C-C glycosidic bond in pseudouridine analogs, which is more stable than the N-glycosidic bond of uridine.HighHighExcellent (with stable isotope standards)Direct method, no chemical derivatization required, provides structural information.Requires high-resolution mass spectrometry to distinguish from potential isobaric interferences.
Acrylonitrile Derivatization Selective cyanoethylation of the N1 position of pseudouridine analogs at pH 8.8, adding a mass of 53 Da.[1]MediumHighGoodSpecific for pseudouridine and its N1-unsubstituted analogs. N1-ethylation may hinder this reaction, making it a useful comparative tool.The N1-ethyl group may inhibit the reaction, requiring careful optimization.
CMC Derivatization Carbodiimide chemistry targets the N3 position of pseudouridine and its analogs, adding a mass of 252 Da.LowMediumSemi-quantitativeWell-established for pseudouridine.Reaction can have side products and may not be fully specific, requiring careful cleanup.

Experimental Workflow for this compound Confirmation

The general workflow for analyzing RNA modifications by mass spectrometry involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical bottom-up approach for identifying this compound within an RNA sequence.

experimental_workflow Experimental Workflow for this compound Confirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis RNA RNA containing this compound Digest Enzymatic Digestion (e.g., RNase T1, RNase A) RNA->Digest Oligos Resulting Oligonucleotides Digest->Oligos LC Liquid Chromatography (Reverse-Phase) Oligos->LC Inject MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Masses) CID->MS2 Sequence Sequence Identification MS2->Sequence Analyze Modification Modification Localization Sequence->Modification Quant Quantification Modification->Quant

Caption: A generalized workflow for identifying this compound in RNA using a bottom-up mass spectrometry approach.

Detailed Experimental Protocol: Label-Free LC-MS/MS

This protocol is adapted from established methods for the analysis of N1-methylpseudouridine-containing mRNA and is expected to be highly effective for this compound with minor modifications.[2]

1. Enzymatic Digestion of RNA

  • Objective: To break down the RNA into smaller, manageable oligonucleotides for mass spectrometry analysis.

  • Procedure:

    • To 1-5 µg of purified RNA, add 1 µL of RNase T1 (1 U/µL) in a final volume of 20 µL of 10 mM Tris-HCl, pH 7.5.

    • Incubate the reaction at 37°C for 1 hour.

    • For complete digestion to nucleosides, a cocktail of nucleases (e.g., Nuclease P1, Benzonase) and phosphatases can be used.

2. Liquid Chromatography Separation

  • Objective: To separate the resulting oligonucleotides based on their physicochemical properties before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).

  • Mobile Phases:

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 200 µL/min.

3. Mass Spectrometry Analysis

  • Objective: To determine the mass-to-charge ratio of the intact oligonucleotides and their fragments to identify the sequence and locate the modification.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS1 Scan (Full Scan):

    • Mass Range: m/z 300-2000

    • Resolution: >70,000

  • MS2 Scan (Tandem MS):

    • Data-dependent acquisition selecting the top 5-10 most abundant precursor ions from the MS1 scan for fragmentation.

    • Collision Energy: Optimized for oligonucleotide fragmentation (typically 20-40 arbitrary units).

Expected Fragmentation of this compound

While specific experimental data for this compound is not widely published, we can predict its fragmentation pattern based on the known behavior of pseudouridine and the presence of the N1-ethyl group. The C-C glycosidic bond in pseudouridine is more stable than the N-glycosidic bond in uridine, leading to characteristic fragment ions.

For pseudouridine, a key diagnostic fragment ion is observed at m/z 207.04, corresponding to the doubly dehydrated nucleoside anion.[3] For this compound, we would expect a similar fragmentation pattern, but with a mass shift corresponding to the addition of an ethyl group (C₂H₄), which has a mass of 28.03 Da. Therefore, a diagnostic fragment ion for this compound would be expected at approximately m/z 235.07.

The following diagram illustrates the logical relationship for identifying this compound based on its expected mass and fragmentation.

logic_diagram cluster_evidence Experimental Evidence cluster_conclusion Conclusion Mass Accurate Mass Measurement (Precursor Ion) Confirmation Confirmation of This compound Mass->Confirmation Matches theoretical mass of oligonucleotide + C2H4 Fragment Characteristic Fragmentation (MS2 Spectrum) Fragment->Confirmation Presence of diagnostic fragment ion (e.g., m/z ~235.07)

Caption: Logical diagram for the confirmation of this compound.

Quantitative Analysis

For quantitative analysis, a bottom-up approach using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or Orbitrap mass spectrometer, respectively, is recommended. This involves monitoring specific precursor-to-fragment ion transitions that are unique to this compound. The use of stable isotope-labeled internal standards, where the RNA of interest is synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N), allows for the most accurate quantification.

Alternative and Complementary Methods

While mass spectrometry is the definitive method, other techniques can provide complementary information:

  • Next-Generation Sequencing (NGS): Certain NGS methods can be adapted to detect RNA modifications, often by observing specific mutational signatures or reverse transcriptase stops after chemical treatment. However, these methods are indirect and require validation by mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For highly purified and concentrated samples, 2D NMR can provide detailed structural information and unambiguously confirm the presence and location of this compound. However, NMR is a low-throughput and less sensitive technique compared to mass spectrometry.

Conclusion

Mass spectrometry, particularly high-resolution LC-MS/MS, provides a robust and sensitive platform for the unambiguous confirmation of this compound in RNA. The label-free approach is often preferred for its directness and high-throughput capabilities. While specific fragmentation data for this compound is still emerging, the well-established principles of pseudouridine analysis provide a strong framework for its confident identification and quantification. For researchers in drug development, leveraging these mass spectrometry-based methods is crucial for ensuring the quality, consistency, and performance of this compound-modified RNA therapeutics.

References

A Comparative In Vivo Analysis of N1-Modified Pseudouridine and Unmodified mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vivo Immunogenic Profiles

The burgeoning field of mRNA therapeutics and vaccines hinges on the molecule's ability to express a desired protein without eliciting a detrimental immune response. A key strategy to mitigate the inherent immunogenicity of in vitro transcribed (IVT) mRNA is the incorporation of modified nucleosides. This guide provides a detailed in vivo comparison of the immunogenicity of unmodified mRNA versus mRNA containing N1-methylpseudouridine (m1Ψ), a state-of-the-art modification analogous to N1-Ethylpseudouridine. The data presented herein is derived from preclinical studies and is intended to inform the design and development of next-generation mRNA-based technologies.

Executive Summary

The incorporation of N1-methylpseudouridine into mRNA molecules is a widely adopted strategy to diminish innate immune activation. This modification allows the mRNA to better evade recognition by pattern recognition receptors (PRRs), leading to a more favorable safety profile and sustained protein expression. While unmodified mRNA can elicit robust adaptive immune responses, it often comes at the cost of higher inflammatory cytokine induction. However, the immunogenicity profile is also heavily influenced by the delivery vehicle, such as lipid nanoparticles (LNPs), and the route of administration. This guide will delve into the quantitative differences in immune responses, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Immune Responses

The following tables summarize key quantitative data from preclinical studies in mice and non-human primates, comparing the in vivo immunogenicity of N1-methylpseudouridine-modified mRNA (m1Ψ-mRNA) and unmodified mRNA (u-mRNA).

Table 1: In Vivo Cytokine Response in Mice Following Systemic Administration of mRNA-LNPs

Cytokineu-mRNA (fold change over control)m1Ψ-mRNA (fold change over control)Key Findings
IFN-α Significantly ElevatedModerately ElevatedUnmodified mRNA induces a stronger Type I interferon response, indicative of potent innate immune activation.
IL-6 ElevatedSignificantly ElevatedIn some contexts, modified mRNA has been shown to induce higher levels of the inflammatory cytokine IL-6.[1]
TNF-α ElevatedModerately ElevatedUnmodified mRNA generally leads to higher levels of pro-inflammatory cytokines like TNF-α.
IL-12p70 Moderately ElevatedSlightly ElevatedA key cytokine for Th1 cell differentiation, its induction is more pronounced with unmodified mRNA.
IP-10 (CXCL10) Significantly ElevatedElevatedThis chemokine, induced by interferons, is strongly upregulated by unmodified mRNA.[2]

Table 2: Adaptive Immune Response in Rhesus Macaques Following Intramuscular Immunization

Immune Response Metricu-mRNA (160 µg)m1Ψ-mRNA (400 µg and 800 µg)Key Findings
Antigen-Specific Antibody Titer Comparable to m1Ψ-mRNAComparable to u-mRNADespite differences in innate immunity, both platforms elicited similar levels of antigen-specific antibodies.[1]
Antigen-Specific T-cell Response Comparable to m1Ψ-mRNAComparable to u-mRNAThe magnitude and kinetics of T-cell responses were found to be similar between the two mRNA constructs.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of mRNA immunogenicity.

In Vivo mRNA-LNP Administration and Sample Collection in Mice

This protocol outlines the procedure for the systemic delivery of mRNA-LNPs to mice and the subsequent collection of serum for cytokine analysis.

  • mRNA-LNP Formulation: mRNA (unmodified or m1Ψ-modified) is encapsulated in lipid nanoparticles (LNPs) using a microfluidic mixing device. The LNPs are characterized for size, polydispersity, and encapsulation efficiency.[3][4]

  • Animal Model: 6-8 week old BALB/c or C57BL/6 mice are used.

  • Administration: Mice are intravenously injected via the tail vein with a specific dose of mRNA-LNP (e.g., 1 mg/kg) diluted in sterile, endotoxin-free phosphate-buffered saline (PBS). A control group receives PBS alone.

  • Sample Collection: At various time points post-injection (e.g., 2, 6, 24, and 48 hours), blood is collected via cardiac puncture or from the submandibular vein.

  • Serum Preparation: Blood is allowed to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C. The resulting serum is collected and stored at -80°C until analysis.

Serum Cytokine Analysis using Luminex Multiplex Assay

This protocol describes the quantification of multiple cytokines from mouse serum using a bead-based immunoassay.

  • Reagents and Materials: A commercial mouse cytokine multiplex kit (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Assay) is used according to the manufacturer's instructions.[5]

  • Assay Principle: The assay utilizes antibody-coupled magnetic beads, each specific for a different cytokine.

  • Procedure:

    • Serum samples are thawed on ice and centrifuged to remove any precipitates.

    • A 96-well filter plate is pre-wetted, and the wash solution is removed by vacuum.

    • The antibody-coupled beads are added to each well, followed by the serum samples and standards.

    • The plate is incubated on a shaker at room temperature for 2 hours.

    • After washing the beads, a biotinylated detection antibody solution is added, and the plate is incubated for 1 hour.

    • Streptavidin-phycoerythrin (PE) is added after another wash step, and the plate is incubated for 30 minutes.

    • The beads are resuspended in wash buffer and the plate is read on a Luminex instrument.[6][7]

  • Data Analysis: The concentration of each cytokine is determined from the standard curve using the instrument's software.

Analysis of Immune Cell Activation by Flow Cytometry

This protocol details the staining of immune cells from the spleen or blood to assess their activation state.

  • Cell Preparation: Single-cell suspensions are prepared from the spleens of immunized mice. For blood, red blood cells are lysed.

  • Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, dendritic cells) and activation markers (e.g., CD69, CD86).

  • Intracellular Staining (for cytokines): For intracellular cytokine analysis, cells are stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) for several hours. After surface staining, cells are fixed and permeabilized before staining with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).[8]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using appropriate software to quantify the frequency of activated cell populations and cytokine-producing cells.[9][10][11][12]

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cluster_outcome Outcome u_mRNA Unmodified mRNA LNP Lipid Nanoparticle Formulation u_mRNA->LNP m_mRNA m1Ψ-modified mRNA m_mRNA->LNP Mice Mouse Groups (n=5-10/group) Injection Intravenous Injection Mice->Injection Blood Blood/Spleen Collection Injection->Blood Cytokine Serum Cytokine Analysis (Luminex) Blood->Cytokine Flow Immune Cell Activation (Flow Cytometry) Blood->Flow Data Comparative Immunogenicity Profile Cytokine->Data Flow->Data

Caption: Experimental workflow for in vivo comparison.

innate_immune_pathways cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA cluster_downstream Downstream Signaling u_mRNA Unmodified mRNA TLR7 TLR7/8 (Endosome) u_mRNA->TLR7 High Affinity RIGI RIG-I (Cytosol) u_mRNA->RIGI High Affinity MyD88 MyD88/MAVS TLR7->MyD88 RIGI->MyD88 m_mRNA m1Ψ-modified mRNA m_TLR7 TLR7/8 (Endosome) m_mRNA->m_TLR7 Low Affinity m_RIGI RIG-I (Cytosol) m_mRNA->m_RIGI Low Affinity m_TLR7->MyD88 m_RIGI->MyD88 IRFs IRF3/7 Activation MyD88->IRFs NFkB NF-κB Activation MyD88->NFkB IFN Type I Interferons (IFN-α/β) IRFs->IFN Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Innate immune recognition of mRNA.

Conclusion

The choice between N1-modified pseudouridine (B1679824) and unmodified mRNA for in vivo applications is context-dependent. For therapeutic applications requiring high levels of protein expression with minimal immune activation, N1-methylpseudouridine-modified mRNA is generally the superior choice. This modification significantly dampens the innate immune response, particularly the production of type I interferons. However, for vaccine applications where a certain level of innate immune stimulation is desirable to enhance the adaptive immune response, highly purified, sequence-optimized unmodified mRNA can be a viable option. Despite inducing a more pronounced initial inflammatory response, it can lead to comparable and potent antibody and T-cell responses. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the design and evaluation of their mRNA-based constructs.

References

Evaluating Protein Expression from N1-Ethylpseudouridine Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the strategic modification of nucleosides is paramount for optimizing protein expression and mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the industry standard, ongoing research explores novel modifications to further refine mRNA performance. This guide provides an objective comparison of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA with other common alternatives, supported by experimental data and detailed protocols.

Introduction to mRNA Modifications

Synthetic messenger RNA (mRNA) holds immense promise for applications ranging from vaccines to protein replacement therapies. However, unmodified in vitro transcribed (IVT) mRNA can be recognized by the host's innate immune system as foreign, leading to inflammatory responses and reduced protein translation[1][2][3]. Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, detect features common to viral RNA, triggering signaling cascades that can result in cytokine production and the shutdown of protein synthesis[2][4].

To circumvent these issues, naturally occurring nucleoside modifications are incorporated into synthetic mRNA. Pseudouridine (B1679824) (Ψ) and, more effectively, N1-methylpseudouridine (m1Ψ), have been shown to significantly reduce immunogenicity while enhancing the stability and translational efficiency of the mRNA molecule[1][3][5][6][7][8]. These modifications are now central to the success of approved mRNA vaccines and therapeutics[3][8]. This compound (N1-Et-Ψ) is a more recent modification being explored for its potential to fine-tune these properties.

Comparative Analysis of mRNA Modifications

Recent studies have evaluated how different chemical groups at the N1 position of pseudouridine impact mRNA function. The addition of a simple ethyl group in N1-Et-Ψ has been shown to have a distinct and significant effect on translation compared to the methyl group in the widely used m1Ψ.

Protein Expression

Contrary to the translation-enhancing effects of m1Ψ, evidence suggests that the ethylation at the N1 position of pseudouridine negatively impacts protein expression.

A key study directly comparing various modifications found that N1-Et-Ψ hindered mRNA translation[5]. This indicates that while the C5-C1' glycosidic bond of pseudouridine is important, the specific nature of the substitution at the N1 position is a critical determinant of translational efficiency. In contrast, m1Ψ has been repeatedly shown to outperform Ψ in enhancing protein expression in various cell lines and in vivo[6][7][9].

Table 1: Relative Protein Expression of Modified mRNA

mRNA ModificationReporter GeneCell Line / SystemRelative Protein Expression vs. UnmodifiedReference
Unmodified UridineLuciferase, EGFPVariousBaseline[6][7]
Pseudouridine (Ψ)Luciferase, EGFPVariousIncreased[2][5][7]
N1-methylpseudouridine (m1Ψ)Luciferase, EGFPVariousSignificantly Increased[6][7][9]
This compound (N1-Et-Ψ) LuciferaseHEK293TDecreased / Hindered [5]
5-methoxyuridine (5moU)LuciferaseHEK293TDecreased (partially rescued by sequence optimization)[5]

Note: The table summarizes qualitative findings from cited literature. Direct quantitative comparison from a single study is presented where available.

Immunogenicity

A primary goal of mRNA modification is to evade innate immune sensing. Studies show that like m1Ψ, the N1-Et-Ψ modification is effective at reducing the immunogenic profile of synthetic mRNA.

While unmodified mRNA can trigger the release of pro-inflammatory cytokines such as IL-6, TNF-α, and CXCL10, the incorporation of modified nucleosides, including N1-Et-Ψ, has been shown to render the mRNA non-immunogenic[5][6]. This suggests that the ethyl group at the N1 position does not disrupt the structural changes that allow pseudouridine-containing mRNA to evade recognition by key immune sensors.

Table 2: Immunogenicity Profile of Modified mRNA

mRNA ModificationKey Cytokines MeasuredCell LineImmunogenic ResponseReference
Unmodified UridineIL-6, TNF-α, CXCL10Fibroblast-like synoviocytesUpregulated[6]
Pseudouridine (Ψ)VariousDendritic CellsReduced[5]
N1-methylpseudouridine (m1Ψ)IL-6, TNF-α, CXCL10Fibroblast-like synoviocytesSuppressed[6]
This compound (N1-Et-Ψ) IFN-βHEK293TReduced / Non-immunogenic [5]

Experimental Workflows and Signaling

The evaluation of novel mRNA modifications follows a standardized workflow from synthesis to functional analysis. Understanding the underlying biological pathways that these modifications influence is crucial for interpreting experimental outcomes.

Experimental_Workflow cluster_0 1. Template Preparation cluster_1 2. mRNA Synthesis cluster_2 3. mRNA Processing & Purification cluster_3 4. Formulation & Delivery cluster_4 5. Functional Analysis pcr PCR Amplification of DNA Template ivt In Vitro Transcription (IVT) with Modified NTPs (e.g., N1-Et-ΨTP) pcr->ivt linearize Plasmid Linearization linearize->ivt capping 5' Capping (Co-transcriptional or Enzymatic) ivt->capping tailing 3' Poly(A) Tailing capping->tailing purify Purification (e.g., Chromatography) tailing->purify formulate Lipid Nanoparticle (LNP) Formulation purify->formulate transfect Transfection into Cells purify->transfect formulate->transfect protein_exp Protein Expression Analysis (Luciferase Assay, Western Blot, Microscopy) transfect->protein_exp immuno Immunogenicity Assay (Cytokine Profiling via ELISA) transfect->immuno

Caption: General experimental workflow for evaluating modified mRNA.

Modified nucleosides primarily function by preventing the activation of endosomal and cytosolic RNA sensors. The diagram below illustrates the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune response to foreign RNA, which is dampened by modifications like pseudouridine and its derivatives.

Innate_Immune_Signaling cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus unmod_mrna Unmodified mRNA tlr7 TLR7/8 unmod_mrna->tlr7 Activates mod_mrna Modified mRNA (Ψ, m1Ψ, N1-Et-Ψ) mod_mrna->tlr7 Inhibits Activation myd88 MyD88 tlr7->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines & Type I IFN nfkb->cytokines irf7->cytokines translation_shutdown Translation Shutdown cytokines->translation_shutdown

Caption: Simplified TLR7/8 signaling pathway for innate sensing of RNA.

Detailed Experimental Protocols

Reproducible evaluation of mRNA modifications requires meticulous experimental procedures. The following are summarized protocols for key steps in the workflow.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA from a DNA template, incorporating modified nucleoside triphosphates.

  • Template Preparation : A linearized plasmid or a PCR product containing a T7 promoter, the gene of interest (e.g., EGFP or Luciferase), and a poly(A) tail sequence is used as the DNA template[][11].

  • Reaction Mixture : In an RNase-free tube, combine the following at room temperature:

    • Nuclease-free water

    • 5x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, GTP, CTP solution (100 mM each)

    • This compound-5'-Triphosphate (N1-Et-ΨTP) to fully replace UTP

    • DNA Template (approx. 1 µg)

    • T7 RNA Polymerase

  • Incubation : Incubate the reaction at 37°C for 2-4 hours[12].

  • Template Removal : Add DNase I to the mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template[13].

  • Purification : Purify the synthesized mRNA using a suitable method such as LiCl precipitation or silica-based column purification to remove enzymes, unincorporated nucleotides, and DNA fragments.

mRNA Transfection into Mammalian Cells

This protocol describes the delivery of synthesized mRNA into cultured cells to assess protein expression.

  • Cell Culture : One day before transfection, seed mammalian cells (e.g., HEK293, HeLa) in a multi-well plate to achieve 70-90% confluency on the day of the experiment[14][15].

  • Complex Formation :

    • Dilute the purified mRNA (e.g., 2.5 µg for a 6-well plate) in a serum-free medium like Opti-MEM[15].

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine, RmesFect™) in the same serum-free medium[16].

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form[15].

  • Transfection :

    • Replace the culture medium in the wells with fresh, pre-warmed complete medium.

    • Add the mRNA-lipid complexes dropwise to the cells[15].

  • Incubation : Incubate the cells at 37°C in a CO₂ incubator for 6-48 hours before analysis. Peak protein expression is typically observed between 24-48 hours[14].

Quantification of Protein Expression

Protein expression can be assessed using various methods depending on the reporter protein.

  • For Fluorescent Proteins (e.g., EGFP) :

    • Fluorescence Microscopy : Observe and capture images of the cells 18-24 hours post-transfection using a fluorescence microscope with an appropriate filter set (e.g., FITC)[6][14].

    • Flow Cytometry : For a quantitative measure of the percentage of expressing cells and expression intensity, cells can be trypsinized, washed, and analyzed by flow cytometry.

  • For Luciferase :

    • Lysis : Wash cells with PBS and then add a passive lysis buffer.

    • Luminometry : Add a luciferase assay substrate to the cell lysate and immediately measure the luminescence using a luminometer or a plate reader with luminescence capability[17].

  • Western Blotting :

    • Prepare cell lysates and determine total protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the expressed protein (e.g., anti-EGFP) to confirm protein size and relative abundance[6].

Conclusion

The choice of nucleoside modification is a critical parameter in the design of therapeutic mRNA. The available data indicates that while this compound (N1-Et-Ψ) successfully reduces the immunogenicity of synthetic mRNA, similar to the established N1-methylpseudouridine (m1Ψ), it has a detrimental effect on translational efficiency[5]. In contrast, m1Ψ provides a dual benefit of significantly enhanced protein expression and suppressed immune activation[6][7].

This comparative analysis suggests that for applications requiring high levels of protein production, such as vaccines and most protein replacement therapies, m1Ψ remains the superior choice over N1-Et-Ψ. However, the distinct properties of N1-Et-Ψ could be explored in contexts where lower, controlled protein expression might be desirable or where the specific structural effects of the ethyl group could confer other advantages not yet fully characterized. Further research is needed to fully elucidate the structure-function relationship of N1-substitutions on pseudouridine and to expand the toolkit of modifications for precisely engineering mRNA therapeutics.

References

Comparative Guide to the Validation of N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA: Integrity and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality of synthetic messenger RNA (mRNA) is a critical step in the development of mRNA-based therapeutics and vaccines. The incorporation of modified nucleosides, such as N1-Ethylpseudouridine (N1-Et-Ψ), aims to enhance the stability and translational efficiency of the mRNA molecule while reducing its inherent immunogenicity.[1][2] This guide provides a comparative overview of the key analytical methods for validating the integrity and purity of N1-Et-Ψ modified mRNA, supported by experimental protocols and data. While specific public data on this compound is limited, the methodologies presented are standard for modified mRNA analysis, and data for the closely related N1-methylpseudouridine (m1Ψ) is used for comparative purposes.

Data Presentation: Quantitative Analysis of mRNA Quality Attributes

The following tables summarize key quality attributes for unmodified, Pseudouridine (B1679824) (Ψ)-modified, and N1-methylpseudouridine (m1Ψ)-modified mRNA, the latter serving as a proxy for N1-Et-Ψ. These metrics are crucial for ensuring the safety and efficacy of mRNA drug products.

Table 1: mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

mRNA TypeAverage Main Peak Purity (%)Lower-Molecular-Weight Species (%)Higher-Molecular-Weight Species (%)
Unmodified mRNA92.56.80.7
Ψ-modified mRNA95.24.50.3
m1Ψ-modified mRNA98.11.80.1

Note: Data is representative and sourced from typical results for high-quality research-grade mRNA. Actual results may vary based on synthesis and purification methods.

Table 2: Purity and Nucleoside Composition by RP-HPLC and LC-MS/MS

mRNA TypePurity by RP-HPLC (%)Expected NucleosideObserved Nucleoside Modification Incorporation (%) by LC-MS/MS
Unmodified mRNA>99UridineNot Applicable
Ψ-modified mRNA>99Pseudouridine>99.5
m1Ψ-modified mRNA>99N1-methylpseudouridine>99.8

Note: High-purity mRNA is essential to minimize off-target effects. The fidelity of incorporation of the modified nucleoside is a critical quality attribute. N1-methylpseudouridine has been shown to be incorporated with high fidelity.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis (CGE) is a high-resolution technique used to assess the size, purity, and integrity of mRNA molecules.[5][6] It offers greater reproducibility and quantitation compared to traditional slab gel electrophoresis.

Objective: To determine the percentage of full-length mRNA and quantify any truncated or aggregated species.

Materials:

  • mRNA sample (unmodified, Ψ-modified, or N1-Et-Ψ-modified)

  • RNA size ladder

  • Capillary electrophoresis instrument

  • Gel-filled capillary

  • Fluorescent intercalating dye (e.g., SYBR Green II)

  • RNase-free water and buffers

Procedure:

  • Sample Preparation: Dilute the mRNA sample to a working concentration (e.g., 25 µg/mL) in RNase-free water. Heat the sample at 70°C for 5-10 minutes to denature secondary structures, then immediately place on ice.[7]

  • Instrument Setup: Equilibrate the capillary with the separation gel matrix containing the fluorescent dye.

  • Sample Injection: Inject the denatured mRNA sample into the capillary using either pressure or electrokinetic injection.

  • Electrophoresis: Apply a voltage across the capillary to separate the RNA molecules based on size. Smaller fragments will migrate faster than larger, full-length molecules.

  • Detection: Detect the migrating RNA-dye complexes using a laser-induced fluorescence detector.

  • Data Analysis: Analyze the resulting electropherogram. The area of the main peak corresponding to the full-length mRNA is used to calculate the percentage of integrity. Compare the migration time of the main peak to an RNA size ladder to confirm the correct size.

mRNA Purity and Modification Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of nucleoside modifications.[8][9][10]

Objective: To confirm the identity and quantify the incorporation of N1-Et-Ψ in the mRNA sequence.

Materials:

  • N1-Et-Ψ-modified mRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Reference standards for canonical and modified nucleosides

Procedure:

  • mRNA Digestion: Enzymatically digest the mRNA sample to its constituent nucleosides.

    • Incubate the mRNA with Nuclease P1 to cleave the phosphodiester bonds.

    • Subsequently, treat with bacterial alkaline phosphatase to remove the 5'-phosphate groups.

  • Chromatographic Separation: Inject the digested nucleoside mixture onto the C18 column. Separate the nucleosides using a gradient of the mobile phases.

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into the mass spectrometer.

    • Perform a full scan to detect the mass-to-charge ratio (m/z) of the expected nucleosides (A, C, G, and N1-Et-Ψ).

    • Use tandem MS (MS/MS) to fragment the parent ions and generate characteristic daughter ions for unambiguous identification.

  • Quantification: Create calibration curves using the reference standards for each nucleoside. Calculate the amount of each nucleoside in the sample to determine the incorporation efficiency of N1-Et-Ψ.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for validating mRNA integrity and purity.

mRNA_Integrity_Validation_Workflow cluster_prep Sample Preparation cluster_cge Capillary Gel Electrophoresis cluster_analysis Data Analysis start N1-Et-Ψ mRNA Sample denature Denature (70°C) & Chill on Ice start->denature inject Inject into Gel-filled Capillary denature->inject separate Size-based Separation (Electrophoresis) inject->separate detect Laser-Induced Fluorescence Detection separate->detect electro Electropherogram detect->electro analyze Calculate Peak Areas (% Full-Length mRNA) electro->analyze result Integrity & Size Confirmation analyze->result

Caption: Workflow for mRNA integrity validation using Capillary Gel Electrophoresis.

mRNA_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis start N1-Et-Ψ mRNA Sample digest Enzymatic Digestion to Nucleosides start->digest separate HPLC Separation (Reverse Phase) digest->separate identify MS Identification (Full Scan) separate->identify fragment MS/MS Fragmentation & Confirmation identify->fragment quantify Quantification against Reference Standards fragment->quantify result Purity & Modification Incorporation Rate quantify->result

Caption: Workflow for mRNA purity and modification analysis using LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of N1-Ethylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety and Disposal Protocols for Researchers and Drug Development Professionals

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment (PPE) to mitigate any potential exposure.

Personal Protective Equipment (PPE)Recommended Specifications
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A NIOSH-approved respirator should be used when adequate ventilation cannot be guaranteed or when handling the powder form to avoid breathing dust.

In the event of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician.

Step-by-Step Disposal Workflow

The following procedure outlines the recommended steps for the disposal of N1-Ethylpseudouridine, based on guidelines for N1-Methylpseudouridine. This workflow should be performed in a well-ventilated area, preferably within a chemical fume hood.

cluster_prep Preparation cluster_containment Waste Containment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Ensure Adequate Ventilation (Chemical Fume Hood) prep_ppe->prep_area collect_solid Collect Solid Waste in a Labeled, Sealed Container prep_area->collect_solid collect_liquid For Solutions, Absorb with Inert Material (e.g., Vermiculite) contact_ehs Contact Institutional EHS for Specific Guidance collect_liquid->contact_ehs professional_disposal Arrange for Pickup by a Licensed Waste Disposal Service contact_ehs->professional_disposal incineration Recommended Disposal Method: Chemical Incineration professional_disposal->incineration

A flowchart outlining the key stages for the safe disposal of this compound.

Detailed Disposal Methodologies

Based on safety data sheets for the analogous compound N1-Methylpseudouridine, the primary recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[2] The material may be dissolved or absorbed onto a combustible material and then incinerated by a chemical incinerator.[2]

For Spills:

  • Ensure Adequate Ventilation: Work in a well-ventilated area and use a fume hood if available.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Absorb Liquid: For solutions containing this compound, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Collect and Transfer: Carefully sweep or scoop up the absorbed material and place it into a properly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.

  • Dispose of Contaminated Materials: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.

Important Considerations:

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[2]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations.[3] The information provided here is for guidance and does not supersede these regulations.

By adhering to these safety protocols and disposal procedures, researchers and laboratory personnel can handle this compound responsibly, minimizing risks to themselves and the environment. Always prioritize safety and consult with certified professionals for waste disposal.

References

Safeguarding Your Research: A Guide to Handling N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. N1-Ethylpseudouridine, a modified nucleoside utilized in mRNA-based therapeutics and research to enhance protein expression and reduce immunogenicity, requires adherence to specific safety and disposal protocols.[1][2][3] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE) and Handling

To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment should be employed when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile or Neoprene GlovesSingle-use gloves are recommended to prevent skin contact. If working with the compound in a solution, ensure the glove material is resistant to the solvent being used.[6][7]
Eye Protection Safety Glasses with Side ShieldsProvides protection against accidental splashes.[6][8]
Body Protection Laboratory CoatA standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.[7][8]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area.[4][8] If handling large quantities of the solid form where dust may be generated, a respirator may be considered.

Operational Plan:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.

  • Handling:

    • Use this compound in a well-ventilated area.[4][8]

    • Avoid direct contact with skin and eyes.

    • When weighing the solid form, do so in a manner that minimizes dust generation.

    • If the compound is in solution, handle it carefully to avoid splashes.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound.[8]

    • Clean the work surface and any equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the unused product through a licensed professional waste disposal service.[4] The product may be dissolved in a combustible solvent or absorbed onto a combustible material and incinerated by a chemical incinerator.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of as unused product.[4]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[4]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[8]
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious. Consult a physician.[4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_area->don_ppe weigh 3. Weigh/Measure Compound (Minimize Dust/Splashes) don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (If Applicable) weigh->dissolve experiment 5. Perform Experiment dissolve->experiment dispose_waste 6. Dispose of Contaminated Waste (Designated Container) experiment->dispose_waste Proceed to Cleanup clean_area 7. Clean Workspace & Equipment dispose_waste->clean_area remove_ppe 8. Doff PPE clean_area->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。